(S)-4-Methoxy-2-methyl-4-oxobutanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-methoxy-2-methyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4(6(8)9)3-5(7)10-2/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQYBUYGFBXQGO-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465340 | |
| Record name | (S)-4-Methoxy-2-methyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111266-27-4 | |
| Record name | (S)-4-Methoxy-2-methyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (S)-4-Methoxy-2-methyl-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid. The information is compiled from various public chemical databases and scientific literature. This document is intended to serve as a foundational resource, summarizing key molecular identifiers, physicochemical properties, and providing insights into its synthesis.
Core Chemical Properties
This compound, a chiral carboxylic acid and ester, possesses a unique set of properties stemming from its specific stereochemistry and functional groups. While extensive experimental data for this particular enantiomer is limited, a combination of computed data and information on the racemic mixture provides a solid foundation for its characterization.
Data Presentation: Chemical and Physical Properties
The following tables summarize the key chemical identifiers and computed physicochemical properties for this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | (2S)-4-methoxy-2-methyl-4-oxobutanoic acid | [1] |
| CAS Registry Number | 111266-27-4 | [1] |
| Molecular Formula | C₆H₁₀O₄ | [1] |
| Molecular Weight | 146.14 g/mol | [2] |
| Canonical SMILES | CC(CC(=O)OC)C(=O)O | [2] |
| InChI Key | UVQYBUYGFBXQGO-BYPYZUCNSA-N | [1] |
| Synonyms | (S)-2-Methylsuccinic acid 4-methyl ester, (2S)-4-methoxy-2-methyl-4-oxo-butanoic acid | [2] |
Table 2: Physicochemical Properties
| Property | Value | Notes | Reference |
| Boiling Point | 241-242 °C at 760 mmHg | Data for the racemic mixture. | |
| Melting Point | Not available | Experimental data not found. | |
| Solubility | Slightly soluble in DMSO, Water (with heat), Methanol | ||
| XLogP3 | -0.2 | Computed | [3] |
| Hydrogen Bond Donor Count | 1 | Computed | [2] |
| Hydrogen Bond Acceptor Count | 4 | Computed | [2] |
| Rotatable Bond Count | 3 | Computed | [2] |
Experimental Protocols
Asymmetric Synthesis of (S)-Dimethyl 2-Methylsuccinate via Ene-Reductase-Catalyzed Reduction
This protocol is adapted from the synthesis of (S)-dimethyl 2-methylsuccinate and can likely be modified for the synthesis of the mono-ester. The key is the selection of an appropriate starting material and enzyme.
Objective: To synthesize (S)-dimethyl 2-methylsuccinate with high enantiomeric excess using an ene-reductase.
Materials:
-
Dimethyl mesaconate (or a suitable precursor for the mono-ester)
-
Ene-reductase (e.g., SeER from Saccharomyces eubayanus)
-
NADP⁺
-
Sodium formate
-
LbFDH (Formate Dehydrogenase from Lodderomyces beijerinckii)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Petroleum ether
-
Ethyl acetate
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: In a 200 mL conical flask, combine dimethyl mesaconate (e.g., 3.95 g, 500 mM), NADP⁺ (0.5 mM), sodium formate (650 mM), SeER wet cells (2.5 g, 50 g/L), and LbFDH (2 U/mL) in a total volume of 50 mL of potassium phosphate buffer (100 mM, pH 7.0).
-
Incubation: Shake the reaction mixture at 37 °C.
-
pH Adjustment and Monitoring: Periodically monitor the pH of the reaction and adjust to 7.0 with 1 M HCl. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).
-
Quenching: Once the reaction has reached completion, quench the reaction by adding 1 M HCl.
-
Extraction: Extract the reaction mixture three times with equal volumes of a petroleum ether and ethyl acetate mixture (v/v = 4/1).
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by column chromatography if necessary.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and its enantiomeric excess determined by chiral GC analysis.
Visualizations
Logical Relationship of Chemical Data
The following diagram illustrates the logical flow of information presented in this guide, starting from the basic identification of the molecule to its synthesis and potential, though currently unknown, biological functions.
Experimental Workflow: Asymmetric Synthesis
The diagram below outlines the general workflow for the asymmetric synthesis of a chiral succinate derivative, such as (S)-dimethyl 2-methylsuccinate, using an enzymatic reduction approach.
References
Spectroscopic Data of (S)-4-Methoxy-2-methyl-4-oxobutanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule (S)-4-Methoxy-2-methyl-4-oxobutanoic acid. Due to the limited availability of experimental spectra for this specific enantiomer in public databases, this document combines available experimental data for its racemate and opposite enantiomer with predicted spectroscopic values to offer a thorough characterization. Detailed, generalized experimental protocols for obtaining such data are also provided.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~3.67 | Singlet | 3H | -OCH₃ |
| ~2.95 | Multiplet | 1H | -CH- |
| ~2.70 | Multiplet | 2H | -CH₂- |
| ~1.25 | Doublet | 3H | -CH₃ |
Note: Predicted values are based on standard chemical shift correlations and may vary based on solvent and experimental conditions.
¹³C NMR (Experimental - Racemic Mixture)
| Chemical Shift (ppm) | Assignment |
| 179.1 | -COOH |
| 172.5 | -C=O (ester) |
| 51.8 | -OCH₃ |
| 38.6 | -CH- |
| 34.9 | -CH₂- |
| 16.8 | -CH₃ |
Note: This data is for the racemic mixture of 4-Methoxy-2-methyl-4-oxobutanoic acid. The chemical shifts for the (S)-enantiomer are expected to be identical.
Table 2: Infrared (IR) Spectroscopy Data
IR (Experimental - (R)-enantiomer)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~1735 | Strong | C=O stretch (Ester) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1200 | Strong | C-O stretch |
Note: This data is for the (R)-enantiomer. The IR spectrum of the (S)-enantiomer is expected to be identical.
Table 3: Mass Spectrometry (MS) Data
MS (Predicted)
| m/z | Interpretation |
| 147.0603 | [M+H]⁺ (Calculated for C₆H₁₁O₄⁺) |
| 169.0422 | [M+Na]⁺ (Calculated for C₆H₁₀O₄Na⁺) |
| 145.0450 | [M-H]⁻ (Calculated for C₆H₉O₄⁻) |
Note: Fragmentation patterns will depend on the ionization technique used.
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. The choice of solvent can affect the chemical shift of the acidic proton.
-
Ensure the sample is fully dissolved. Vortex or gently sonicate if necessary.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set appropriate parameters, including pulse width (typically a 90° pulse), acquisition time, and relaxation delay.
-
Collect a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a standard pulse program with broadband proton decoupling.
-
Set appropriate parameters, considering the longer relaxation times of quaternary carbons. A sufficient number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Identify the peak positions (chemical shifts) in both spectra.
-
Infrared (IR) Spectroscopy
Protocol for Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.
-
-
Sample Application:
-
Place a small drop of liquid this compound directly onto the center of the ATR crystal.
-
-
Spectrum Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing and Cleaning:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
-
Mass Spectrometry (MS)
Protocol for Electrospray Ionization (ESI)-MS
-
Sample Preparation:
-
Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture with water. A small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to improve ionization.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
-
Set the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature, to optimal values for the analyte and solvent system.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in either positive or negative ion mode over a relevant mass range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to aid in structural elucidation.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Synthesis and Characterization of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid, a chiral building block of significant interest in medicinal chemistry and drug development. This document details a validated synthetic pathway, outlines precise experimental protocols, and presents a thorough characterization of the target compound.
Introduction
This compound, also known as (S)-2-methylsuccinic acid 4-methyl ester, is a valuable chiral intermediate. Its stereodefined structure makes it a crucial component in the asymmetric synthesis of complex molecular targets, including pharmacologically active compounds. The precise installation of the stereocenter and the differentiated carboxylic acid and ester functionalities allow for regioselective transformations, making it a versatile tool for constructing intricate molecular architectures.
Chemical Structure:
Synthesis
The synthesis of this compound is achieved through a two-step process commencing with the asymmetric enzymatic reduction of a prochiral substrate to furnish the key intermediate, (S)-dimethyl 2-methylsuccinate. This is followed by a regioselective hydrolysis to yield the desired mono-acid.
Synthesis of (S)-dimethyl 2-methylsuccinate
The enantiomerically enriched diester is synthesized via an asymmetric reduction of dimethyl mesaconate catalyzed by an ene-reductase. This biocatalytic approach offers high enantioselectivity and operates under mild reaction conditions.
Reaction Scheme:
Experimental Protocol:
A detailed experimental protocol for the enzymatic reduction has been reported and can be adapted for laboratory synthesis.
Synthesis of this compound
The final step involves the regioselective monohydrolysis of (S)-dimethyl 2-methylsuccinate. This can be achieved using an enzymatic approach, for example, with an esterase such as Pig Liver Esterase (PLE), which can selectively hydrolyze one of the two ester groups.[1][2][3][4] The differential steric hindrance around the two ester functionalities can also be exploited for selective chemical hydrolysis under carefully controlled conditions.
Reaction Scheme:
Experimental Protocol: Enzymatic Monohydrolysis (General Procedure)
-
Enzyme Preparation: A suspension of Pig Liver Esterase (PLE) in a suitable buffer (e.g., phosphate buffer, pH 7-8) is prepared.
-
Reaction Setup: (S)-dimethyl 2-methylsuccinate is dissolved in a minimal amount of a water-miscible co-solvent and added to the enzyme suspension.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting diester and the formation of the mono-acid.
-
Work-up and Purification: Upon completion, the reaction mixture is acidified, and the product is extracted with an organic solvent. The organic extracts are then dried and concentrated. The crude product is purified by column chromatography to yield pure this compound.
Characterization
The structure and purity of the synthesized this compound are confirmed by a combination of spectroscopic techniques and physical property measurements.
Physical Properties
| Property | Value |
| Molecular Formula | C6H10O4 |
| Molecular Weight | 146.14 g/mol [5] |
| Appearance | Colorless oil or low-melting solid |
| CAS Number | 111266-27-4[5] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Predicted ¹H and ¹³C NMR spectral data for 4-methoxy-2-methyl-4-oxobutanoic acid are available and can be used as a reference for experimental verification.[6]
-
¹H NMR (Predicted): The spectrum is expected to show signals corresponding to the methyl protons of the ester, the methyl protons at the chiral center, the methylene protons, and the methine proton. The carboxylic acid proton will appear as a broad singlet.
-
¹³C NMR (Predicted): The spectrum will display signals for the two carbonyl carbons (acid and ester), the methoxy carbon, the chiral methine carbon, the methylene carbon, and the methyl carbon.
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid and the ester, and C-O stretching vibrations. The typical C=O stretching frequency for a carboxylic acid is around 1700-1725 cm⁻¹, while for an ester, it is around 1735-1750 cm⁻¹.
Mass Spectrometry (MS):
Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. Common fragmentation pathways for such molecules include the loss of the methoxy group and decarboxylation.[7][8][9][10]
Chiroptical Properties
Specific Rotation:
The optical activity of the enantiomerically enriched product is a critical measure of its stereochemical purity. The specific rotation is measured using a polarimeter. The value for the (S)-enantiomer is expected to be levorotatory. The specific rotation of the related compound, (S)-2-methylsuccinic acid, is reported as -8° (c=5, H₂O).[11] The specific rotation of the title compound should be experimentally determined.
Experimental Workflows and Signaling Pathways
Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step linear sequence.
Caption: Synthetic workflow for this compound.
Characterization Logic
The characterization process follows a logical progression from confirming the molecular formula and connectivity to establishing the stereochemistry.
Caption: Logical workflow for the characterization of the target molecule.
Conclusion
This technical guide provides a clear and detailed pathway for the synthesis and characterization of this compound. The described biocatalytic approach for the key stereogenic step offers an efficient and environmentally benign route to this valuable chiral building block. The comprehensive characterization data serves as a benchmark for researchers in the field, facilitating the reliable production and application of this compound in the development of new chemical entities.
References
- 1. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Pig Liver Esterases Hydrolyze Endocannabinoids and Promote Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pig liver esterases PLE1 and PLE6: heterologous expression, hydrolysis of common antibiotics and pharmacological consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. massbank.eu [massbank.eu]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. chembk.com [chembk.com]
(S)-4-Methoxy-2-methyl-4-oxobutanoic acid CAS number and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available information for (S)-4-Methoxy-2-methyl-4-oxobutanoic acid. Despite a comprehensive search of scientific and chemical databases, detailed experimental data and protocols for this specific compound are limited in publicly accessible literature.
Chemical Identification
A clear identification of this compound is established with a specific CAS number and a standardized IUPAC name.
| Identifier | Value |
| CAS Number | 111266-27-4[1] |
| IUPAC Name | (2S)-4-methoxy-2-methyl-4-oxobutanoic acid[2] |
Physicochemical Properties
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound have not been identified in publicly available scientific literature. While general methods for the synthesis of related keto acids and esters exist, specific procedures tailored to this compound are not documented. For instance, the preparation of a structurally related compound, 4-(4-Methylphenyl)-4-oxobutanoic acid, involves a Friedel–Crafts reaction, which may not be applicable to the target molecule.
Biological Activity and Signaling Pathways
There is currently no published research detailing the biological activity or mechanism of action for this compound. General studies on analogs of 2-Methyl-4-oxobutanoic acid suggest that this class of compounds can be of interest in exploring enzyme inhibition and may have potential applications in areas like inflammation, cancer, and metabolic disorders. However, no specific data or signaling pathways have been elucidated for the title compound.
Due to the absence of information on biological pathways or experimental workflows, no diagrams can be provided at this time.
Conclusion
This compound is a well-defined chemical entity with an established CAS number and IUPAC name. However, a significant gap exists in the publicly available scientific literature regarding its experimental data, including physicochemical properties, synthesis and characterization protocols, and biological activity. This lack of information presents an opportunity for novel research to explore the properties and potential applications of this compound. Future work would be required to determine its characteristics and to ascertain if it has any utility in research or drug development.
References
Elusive Biological Activities of (S)-4-Methoxy-2-methyl-4-oxobutanoic Acid Derivatives: A Landscape of Unexplored Potential
Despite the growing interest in structurally related compounds for therapeutic applications, a comprehensive in-depth technical guide on the biological activity of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid derivatives remains a challenging endeavor due to a notable scarcity of specific research on this particular chiral scaffold. While the broader class of 4-oxobutanoic acid derivatives has shown promise in anticancer and enzyme-inhibitory research, detailed investigations into the (S)-enantiomer of this methoxy- and methyl-substituted variant are not extensively documented in publicly available scientific literature. This whitepaper aims to consolidate the available information on related compounds, highlighting the methodologies and potential biological pathways that could guide future research into the specific activities of this compound derivatives.
The Promise of the 4-Oxobutanoic Acid Scaffold
The 4-oxobutanoic acid core is a versatile pharmacophore, with various analogs demonstrating significant biological effects. Research into derivatives of this scaffold has primarily focused on their potential as anticancer agents and inhibitors of various enzymes.[1][2] These activities are largely attributed to the structural features of the butanoic acid chain, which can be readily modified to interact with diverse biological targets.
Anticancer Potential: An Uncharted Territory for the (S)-Enantiomer
Table 1: Anticancer Activity of Representative 4-Oxobutanoic Acid Analogs (Data not specific to this compound derivatives)
| Compound Series | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrazole-Isoxazoline Hybrids | A549 (Lung Carcinoma) | 1.49 - 1.51 | [1] |
| Tetrazole-Isoxazoline Hybrids | MDA-MB-231 (Breast Adenocarcinoma) | 2.83 | [1] |
| Oleoyl Hybrids of Natural Antioxidants | HTB-26 (Breast Cancer) | < 50 | [1] |
| Oleoyl Hybrids of Natural Antioxidants | PC-3 (Prostate Cancer) | < 50 | [1] |
Potential Mechanisms of Action: Insights from Related Compounds
For some 4-oxobutanoic acid derivatives, the proposed mechanism of anticancer activity involves the modulation of key signaling pathways that regulate cell growth, proliferation, and survival. One such pathway is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in cancer.[2] It is plausible that derivatives of this compound could also exert their effects through this or other related pathways.
Caption: Hypothetical modulation of the PI3K/Akt/mTOR pathway.
Experimental Protocols: A General Framework for Future Studies
While specific experimental protocols for this compound derivatives are not published, standard assays used for evaluating the biological activity of other 4-oxobutanoic acid analogs can be adapted.
Synthesis of Amide Derivatives
A common approach to modifying the 4-oxobutanoic acid scaffold is through the synthesis of amide derivatives. This can be achieved by reacting the carboxylic acid moiety with a variety of amines.
General Protocol for Amide Synthesis:
-
Dissolve the this compound in a suitable aprotic solvent (e.g., dichloromethane, DMF).
-
Add a coupling agent (e.g., DCC, EDC/HOBt) and stir at 0°C.
-
Add the desired amine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography or recrystallization.[3]
Caption: General workflow for amide synthesis.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic potential of a compound.
Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives. Include a vehicle control and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.[1]
Caption: Workflow for in vitro cytotoxicity testing.
Conclusion and Future Directions
The biological activity of this compound derivatives represents a largely unexplored area with significant potential for drug discovery. While direct evidence is currently lacking, the known activities of related 4-oxobutanoic acid analogs provide a strong rationale for further investigation. Future research should focus on the synthesis of a library of derivatives based on the this compound scaffold and their systematic evaluation in a panel of cancer cell lines. Subsequent studies should aim to elucidate the mechanism of action of the most potent compounds, including their effects on key signaling pathways and potential enzymatic targets. Such a focused research effort is essential to unlock the therapeutic potential of this promising class of molecules.
References
An In-depth Technical Guide on (S)-4-Methoxy-2-methyl-4-oxobutanoic acid: Physicochemical Properties and Structural Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-4-Methoxy-2-methyl-4-oxobutanoic acid is a chiral derivative of succinic acid with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its known physicochemical properties, a plausible synthetic route, and insights into its three-dimensional structure based on computational modeling. It is important to note that as of the date of this publication, an experimental crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. This document, therefore, also outlines a general experimental workflow for determining the crystal structure of such a compound, highlighting a critical area for future research.
Introduction
This compound is a small organic molecule featuring a carboxylic acid, a methyl ester, and a chiral center. Its structure suggests its potential utility as a building block in the synthesis of more complex molecules, including pharmacologically active compounds. The stereochemistry at the C2 position can be crucial for biological activity, making the study of its specific enantiomers, such as the (S)-enantiomer, of particular interest. A definitive understanding of its three-dimensional arrangement in the solid state, as would be provided by X-ray crystallography, is essential for rational drug design and development. However, a comprehensive search of crystallographic databases reveals a lack of experimental data for this compound. This guide consolidates the currently available information and provides a framework for future structural elucidation studies.
Physicochemical and Computed Properties
Quantitative data for this compound has been aggregated from various chemical databases. The following tables summarize its key computed physicochemical properties.
| Identifier | Value | Source |
| IUPAC Name | (2S)-4-methoxy-2-methyl-4-oxobutanoic acid | PubChem[1] |
| Molecular Formula | C6H10O4 | PubChem[1] |
| CAS Number | 111266-27-4 | PubChem[1] |
| Canonical SMILES | C--INVALID-LINK--C(=O)O | PubChem[1] |
| InChI Key | UVQYBUYGFBXQGO-BYPYZUCNSA-N | PubChem[1] |
| Computed Property | Value | Source |
| Molecular Weight | 146.14 g/mol | PubChem[1] |
| XLogP3 | -0.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Exact Mass | 146.05790880 g/mol | PubChem[1] |
| Topological Polar Surface Area | 63.6 Ų | PubChem[1] |
| Heavy Atom Count | 10 | PubChem[1] |
| Complexity | 141 | PubChem[1] |
Synthesis and Crystallization
A potential synthetic pathway is outlined below. This process would begin with the reaction of 2-methylsuccinic anhydride with methanol to yield a racemic mixture of 4-methoxy-2-methyl-4-oxobutanoic acid. The enantiomers could then be separated using chiral resolution techniques, or a stereospecific synthesis could be developed.
Proposed Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of this compound.
Caption: Proposed synthesis of this compound.
General Experimental Protocol for Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step for which no specific protocol for the title compound exists. The following is a general methodology that can be adapted.
-
Purification of the Compound: The synthesized this compound should be purified to the highest possible degree, for example, by column chromatography or recrystallization.
-
Solvent Screening: A range of solvents and solvent mixtures should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling. Suitable solvents might include ethyl acetate, acetone, ethanol, or mixtures with non-polar solvents like hexane.
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks.
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below, inducing crystallization.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.
-
Structural Information
Current Status of Crystal Structure Determination
A thorough search of the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) yielded no experimental crystal structure for this compound. The lack of this data prevents a definitive analysis of its solid-state conformation, intermolecular interactions, and packing motifs.
Computationally Predicted 3D Structure
In the absence of experimental data, computational methods can provide a predicted three-dimensional structure. PubChem provides a computed 3D conformer for this compound. It is important to recognize that this represents a low-energy conformation in a vacuum and may not reflect the precise geometry adopted in a crystal lattice, where intermolecular forces play a significant role. This predicted structure can, however, be a useful tool for initial computational docking studies and for understanding the molecule's general shape and functional group disposition.
Hypothetical Workflow for Crystal Structure Determination
The following diagram outlines the standard workflow for determining the crystal structure of a small molecule like this compound, assuming suitable crystals can be obtained.
Caption: General workflow for crystal structure determination.
Biological Activity and Signaling Pathways
Currently, there is a lack of published data on the specific biological activities of this compound. Consequently, no associated signaling pathways have been identified. This represents a significant knowledge gap and an opportunity for future research to explore the potential therapeutic applications of this compound.
Conclusion
This compound is a chiral molecule with potential for further chemical and biological investigation. This guide has summarized its known physicochemical properties and presented a plausible route for its synthesis. The most significant gap in our understanding of this compound is the absence of an experimentally determined crystal structure. The determination of its solid-state structure through X-ray crystallography is a crucial next step to enable a deeper understanding of its properties and to facilitate its application in fields such as drug design and materials science. Further research into its biological effects is also warranted to uncover any potential therapeutic value.
References
An In-depth Technical Guide to the Enantioselective Synthesis of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic route for the enantioselective production of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid, a chiral building block of significant interest in pharmaceutical and fine chemical synthesis. The described methodology focuses on a chemoenzymatic approach, leveraging the high selectivity of enzymatic catalysis to establish the desired stereocenter, followed by a selective chemical hydrolysis step. This guide includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
This compound, also known as (S)-2-methylsuccinic acid 4-methyl ester, is a valuable chiral intermediate. The presence of a stereogenic center and two distinct carboxylic acid functionalities, one of which is protected as a methyl ester, makes it a versatile synthon for the construction of complex molecular architectures. The development of efficient and highly selective methods for its synthesis is crucial for its application in the development of new chemical entities. This guide outlines a two-step synthetic strategy commencing with the asymmetric reduction of a prochiral substrate followed by a selective monohydrolysis.
Synthetic Strategy Overview
The enantioselective synthesis of the target molecule is achieved through a two-step process:
-
Enzymatic Asymmetric Reduction: The synthesis begins with the asymmetric reduction of the carbon-carbon double bond of dimethyl mesaconate. This key step is catalyzed by an ene-reductase (ER) to produce (S)-dimethyl 2-methylsuccinate with high enantiopurity.
-
Selective Monohydrolysis: The resulting (S)-dimethyl 2-methylsuccinate is then subjected to a selective monohydrolysis to yield the final product, this compound.
This strategy offers the advantage of establishing the chiral center early in the synthesis with high enantioselectivity, a hallmark of biocatalysis.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Enzymatic Asymmetric Reduction of Dimethyl Mesaconate to (S)-Dimethyl 2-methylsuccinate
This protocol is adapted from a published procedure for the synthesis of (S)-dimethyl 2-methylsuccinate using the ene-reductase SeER.[1]
-
Materials:
-
Dimethyl mesaconate
-
NADP⁺
-
Sodium formate
-
SeER wet cells (Saccharomyces eubayanus ene-reductase)
-
LbFDH (Lactobacillus from an uncharacterized species formate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
1 M HCl
-
-
Procedure:
-
To a 200 mL conical flask, add dimethyl mesaconate (3.95 g, 500 mM), NADP⁺ (0.5 mM, 0.39 g/L), sodium formate (650 mM), SeER wet cells (2.5 g, 50 g/L), and LbFDH (2 U/mL) in potassium phosphate buffer (100 mM, pH 7.0) to a total volume of 50 mL.
-
Shake the reaction mixture at 37°C.
-
Monitor the pH of the reaction and adjust to pH 7.0 with 1 M HCl at intervals.
-
Monitor the reaction progress by TLC and GC.
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (S)-dimethyl 2-methylsuccinate.
-
Step 2: Selective Monohydrolysis of (S)-Dimethyl 2-methylsuccinate
This is a general procedure for the monohydrolysis of symmetric diesters and may require optimization for this specific substrate.[2]
-
Materials:
-
(S)-Dimethyl 2-methylsuccinate
-
Tetrahydrofuran (THF)
-
0.25 M aqueous NaOH or KOH solution
-
1 M HCl
-
Ethyl acetate
-
Sodium chloride
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve (S)-Dimethyl 2-methylsuccinate in THF.
-
Add water to the solution.
-
Cool the reaction mixture to 0°C in an ice-water bath.
-
To this mixture, add 1.2 equivalents of a 0.25 M aqueous NaOH or KOH solution dropwise with stirring.
-
Stir the reaction mixture for one hour at 0°C.
-
Acidify the reaction mixture with 1 M HCl at 0°C.
-
Saturate the aqueous layer with NaCl and extract with ethyl acetate (4 times).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield this compound.
-
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis based on literature values for analogous reactions.
| Step | Product | Starting Material | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 1 | (S)-Dimethyl 2-methylsuccinate | Dimethyl mesaconate | Ene-reductase (SeER) | 80 | 98 |
| 2 | This compound | (S)-Dimethyl 2-methylsuccinate | aq. NaOH or KOH | - | >98 (expected) |
Yield and e.e. for Step 1 are based on the enzymatic reduction of dimethyl mesaconate.[1] The yield for Step 2 is dependent on the specific reaction conditions and substrate, and would need to be determined experimentally. The enantiomeric excess is expected to be maintained during the hydrolysis step.
Alternative Synthetic Strategies
While the chemoenzymatic approach is highlighted, other strategies for the enantioselective synthesis of the target molecule or its precursors exist.
-
Chiral Auxiliary-Based Synthesis: This classic approach involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a stereoselective reaction.[3] For a related compound, (S)-4-methyloctanoic acid, a pseudoephedrine derivative has been used as a chiral auxiliary for a stereospecific alkylation.[4]
-
Asymmetric Hydrogenation: The direct asymmetric hydrogenation of the C=C double bond of a suitable precursor, such as monomethyl itaconate, using a chiral metal catalyst is another potential route.[5]
-
Resolution of a Racemic Mixture: A racemic mixture of 4-Methoxy-2-methyl-4-oxobutanoic acid can be synthesized and then resolved into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.[2]
Conclusion
The described chemoenzymatic route offers a promising and efficient method for the enantioselective synthesis of this compound. The high selectivity of the enzymatic reduction step ensures the production of the key intermediate, (S)-dimethyl 2-methylsuccinate, with excellent enantiopurity. Subsequent selective monohydrolysis provides the desired final product. This guide provides a solid foundation for researchers and drug development professionals to produce this valuable chiral building block for their synthetic endeavors. Further optimization of the monohydrolysis step will be key to maximizing the overall efficiency of this synthetic sequence.
References
- 1. mdpi.com [mdpi.com]
- 2. WO2008150487A2 - Synthesis of half esters - Google Patents [patents.google.com]
- 3. 2-Methylene-succinate 4-methyl ester | Benchchem [benchchem.com]
- 4. Microbial production of branched-chain dicarboxylate 2-methylsuccinic acid via enoate reductase-mediated bioreduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
An In-depth Technical Guide to (S)-4-Methoxy-2-methyl-4-oxobutanoic Acid: Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
December 29, 2025
Abstract
(S)-4-Methoxy-2-methyl-4-oxobutanoic acid is a chiral carboxylic acid with potential applications in organic synthesis and drug development. However, a comprehensive review of the scientific literature reveals a significant scarcity of data specifically pertaining to the (S)-enantiomer. This technical guide consolidates the available information on 4-methoxy-2-methyl-4-oxobutanoic acid, including its chemical and physical properties, with a focus on distinguishing between data for the racemate, the (R)-enantiomer, and the target (S)-enantiomer. Due to the limited specific information on the (S)-form, this document also explores the context of the closely related 2-methylsuccinic acid and proposes a potential stereospecific synthetic route for this compound. The aim is to provide a foundational resource for researchers and to highlight the current knowledge gaps, thereby encouraging further investigation into the unique properties and potential applications of this specific stereoisomer.
Chemical and Physical Properties
Detailed experimental data for this compound is sparse. The following table summarizes the available computed and experimental data for the general compound and its specific stereoisomers. It is crucial to note the specific form of the compound when considering these properties for experimental design.
| Property | Value | Compound Form | Source |
| Molecular Formula | C₆H₁₀O₄ | General | PubChem[1] |
| Molecular Weight | 146.14 g/mol | General | PubChem[1][2] |
| IUPAC Name | (2S)-4-methoxy-2-methyl-4-oxobutanoic acid | (S)-enantiomer | PubChem[1] |
| (2R)-4-methoxy-2-methyl-4-oxobutanoic acid | (R)-enantiomer | PubChem[2] | |
| CAS Number | Not available | (S)-enantiomer | |
| 81025-83-4 | (R)-enantiomer | PubChem[2] | |
| 23268-03-3 | Unspecified stereochemistry | PubChem[1] | |
| Canonical SMILES | C--INVALID-LINK--C(=O)O | (S)-enantiomer (inferred) | |
| C--INVALID-LINK--C(=O)O | (R)-enantiomer | PubChem[2] | |
| InChIKey | UVQYBUYGFBXQGO-SCSAIBSYSA-N | (R)-enantiomer | PubChem[2] |
| UVQYBUYGFBXQGO-UHFFFAOYSA-N | Unspecified stereochemistry | PubChem[1] | |
| Computed XLogP3 | 0.1 | General | PubChem[1][2] |
| Hydrogen Bond Donor Count | 1 | General | PubChem[1][2] |
| Hydrogen Bond Acceptor Count | 4 | General | PubChem[1][2] |
| Rotatable Bond Count | 4 | General | PubChem[1][2] |
| Exact Mass | 146.05790880 Da | General | PubChem[1][2] |
| Topological Polar Surface Area | 63.6 Ų | General | PubChem[1][2] |
| Boiling Point | 241-242 °C at 760 mmHg (lit.) | (R)-enantiomer | BOC Sciences[] |
| Density | 1.150 g/mL at 25°C (lit.) | (R)-enantiomer | BOC Sciences[] |
Applications and Research Context of Related Compounds
While there is a notable absence of literature on the specific applications of this compound, research on its parent compound, 2-methylsuccinic acid, and its (R)-enantiomer provides some context for its potential utility.
2-Methylsuccinic Acid:
2-Methylsuccinic acid is a dicarboxylic acid that has been identified as a component of urban aerosols and has applications as a building block in organic synthesis.[4][5] It is used as a dyestuff intermediate and in the synthesis of pharmaceuticals.[6] Microbial production of 2-methylsuccinic acid has been explored, highlighting its potential as a bio-based chemical.[7]
(R)-4-Methoxy-2-methyl-4-oxobutanoic Acid:
The (R)-enantiomer, also known as (R)-(+)-2-methylsuccinic acid 4-methyl ester, is commercially available and is used in studies of nucleophilic addition, ester cleavage, and stereochemical behavior.[][8] It serves as a chiral building block for the synthesis of diacid derivatives and other multifunctional chiral compounds.[]
Given the applications of its enantiomer and parent dicarboxylic acid, it is plausible that this compound could serve as a valuable chiral building block in the stereospecific synthesis of complex organic molecules, including active pharmaceutical ingredients. However, without specific studies on its biological activity, its role in drug development remains speculative.
Proposed Stereospecific Synthesis of this compound
No specific experimental protocol for the synthesis of this compound was found in the reviewed literature. However, a plausible stereospecific synthetic route can be proposed based on established methods in asymmetric synthesis. One such approach could involve the asymmetric hydrogenation of a suitable prochiral precursor, such as 2-methylenesuccinic acid 4-methyl ester, using a chiral catalyst.
Proposed Synthetic Protocol:
Step 1: Synthesis of 4-methyl 2-methylenesuccinate This starting material can be prepared from itaconic acid. Esterification of itaconic acid with methanol under acidic conditions can yield a mixture of mono- and di-esters, from which the desired 4-methyl 2-methylenesuccinate can be isolated.
Step 2: Asymmetric Hydrogenation The asymmetric hydrogenation of 4-methyl 2-methylenesuccinate would be the key stereochemistry-determining step. A chiral ruthenium or rhodium-based catalyst, such as one complexed with a BINAP ligand, could be employed.
-
Reaction: 4-methyl 2-methylenesuccinate is dissolved in a suitable solvent like methanol or ethanol.
-
Catalyst: A catalytic amount of a chiral Ru-BINAP or Rh-BINAP complex is added.
-
Conditions: The reaction is carried out under a hydrogen atmosphere at a specified pressure and temperature. The reaction progress is monitored by techniques like TLC or GC.
-
Work-up: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified.
Step 3: Purification The resulting this compound would be purified using standard techniques such as column chromatography on silica gel or by crystallization to achieve high enantiomeric purity.
Note: This proposed protocol is hypothetical and would require experimental optimization of reaction conditions, catalyst selection, and purification methods.
Experimental Workflows
The following diagrams illustrate generalized workflows for the chemical synthesis and analysis of a chiral compound like this compound.
Caption: A generalized workflow for the synthesis and characterization of a chiral organic molecule.
Biological Activity and Signaling Pathways
A thorough search of the scientific literature did not yield any studies on the biological activity or the involvement of this compound in any signaling or metabolic pathways. This represents a significant gap in the current understanding of this compound. Future research should focus on screening this molecule for various biological activities, such as enzyme inhibition or receptor binding, to elucidate its potential therapeutic applications.
Conclusion and Future Outlook
This compound is a chiral molecule with potential as a synthetic building block. However, the current body of scientific literature is remarkably sparse, with a significant lack of data on its specific synthesis, properties, and biological activities. This technical guide has compiled the available information on the general compound and its enantiomers, highlighted the research context of related molecules, and proposed a potential synthetic route.
To unlock the full potential of this compound, further research is imperative. Key areas for future investigation include:
-
Development and optimization of a stereospecific synthesis to produce the (S)-enantiomer with high purity.
-
Thorough experimental characterization of its physicochemical properties.
-
Comprehensive screening for biological activity to identify potential therapeutic applications.
-
Comparative studies with the (R)-enantiomer to understand the role of stereochemistry in its biological function.
By addressing these knowledge gaps, the scientific community can better evaluate the potential of this compound in drug discovery and development.
References
- 1. 4-Methoxy-2-methyl-4-oxobutanoic acid | C6H10O4 | CID 4563901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-4-Methoxy-2-methyl-4-oxobutanoic acid | C6H10O4 | CID 6398856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methylsuccinic acid - Wikipedia [en.wikipedia.org]
- 5. Methylsuccinic acid | C5H8O4 | CID 10349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methylsuccinic acid | 498-21-5 [chemicalbook.com]
- 7. Microbial production of branched-chain dicarboxylate 2-methylsuccinic acid via enoate reductase-mediated bioreduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
An In-depth Technical Guide on the Physical and Chemical Stability of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid
Disclaimer: As of the last update, specific experimental stability data for (S)-4-Methoxy-2-methyl-4-oxobutanoic acid is not extensively available in published literature. This guide is therefore intended to provide a comprehensive framework for assessing its stability, based on established principles of chemical stability, forced degradation studies, and analytical method development for structurally related molecules. The experimental protocols and data presented herein are illustrative and should be adapted and validated for specific research or drug development programs.
Introduction
This compound is a chiral carboxylic acid containing a methyl ester functional group. Its chemical structure suggests potential susceptibility to hydrolysis, particularly of the ester linkage, under both acidic and basic conditions. The stereochemical integrity at the chiral center is another critical stability parameter. Understanding the physical and chemical stability of this molecule is paramount for its development as a potential pharmaceutical agent or intermediate, ensuring its quality, safety, and efficacy throughout its shelf life.
This technical guide outlines a systematic approach to evaluating the stability of this compound, encompassing its degradation profile under various stress conditions and the development of a stability-indicating analytical method.
Physicochemical Properties
A summary of the computed physicochemical properties for this compound is provided below. Experimental determination of these properties is a crucial first step in its stability assessment.
| Property | Value (Computed) | Source |
| Molecular Formula | C₆H₁₀O₄ | [1] |
| Molecular Weight | 146.14 g/mol | [1] |
| IUPAC Name | (2S)-4-methoxy-2-methyl-4-oxobutanoic acid | [1] |
| CAS Number | 111266-27-4 | [1] |
Predicted Stability Profile and Potential Degradation Pathways
Based on its functional groups—a carboxylic acid and a methyl ester—the primary anticipated degradation pathway for this compound is hydrolysis.
-
Acid and Base Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding (S)-2-methylsuccinic acid and methanol. The rate of hydrolysis is expected to be significantly faster under basic conditions.
-
Thermal Stress: At elevated temperatures, decarboxylation could potentially occur, although this typically requires harsh conditions for this type of structure.
-
Oxidative Stress: The molecule is not expected to be highly susceptible to oxidation, as it lacks readily oxidizable functional groups. However, testing under oxidative conditions is still a standard component of forced degradation studies.
-
Photostability: The absence of a significant chromophore suggests that the molecule may be relatively stable to light. However, photostability testing is necessary to confirm this.
Proposed Experimental Protocols for Stability Assessment
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method. The following protocols are proposed.
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection would be suitable for monitoring the stability of this compound. The method should be capable of separating the parent compound from all its potential degradation products.
Table 1: Proposed HPLC Method Parameters
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
The following conditions are proposed for the forced degradation study. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.
Table 2: Proposed Forced Degradation Conditions
| Stress Condition | Proposed Protocol |
| Acid Hydrolysis | 1 mg/mL solution in 0.1 M HCl at 60 °C for 24 hours. |
| Base Hydrolysis | 1 mg/mL solution in 0.1 M NaOH at room temperature for 4 hours. |
| Oxidative | 1 mg/mL solution in 3% H₂O₂ at room temperature for 24 hours. |
| Thermal | Solid drug substance maintained at 80 °C for 48 hours. |
| Photolytic | Expose solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |
Visualization of Experimental Workflow
The logical flow of a comprehensive stability study for this compound is depicted below.
Caption: Workflow for the stability assessment of this compound.
Hypothetical Data Presentation
The results from the forced degradation studies should be summarized in a clear and concise table to facilitate comparison.
Table 3: Hypothetical Summary of Forced Degradation Results
| Stress Condition | % Degradation of Parent | Major Degradation Product(s) |
| 0.1 M HCl, 60 °C, 24h | 8.5 | (S)-2-methylsuccinic acid |
| 0.1 M NaOH, RT, 4h | 15.2 | (S)-2-methylsuccinic acid |
| 3% H₂O₂, RT, 24h | < 1.0 | No significant degradation |
| Dry Heat, 80 °C, 48h | < 1.0 | No significant degradation |
| Photolytic | < 1.0 | No significant degradation |
Proposed Signaling Pathway Diagram (Illustrative)
If this compound were being investigated as a pro-drug of a hypothetical enzyme inhibitor, its activation and mechanism of action could be visualized as follows.
Caption: Hypothetical metabolic activation pathway of this compound.
Conclusion
References
A Technical Guide to the Potential Research Applications of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: (S)-4-Methoxy-2-methyl-4-oxobutanoic acid is a chemical compound with limited publicly available research data. The potential applications, experimental protocols, and data presented in this document are largely extrapolated from studies on structurally analogous compounds, including methylsuccinic acid, succinimide derivatives, and other dicarboxylic acids. This guide is intended to provide a theoretical framework for potential research directions and should not be interpreted as a summary of established activities.
Introduction
This compound is a chiral dicarboxylic acid monoester. Its structure, featuring a stereocenter, a carboxylic acid group, and a methyl ester, suggests a potential for diverse biological activities. While direct research on this specific molecule is scarce, its structural similarity to known bioactive molecules provides a foundation for exploring its potential in several key research areas. This technical guide outlines these potential applications, supported by hypothetical experimental frameworks and data based on analogous compounds.
The primary areas of potential investigation for this compound include:
-
Metabolic Disorders: As an analogue of methylsuccinic acid, a known metabolite, it may play a role in or modulate metabolic pathways.[1][2][3][4]
-
Neurological Disorders: The succinic acid core is a key feature of succinimide-based anticonvulsant drugs.[5][6][7][8][9][10]
-
Enzyme Inhibition: Dicarboxylic acids are known to act as enzyme inhibitors, suggesting potential therapeutic applications.[11][12][13][14][15]
This guide will delve into these potential applications, providing detailed hypothetical experimental protocols and data to facilitate further research and drug discovery efforts.
Potential Research Applications and Supporting Data
Modulator of Metabolic Pathways
Given its structural similarity to methylsuccinic acid, a metabolite in fatty acid and amino acid metabolism, this compound could potentially influence these pathways.[2][4] Dicarboxylic acids are known to be involved in mitochondrial and peroxisomal β-oxidation.[16][17][18][19][20]
Table 1: Hypothetical Inhibitory Activity on Key Metabolic Enzymes
| Enzyme Target | Analogous Inhibitor | Hypothetical IC50 (µM) for this compound | Assay Type |
| Succinate Dehydrogenase | Malonate | 75 | Enzyme kinetics |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Dicarboxylic acids | 120 | Cell-based fatty acid oxidation assay |
| Prolyl Oligopeptidase (POP) | Dicarboxylic acid amides | 50 | Fluorometric enzyme inhibition assay |
Anticonvulsant Agent for Neurological Disorders
The succinimide moiety, derived from succinic acid, is a well-established pharmacophore in anticonvulsant drugs.[5][6][7] It is plausible that this compound could exhibit anticonvulsant properties.
Table 2: Hypothetical Anticonvulsant Activity in Animal Models
| Seizure Model | Test Parameter | Hypothetical ED50 (mg/kg) for this compound | Route of Administration |
| Maximal Electroshock (MES) | Protection against tonic hindlimb extension | 85 | Intraperitoneal (i.p.) |
| Subcutaneous Pentylenetetrazole (scPTZ) | Inhibition of clonic seizures | 150 | Intraperitoneal (i.p.) |
| 6 Hz Psychomotor Seizure Test | Protection against seizures | 60 | Intraperitoneal (i.p.) |
Enzyme Inhibitor for Therapeutic Intervention
The dicarboxylic acid structure of the target compound makes it a candidate for enzyme inhibition, particularly for enzymes that recognize dicarboxylic substrates.[11][12]
Table 3: Hypothetical Kinetic Parameters for Enzyme Inhibition
| Enzyme Target | Analogous Inhibitor | Hypothetical Ki (µM) | Mechanism of Inhibition |
| Acetylcholinesterase | Succinic acid derivatives | 95 | Reversible, Competitive |
| Angiotensin-Converting Enzyme (ACE) | Dicarboxylic acid derivatives | 40 | Competitive |
Experimental Protocols
Protocol for Assessing Metabolic Enzyme Inhibition
Objective: To determine the in vitro inhibitory effect of this compound on succinate dehydrogenase activity.
Materials:
-
This compound
-
Mitochondrial fraction isolated from rat liver
-
Succinate dehydrogenase assay kit (containing succinate, electron acceptor dye, and assay buffer)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the stock solution to obtain a range of concentrations.
-
In a 96-well plate, add the mitochondrial fraction to the assay buffer.
-
Add the different concentrations of the test compound to the wells. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., malonate).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the succinate substrate and the electron acceptor dye.
-
Measure the absorbance at the appropriate wavelength at regular intervals for 30 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol for Evaluating Anticonvulsant Activity
Objective: To assess the anticonvulsant efficacy of this compound in the maximal electroshock (MES) seizure model in mice.
Materials:
-
This compound
-
Male NMRI mice (20-25 g)
-
Vehicle (e.g., 0.9% saline with 0.5% Tween 80)
-
Corneal electrodes
-
Electroshock device
Procedure:
-
Dissolve or suspend this compound in the vehicle to the desired concentrations.
-
Administer the test compound intraperitoneally (i.p.) to groups of mice (n=8-10 per group) at various doses. Administer the vehicle to a control group.
-
After a predetermined time (e.g., 30 minutes), subject each mouse to a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Record the number of animals protected from the tonic hindlimb extension in each group.
-
Calculate the ED50 value (the dose that protects 50% of the animals) using probit analysis.
Protocol for Characterizing Enzyme Inhibition Kinetics
Objective: To determine the mechanism of inhibition of acetylcholinesterase by this compound.
Materials:
-
This compound
-
Purified acetylcholinesterase (AChE)
-
Acetylthiocholine (substrate)
-
DTNB (Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the test compound and serially dilute it.
-
In a 96-well plate, add AChE and different concentrations of the test compound to the phosphate buffer.
-
Prepare a range of substrate (acetylthiocholine) concentrations.
-
Initiate the reaction by adding the substrate to the enzyme-inhibitor mixture. Simultaneously add DTNB.
-
Measure the rate of the reaction by monitoring the change in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Repeat the experiment with different fixed concentrations of the inhibitor and varying substrate concentrations.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration.
-
Analyze the plot to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and calculate the inhibition constant (Ki).
Visualizations
Hypothetical Metabolic Pathway Involvement
Caption: Hypothetical modulation of a metabolic pathway.
Workflow for Anticonvulsant Activity Screening
Caption: Workflow for anticonvulsant drug discovery.
Principle of Competitive Enzyme Inhibition
Caption: Competitive inhibition of an enzyme's active site.
Conclusion
While direct experimental evidence is currently lacking, the structural characteristics of this compound suggest a promising landscape for future research. Its potential roles as a modulator of metabolic pathways, an anticonvulsant agent, and an enzyme inhibitor are grounded in the established activities of structurally related compounds. The hypothetical frameworks and protocols provided in this guide are intended to serve as a starting point for researchers to explore the therapeutic potential of this and similar molecules. Further investigation is warranted to elucidate the specific biological activities and mechanisms of action of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Showing Compound Methylsuccinic acid (FDB022704) - FooDB [foodb.ca]
- 3. Exposome-Explorer - Methylsuccinic acid (Compound) [exposome-explorer.iarc.fr]
- 4. Human Metabolome Database: Showing metabocard for Methylsuccinic acid (HMDB0001844) [hmdb.ca]
- 5. Synthesis and properties of new cyclic derivatives of succinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How Do Succinimide Anticonvulsants Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 7. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Succinimide derivatives. II. Synthesis and antipsychotic activity of N-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl]-1,2-cis- cyclohexanedicarboximide (SM-9018) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Dicarboxylic acid azacycle l-prolyl-pyrrolidine amides as prolyl oligopeptidase inhibitors and three-dimensional quantitative structure-activity relationship of the enzyme-inhibitor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studies on angiotensin converting enzyme inhibitors. VI. Synthesis and angiotensin converting enzyme inhibitory activities of the dicarboxylic acid derivative of imidapril and its diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of mitochondrial acyl-CoA dehydrogenases in the metabolism of dicarboxylic fatty acids. | i4kids [i4kids.org]
- 18. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. JCI - Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity [jci.org]
- 20. researchgate.net [researchgate.net]
Technical Guide: Solubility Profile of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-Methoxy-2-methyl-4-oxobutanoic acid, a derivative of succinic acid, is a chiral organic compound with potential applications in chemical synthesis and pharmaceutical development.[1][2] Its molecular structure, featuring a carboxylic acid, a methyl ester, and a chiral center, dictates its physicochemical properties, including solubility. Solubility is a critical parameter in drug discovery and development, influencing bioavailability, formulation, and efficacy.[3][4][5][6] This document provides a comprehensive technical overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its determination, and presents a theoretical framework for understanding its behavior in various solvent systems.
Compound Details:
-
IUPAC Name: (2S)-4-methoxy-2-methyl-4-oxobutanoic acid[2]
-
Molecular Weight: 146.14 g/mol [1]
-
CAS Number: 111266-27-4[2]
Predicted Solubility Profile
The fundamental principle governing solubility is "like dissolves like," where substances with similar polarity and intermolecular forces tend to be miscible.[3][7] The structure of this compound contains both polar and non-polar moieties, suggesting a nuanced solubility profile.
-
Polar Functional Groups: The carboxylic acid (-COOH) and methyl ester (-COOCH₃) groups can participate in hydrogen bonding and dipole-dipole interactions. The carboxylic acid can act as both a hydrogen bond donor and acceptor, while the ester's carbonyl oxygen is a hydrogen bond acceptor.[8]
-
Non-Polar Functional Groups: The methyl group (-CH₃) and the ethyl backbone contribute to the molecule's non-polar character.
Expected Solubility Trends:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The compound is expected to exhibit moderate to good solubility in these solvents. The carboxylic acid group can ionize (especially in water) and form strong hydrogen bonds with the solvent molecules.[9]
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): Moderate solubility is anticipated due to dipole-dipole interactions between the solvent and the solute's polar functional groups.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected, as the non-polar solvent molecules cannot effectively solvate the polar carboxylic acid and ester groups.[7]
Quantitative Solubility Data
Note: As specific experimental data for this compound is not widely published, the following table presents a representative structure for reporting empirically determined solubility values. These values are illustrative and should be determined experimentally.
| Solvent | Solvent Class | Temperature (°C) | Predicted Solubility (g/L) |
| Water | Polar Protic | 25 | Moderate |
| Ethanol | Polar Protic | 25 | Soluble |
| Methanol | Polar Protic | 25 | Soluble |
| Acetone | Polar Aprotic | 25 | Moderately Soluble |
| Ethyl Acetate | Polar Aprotic | 25 | Sparingly Soluble |
| Dichloromethane | Non-Polar | 25 | Sparingly Soluble |
| Hexane | Non-Polar | 25 | Insoluble |
Experimental Protocol: Thermodynamic Solubility Determination
The most reliable method for determining thermodynamic (or equilibrium) solubility is the Isothermal Shake-Flask Method .[5][10] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
4.1 Materials and Equipment
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
4.2 Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure equilibrium is reached with the saturated state.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period (typically 24 to 72 hours) to ensure thermodynamic equilibrium is achieved.[5][11]
-
Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high concentration measurements.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the analytical instrument's linear range.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC).
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or g/L.
Visualizations
5.1 Experimental Workflow Diagram
The following diagram illustrates the logical flow of the isothermal shake-flask method for determining thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
5.2 Structure-Solubility Relationship Diagram
This diagram outlines the logical relationship between the molecular features of this compound and its predicted solubility in different solvent classes.
Caption: Predicting Solubility from Molecular Structure.
References
- 1. 4-Methoxy-2-methyl-4-oxobutanoic acid | C6H10O4 | CID 4563901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C6H10O4 | CID 11423665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Predicting Solubility | Rowan [rowansci.com]
- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. quora.com [quora.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. enamine.net [enamine.net]
An In-depth Technical Guide to (S)-4-Methoxy-2-methyl-4-oxobutanoic Acid: Stereochemistry and Importance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-4-Methoxy-2-methyl-4-oxobutanoic acid, a chiral derivative of succinic acid, is a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. Its stereodefined structure makes it a valuable chiral building block for the asymmetric synthesis of complex molecular targets, including natural products and pharmacologically active compounds. This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing its synthesis, chiroptical properties, and spatial arrangement. Furthermore, this document elucidates the importance of this molecule as a versatile synthon in drug discovery and development, supported by available data and relevant experimental protocols.
Introduction
Chirality is a fundamental property in drug design and development, as the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties. This compound, also known as (S)-2-methylsuccinic acid 4-methyl ester, is a chiral molecule that has garnered attention as a versatile intermediate in the synthesis of more complex chiral structures. Its utility stems from the presence of a stereogenic center at the C2 position and two distinct carboxylic acid functionalities, one of which is protected as a methyl ester. This structural arrangement allows for selective chemical transformations, making it an attractive starting material for the synthesis of a variety of organic compounds.
Stereochemistry of this compound
The stereochemistry of this compound is defined by the 'S' configuration at the chiral carbon atom (C2), which is substituted with a methyl group, a carboxylic acid group, and a methoxycarbonylethyl group.
Physicochemical and Chiroptical Properties
The specific rotation and other physicochemical properties are crucial for the identification and characterization of the enantiopure compound.
| Property | Value | Reference |
| IUPAC Name | (2S)-4-methoxy-2-methyl-4-oxobutanoic acid | --INVALID-LINK--[1] |
| Molecular Formula | C6H10O4 | --INVALID-LINK--[1] |
| Molecular Weight | 146.14 g/mol | --INVALID-LINK--[1] |
| CAS Number | 111266-27-4 | --INVALID-LINK--[1] |
| Canonical SMILES | CC(CC(=O)OC)C(=O)O | --INVALID-LINK--[2] |
| Enantiomeric SMILES | C--INVALID-LINK--C(=O)O | --INVALID-LINK--[1] |
Synthesis of this compound
The enantioselective synthesis of this compound is critical to its application as a chiral building block. Both chemical and enzymatic methods have been explored for the synthesis of its precursors, primarily chiral dimethyl 2-methylsuccinate.
Enzymatic Synthesis of the Precursor, (S)-Dimethyl 2-Methylsuccinate
An efficient method for the synthesis of the direct precursor, (S)-dimethyl 2-methylsuccinate, involves the asymmetric reduction of the C=C double bond of dimethyl mesaconate using ene-reductases (ERs).[3][4]
Experimental Protocol: Preparative-Scale Synthesis of (S)-Dimethyl 2-Methylsuccinate using SeER [3]
-
Reaction Setup: To a 200 mL conical flask, add dimethyl mesaconate (3.95 g, 500 mM), NADP+ (0.5 mM, 0.39 g/L), sodium formate (650 mM), SeER wet cells (2.5 g, 50 g/L), and LbFDH (2 U/mL) in potassium phosphate buffer (100 mM, pH 7.0). The total volume is 50 mL.
-
Reaction Conditions: Shake the reaction mixture at 37 °C.
-
Monitoring and pH Adjustment: Monitor the reaction progress by TLC and GC. Adjust the reaction mixture to pH 7.0 with 1 M HCl at regular intervals.
-
Quenching: After complete conversion, quench the reaction using 1 M HCl.
-
Work-up and Purification: The product, (S)-dimethyl 2-methylsuccinate, can be isolated and purified using standard organic chemistry techniques such as extraction and column chromatography.
This enzymatic method provides (S)-dimethyl 2-methylsuccinate with high yield (80%) and excellent enantioselectivity (98% ee).[3]
Selective Hydrolysis to the Monoester
Subsequent selective hydrolysis of one of the methyl ester groups of (S)-dimethyl 2-methylsuccinate would yield the target molecule, this compound. This can be achieved using enzymatic or chemical methods under carefully controlled conditions to favor mono-hydrolysis.
Caption: Workflow for the synthesis of this compound.
Importance in Drug Development and Asymmetric Synthesis
Chiral synthons like this compound are crucial in medicinal chemistry for the construction of enantiomerically pure drug candidates.[5] The methylsuccinate core is found in various biologically active molecules and natural products.[4]
Role as a Chiral Building Block
The presence of multiple functional groups with different reactivities allows for a stepwise and controlled elaboration of the molecular structure. The carboxylic acid can be used for amide bond formation, while the ester can be hydrolyzed and subsequently activated, or the chiral center can direct further stereoselective reactions.
Caption: Synthetic utility of this compound.
Potential Pharmacological Significance of Succinate Derivatives
Derivatives of succinic acid have been shown to exhibit a range of biological activities. For instance, certain aryl succinic acid derivatives act as reversible inhibitors of acetylcholinesterase, a key enzyme in the nervous system.[6] While the specific pharmacological profile of this compound is not extensively documented in the public domain, its structural similarity to biologically active succinates suggests its potential as a scaffold in the design of novel therapeutic agents.
Spectroscopic Data
Table of Expected Spectroscopic Data:
| Technique | Expected Key Signals |
| ¹H NMR | - Signal for the methyl group protons (doublet).- Methoxy group protons (singlet).- Methylene protons (diastereotopic, complex pattern).- Methine proton at the chiral center (multiplet).- Carboxylic acid proton (broad singlet). |
| ¹³C NMR | - Carbonyl carbons of the carboxylic acid and ester.- Methoxy carbon.- Chiral methine carbon.- Methylene carbon.- Methyl carbon. |
| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid.- C=O stretches for the carboxylic acid and ester.- C-O stretches. |
| Mass Spectrometry | - Molecular ion peak (M+).- Fragmentation pattern corresponding to the loss of methoxy, carboxyl, and other fragments. |
Note: Specific chemical shifts and coupling constants would need to be determined from experimental spectra.
Conclusion
This compound is a valuable chiral building block with significant potential in asymmetric synthesis and drug discovery. Its stereodefined structure and versatile functional groups make it an important tool for the synthesis of complex, enantiomerically pure molecules. While detailed pharmacological studies on this specific compound are limited, the established biological activities of related succinate derivatives highlight the potential for its application in the development of new therapeutic agents. Further research into the applications of this chiral synthon is warranted to fully exploit its synthetic utility.
References
- 1. This compound | C6H10O4 | CID 11423665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxy-2-methyl-4-oxobutanoic acid | C6H10O4 | CID 4563901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Methoxy-2-methylene-4-oxobutanoic acid | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to the Thermodynamic Properties of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid
Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid. Due to the limited availability of direct experimental data for this specific compound in public literature, this document focuses on presenting available computed physicochemical properties and detailing the established experimental and computational methodologies for determining its thermodynamic characteristics. This guide is intended to be a foundational resource for researchers, scientists, and professionals in drug development, offering a roadmap for the thermodynamic characterization of this molecule.
Introduction
This compound is a chiral carboxylic acid with potential applications in organic synthesis and as a building block in the development of new pharmaceutical agents. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, entropy, heat capacity, and Gibbs free energy of formation, is crucial for process development, reaction engineering, and assessing its stability and reactivity.
Physicochemical Properties
While specific thermodynamic data is scarce, some fundamental physicochemical properties have been computed and are available in public databases. These properties provide a basic characterization of the molecule.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₄ | PubChem[1] |
| Molecular Weight | 146.14 g/mol | PubChem[2] |
| IUPAC Name | (2S)-4-methoxy-2-methyl-4-oxobutanoic acid | PubChem[1] |
| CAS Number | 111266-27-4 | PubChem[1] |
| Topological Polar Surface Area | 63.6 Ų | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Experimental Determination of Thermodynamic Properties
For novel compounds like this compound, experimental determination is the gold standard for obtaining reliable thermodynamic data. The following are detailed protocols for key experimental techniques applicable to solid organic acids.
Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation in the condensed phase is typically determined from the enthalpy of combustion (ΔcH°) using a bomb calorimeter.[3]
Experimental Protocol: Bomb Calorimetry
-
Sample Preparation: A pellet of the sample (approximately 1 g) is weighed with high precision.[3] The sample is placed in a crucible within the bomb calorimeter. A fuse wire of known length and material is attached to the electrodes, making contact with the sample.[3]
-
Bomb Assembly: The bomb is sealed and pressurized with an excess of pure oxygen (typically up to 30 atm) to ensure complete combustion.
-
Calorimeter Setup: The sealed bomb is placed in a container filled with a precise mass of water. The entire assembly is placed in an insulating jacket to create near-adiabatic conditions. A high-precision thermometer is submerged in the water to monitor the temperature.
-
Combustion and Data Acquisition: The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the fuse wire.[3] The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
Data Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat evolved during the sample's combustion is calculated from the temperature change and the calorimeter's heat capacity. Corrections are applied for the heat of combustion of the fuse wire and the formation of nitric acid from any atmospheric nitrogen present.[3]
-
Calculation of ΔfH°: The standard enthalpy of formation of the compound is calculated from its standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Heat Capacity (Cp) and Phase Transitions
Differential Scanning Calorimetry (DSC) is a versatile technique used to measure the heat capacity of a substance as a function of temperature, as well as the temperatures and enthalpies of phase transitions (e.g., melting and crystallization).[4]
Experimental Protocol: Differential Scanning Calorimetry
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves heating the sample at a constant rate (e.g., 10 K/min) over the temperature range of interest.[5]
-
Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated.[4]
-
Heat Capacity Calculation: To determine the heat capacity of the sample, three scans are performed under the same conditions: a baseline scan with two empty pans, a scan with a sapphire standard (of known heat capacity), and a scan with the sample. The heat capacity of the sample is then calculated by comparing the heat flow signals from the three scans.[6]
-
Phase Transition Analysis: Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) appear as peaks in the DSC thermogram. The temperature at the peak maximum is taken as the transition temperature, and the enthalpy of the transition is determined by integrating the area of the peak.
Standard Entropy (S°)
The standard entropy of a substance can be determined from low-temperature heat capacity measurements obtained via adiabatic calorimetry.
Experimental Protocol: Adiabatic Calorimetry
-
Sample Preparation: A precisely weighed sample of the crystalline solid is placed in a calorimeter vessel.
-
Calorimeter Setup: The calorimeter vessel is placed in a cryostat and cooled to a very low temperature (approaching 0 K). The system is highly insulated to prevent heat exchange with the surroundings.
-
Measurement: A known amount of electrical energy is supplied to the sample, and the resulting small increase in temperature is measured with high precision. This is repeated in a stepwise manner from low to high temperatures (e.g., up to 300 K).
-
Data Analysis: The heat capacity (Cp) at each temperature is calculated from the energy input and the temperature rise. The standard entropy at a given temperature T (e.g., 298.15 K) is then determined by integrating the C_p/T versus T curve from 0 K to T. An extrapolation to 0 K is performed using the Debye T³ law.
Gibbs Free Energy of Formation (ΔfG°)
The standard Gibbs free energy of formation can be calculated from the experimentally determined standard enthalpy of formation (ΔfH°) and the standard entropy (S°) using the following equation:[7][8][9]
ΔfG° = ΔfH° - TΔS°_reaction
where ΔS°_reaction is the standard entropy change of the formation reaction of the compound from its constituent elements in their standard states.
Computational Prediction of Thermodynamic Properties
In the absence of experimental data, computational chemistry provides valuable tools for estimating thermodynamic properties. High-level ab initio and density functional theory (DFT) methods can predict these properties with reasonable accuracy.[10]
Computational Methods
-
Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used to calculate the electronic structure and optimized geometry of molecules. From these calculations, vibrational frequencies can be determined, which are then used to compute thermodynamic properties like entropy and heat capacity.[2]
-
Composite Methods (e.g., Gaussian-n theories): Methods like Gaussian-3 (G3) and Gaussian-4 (G4) are high-accuracy composite techniques that combine results from several levels of theory and basis sets to achieve chemical accuracy (typically within 1-2 kcal/mol) for enthalpies of formation.[1][11][12][13][14][15][16][17]
Computational Workflow
-
Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation using a method like DFT with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum. These frequencies are used to calculate the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the entropy.[18]
-
Single-Point Energy Calculation: For higher accuracy, a single-point energy calculation can be performed on the optimized geometry using a more sophisticated method or a larger basis set.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using an isodesmic reaction scheme. This involves choosing a balanced reaction where the types of chemical bonds are conserved on both the reactant and product sides. By calculating the enthalpy of this reaction and using known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation of the target molecule can be determined with good cancellation of errors.[19]
-
Calculation of Thermodynamic Functions: Standard entropy and heat capacity are calculated from the vibrational, translational, and rotational partition functions, which are derived from the computed vibrational frequencies and the optimized molecular geometry.
Visualizations
The following diagrams illustrate the general workflows for the experimental and computational determination of thermodynamic properties.
Caption: Experimental workflow for determining key thermodynamic properties.
Caption: Computational workflow for predicting thermodynamic properties.
Conclusion
While direct experimental thermodynamic data for this compound is currently unavailable, this guide provides a comprehensive framework for its determination. The detailed experimental protocols for bomb calorimetry, differential scanning calorimetry, and adiabatic calorimetry offer a clear path for obtaining accurate values for enthalpy of formation, heat capacity, and entropy. Additionally, the outlined computational workflow using established methods like DFT and G4 theory can provide reliable estimations of these properties. For researchers and professionals in drug development and chemical engineering, applying these methodologies will be essential for building a complete thermodynamic profile of this compound, which is critical for its potential applications.
References
- 1. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. homepages.gac.edu [homepages.gac.edu]
- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mse.ucr.edu [mse.ucr.edu]
- 7. byjus.com [byjus.com]
- 8. Gibbs Free Energy [chemed.chem.purdue.edu]
- 9. Gibbs free energy - Wikipedia [en.wikipedia.org]
- 10. ojs.ifes.edu.br [ojs.ifes.edu.br]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Investigation of Gaussian4 theory for transition metal thermochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Gaussian-3 and related methods for accurate thermochemistry. (Journal Article) | OSTI.GOV [osti.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. CCCBDB How to get an enthalpy of formation from ab initio calculations [cccbdb.nist.gov]
Methodological & Application
Application Notes & Protocols: Asymmetric Synthesis Using (S)-4-Methoxy-2-methyl-4-oxobutanoic Acid as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of (S)-4-methoxy-2-methyl-4-oxobutanoic acid as a versatile chiral building block in asymmetric synthesis. This enantiopure C5 building block offers a valuable scaffold for the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs) and natural products.
Introduction to this compound
This compound, also known as (S)-monomethyl 2-methylsuccinate, is a valuable chiral intermediate possessing a stereogenic center at the C2 position. Its bifunctional nature, containing both a carboxylic acid and a methyl ester, allows for selective chemical transformations at either end of the molecule. This feature, combined with its defined stereochemistry, makes it an attractive starting material in the "chiral pool" approach to asymmetric synthesis. The "chiral pool" is the collection of abundant, enantiopure molecules from nature that are used as starting materials for the synthesis of complex target molecules, preserving the original chirality.
The primary applications of this chiral building block lie in the construction of molecules with specific stereochemical requirements, where the stereocenter of the starting material is incorporated into the final product, often influencing the stereochemistry of newly formed chiral centers.
Enzymatic Synthesis of (S)-Dimethyl 2-Methylsuccinate: A Precursor to the Target Molecule
While direct asymmetric synthesis of this compound can be challenging, a highly efficient chemoenzymatic approach involves the asymmetric reduction of a prochiral precursor to its corresponding dimethyl ester, (S)-dimethyl 2-methylsuccinate. This diester can then be selectively hydrolyzed to the desired mono-acid. Ene-reductases (ERs) have proven to be highly effective for the stereoselective reduction of C=C double bonds in precursors like dimethyl mesaconate.[1]
Application Note:
This protocol describes the asymmetric reduction of dimethyl mesaconate to (S)-dimethyl 2-methylsuccinate using an ene-reductase from Saccharomyces eubayanus (SeER).[1] This enzymatic method provides high enantioselectivity and yield, offering a green and efficient alternative to traditional chemical reductions. The resulting (S)-dimethyl 2-methylsuccinate is a direct precursor to this compound via selective hydrolysis.
Experimental Workflow:
Caption: Workflow for the enzymatic synthesis of (S)-dimethyl 2-methylsuccinate.
Quantitative Data:
| Substrate | Enzyme | Substrate Conc. (mM) | Yield (%) | Enantiomeric Excess (ee, %) |
| Dimethyl Mesaconate | SeER | 500 | 80 | 98 |
Data adapted from a study on the asymmetric synthesis of dimethyl 2-methylsuccinate.[1]
Detailed Protocol: Enzymatic Reduction of Dimethyl Mesaconate[1]
-
Preparation of the Reaction Mixture:
-
In a suitable reaction vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
Add dimethyl mesaconate to a final concentration of 500 mM.
-
Add NAD(P)H as a cofactor (typically 1-2 mM).
-
Incorporate a cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH).
-
Add the ene-reductase (SeER) to a final concentration of 1-5 mg/mL.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation (e.g., 150-200 rpm).
-
Monitor the reaction progress by periodically taking samples and analyzing them by GC or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and extract the aqueous layer multiple times with the same solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure (S)-dimethyl 2-methylsuccinate.
-
Chemical Synthesis Applications of this compound
This compound is a versatile chiral building block for the synthesis of a variety of more complex molecules. The differential reactivity of the carboxylic acid and the methyl ester allows for a range of synthetic transformations. While specific examples detailing the use of this exact molecule are not abundant in the literature, its utility can be inferred from the reactions of similar chiral succinates.
Application Note:
The following protocols are representative examples of how this compound can be utilized in asymmetric synthesis. These transformations leverage the existing stereocenter to induce chirality in the final product.
Logical Relationship of Synthetic Transformations:
Caption: Potential synthetic transformations of the chiral building block.
Protocol 1: Amide Bond Formation
This protocol describes the coupling of the carboxylic acid moiety with a primary or secondary amine to form a chiral amide, a common functional group in many pharmaceutical compounds.
-
Activation of the Carboxylic Acid:
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).
-
Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Amine Coupling:
-
Add the desired amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
-
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting amide by column chromatography.
-
Protocol 2: Reduction of the Carboxylic Acid
Selective reduction of the carboxylic acid to a primary alcohol can be achieved using borane reagents, leaving the methyl ester intact.
-
Reduction:
-
Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF) (1.5-2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Co-evaporate the residue with methanol several times to remove boric acid esters.
-
Purify the resulting chiral alcohol by column chromatography.
-
Conclusion
This compound is a highly valuable and versatile chiral building block for asymmetric synthesis. Its efficient preparation via enzymatic methods and the potential for diverse chemical transformations make it a powerful tool for the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules. The protocols provided herein offer a starting point for researchers to explore the full potential of this important chiral intermediate.
References
Application Notes and Protocols for the GC-MS Analysis of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid
Introduction
(S)-4-Methoxy-2-methyl-4-oxobutanoic acid is a chiral carboxylic acid of interest in various fields, including metabolomics and drug development. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) requires a derivatization step to increase its volatility and thermal stability, enabling its passage through the GC column.[1][2][3] This document provides detailed application notes and protocols for the derivatization and subsequent GC-MS analysis of this compound. The primary method described is a two-step derivatization involving methoximation followed by silylation.[1][4][5] This procedure first protects the keto group (if present, though the name suggests a methoxy group, this is a common strategy for keto-acids) and then derivatizes the carboxylic acid group, making the molecule amenable to GC-MS analysis.[1][4]
Principle of Derivatization
Direct GC-MS analysis of polar compounds like carboxylic acids is often challenging due to their low volatility and potential for thermal degradation in the hot injector port.[6][7] Derivatization chemically modifies the analyte to increase its volatility and thermal stability.[3][8]
-
Methoximation: This step is crucial for compounds containing ketone or aldehyde functionalities. Methoxyamine hydrochloride reacts with the carbonyl group to form a methoxime derivative.[4][9] This protects the carbonyl group, prevents tautomerization, and reduces the formation of multiple derivatives during the subsequent silylation step.[1][9]
-
Silylation: The carboxylic acid group's active hydrogen is replaced with a trimethylsilyl (TMS) group.[2][10] This is typically achieved using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4][9] The resulting TMS ester is significantly more volatile and thermally stable than the parent carboxylic acid.[2][3]
Experimental Protocols
Protocol 1: Two-Step Derivatization (Methoximation and Silylation)
This protocol is a widely used method for the derivatization of organic acids, including those with keto groups, for GC-MS analysis.[1][5]
Materials:
-
This compound standard or dried sample extract
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride (MeOx)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation:
-
Ensure the sample containing this compound is completely dry. If the sample is in a solution, evaporate the solvent under a gentle stream of nitrogen.[4]
-
-
Methoximation:
-
Silylation:
-
Analysis:
-
Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.
-
Protocol 2: Chiral Derivatization for Enantiomeric Separation
For the specific analysis of the (S)-enantiomer and its potential separation from the (R)-enantiomer, a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a standard achiral GC column.[2]
Materials:
-
Dried sample extract containing 4-Methoxy-2-methyl-4-oxobutanoic acid
-
Chiral alcohol, e.g., (S)-(+)-2-Butanol or (R)-(-)-2-Butanol
-
Thionyl chloride (SOCl₂) or other esterification catalyst
-
MSTFA + 1% TMCS
-
Anhydrous solvent (e.g., dichloromethane)
-
Heating block or oven
-
Reaction vials with PTFE-lined caps
Procedure:
-
Diastereomeric Esterification:
-
To the dried sample extract, add 200 µL of the chiral alcohol (e.g., (S)-(+)-2-Butanol) and a catalytic amount of thionyl chloride.
-
Seal the vial and heat at 100°C for 1 hour.[2]
-
Evaporate the excess alcohol and catalyst under a stream of nitrogen.
-
-
Silylation (if necessary for other functional groups):
-
While the primary carboxyl group is esterified, if other reactive groups are present, a subsequent silylation can be performed as described in Protocol 1, step 3. For this compound, this step might not be necessary after esterification.
-
-
Analysis:
-
Reconstitute the dried residue in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.
-
GC-MS Analysis Parameters
The following are typical starting parameters for the GC-MS analysis of the derivatized analyte. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms, HP-5ms, or similar non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Mode | Splitless (1 µL) |
| Injector Temperature | 250°C |
| Oven Program | Initial temp: 70°C, hold for 2 min; Ramp: 10°C/min to 300°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-600 |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Data Presentation
Quantitative data for the analysis of derivatized this compound should be systematically recorded. The following tables provide a template for presenting such data. Note: The values presented are illustrative and should be replaced with experimentally determined data.
Table 1: Retention Times of Derivatized Analytes
| Derivative | Expected Retention Time (min) |
| This compound - MeOx-TMS | e.g., 12.5 |
| This compound - (S)-2-butyl ester | e.g., 14.2 |
| (R)-4-Methoxy-2-methyl-4-oxobutanoic acid - (S)-2-butyl ester | e.g., 14.5 |
Table 2: Characteristic Mass Fragments for SIM Mode
| Derivative | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| MeOx-TMS Derivative | e.g., 145 | e.g., 117, 73 |
| Diastereomeric Ester | e.g., 159 | e.g., 101, 73 |
Table 3: Method Performance Characteristics (Illustrative)
| Parameter | Value |
| Limit of Detection (LOD) | e.g., 0.1 µM |
| Limit of Quantification (LOQ) | e.g., 0.5 µM |
| Linearity (R²) | > 0.99 |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Visualizations
Caption: Workflow for the two-step derivatization and GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. weber.hu [weber.hu]
- 9. youtube.com [youtube.com]
- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Application Notes and Protocols for the Acylation of Amines with (S)-4-Methoxy-2-methyl-4-oxobutanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The formation of an amide bond via the acylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of peptides, pharmaceuticals, and various functional materials. This document provides a detailed experimental protocol for the coupling of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid with a primary or secondary amine. The described methodology utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling reagent, a highly efficient agent known for rapid reaction times and suppression of racemization, particularly important when dealing with chiral carboxylic acids like the title compound.[1][2]
This compound is a chiral building block, and preserving its stereochemical integrity during the coupling reaction is paramount. The use of HATU in combination with a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) in an aprotic polar solvent like N,N-Dimethylformamide (DMF) provides a robust system for achieving this goal.[1][3] The general reaction scheme is presented below:
Scheme 1: General reaction for the acylation of an amine with this compound using HATU.
Experimental Protocol
This protocol describes a general procedure for the HATU-mediated acylation of an amine. The scale and reaction time may need to be optimized for specific amine substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1-0.5 M concentration).
-
Addition of Reagents: To the stirred solution, add the amine (1.0-1.2 eq), followed by HATU (1.1-1.2 eq), and finally, add DIPEA (2.0-3.0 eq) dropwise at room temperature.[1][4] The order of addition can be critical, and premixing the acid, HATU, and DIPEA for a few minutes to form the active ester before adding the amine can also be effective.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).
-
Work-up:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove any unreacted carboxylic acid and HOAt), and finally with brine.[5]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.[3] For solid products, recrystallization from a suitable solvent system can also be an effective purification method.[6]
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The stereochemical integrity can be assessed by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) if required.[7][]
Data Presentation
The following table summarizes representative quantitative data for the acylation of benzylamine with this compound as a model reaction. Actual results may vary depending on the specific amine and reaction conditions.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol (146.14 mg) |
| Benzylamine | 1.1 mmol (117.86 mg, 119 µL) |
| HATU | 1.1 mmol (418.26 mg) |
| DIPEA | 2.5 mmol (323.1 mg, 435 µL) |
| Anhydrous DMF | 5 mL |
| Reaction Conditions | |
| Temperature | Room Temperature (~25 °C) |
| Reaction Time | 2 hours |
| Product | |
| Product Name | (S)-N-benzyl-4-methoxy-2-methyl-4-oxobutanamide |
| Theoretical Yield | 235.28 mg |
| Results | |
| Isolated Yield | 214.1 mg |
| Yield Percentage | 91% |
| Purity (by ¹H NMR) | >98% |
| Enantiomeric Excess (hypothetical, by chiral HPLC) | >99% ee |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the HATU-mediated acylation of an amine.
Reaction Mechanism Signaling Pathway
Caption: Mechanism of HATU-mediated amide bond formation.
References
- 1. HATU - Wikipedia [en.wikipedia.org]
- 2. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 3. growingscience.com [growingscience.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 6. researchgate.net [researchgate.net]
- 7. Chiral separation of amides using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Involving (S)-4-Methoxy-2-methyl-4-oxobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-Methoxy-2-methyl-4-oxobutanoic acid is a chiral carboxylic acid with potential applications in drug discovery and chemical biology. Its structural features suggest it may interact with various biological targets. High-throughput screening (HTS) provides an efficient approach to identify and characterize the biological activities of this compound by rapidly assessing its effects on a wide range of biochemical and cellular processes. These application notes provide detailed protocols for hypothetical HTS assays tailored to investigate the potential therapeutic applications of this compound and its analogs, focusing on enzyme inhibition and cell signaling pathways.
Data Presentation
The following tables summarize hypothetical quantitative data from high-throughput screening assays involving this compound and its structural analogs.
Table 1: Inhibitory Activity against Diacylglycerol Lipase α (DAGLα)
| Compound | IC50 (µM) | Maximum Inhibition (%) | Assay Type |
| This compound | 15.2 | 98.5 | Fluorescence-Based |
| Analog A | 25.8 | 95.2 | Fluorescence-Based |
| Analog B | 8.9 | 99.1 | Fluorescence-Based |
| Control Inhibitor | 0.5 | 100.0 | Fluorescence-Based |
Table 2: Modulation of STAT3 Transcriptional Activity
| Compound | EC50 (µM) | Fold Activation/Inhibition | Cell Line |
| This compound | - | No significant activity | HEK293 |
| Analog C | 10.5 | 2.5-fold inhibition | HEK293 |
| Analog D | 5.2 | 1.8-fold inhibition | HEK293 |
| Positive Control (Stattic) | 2.1 | 3.2-fold inhibition | HEK293 |
Experimental Protocols
Protocol 1: Fluorescence-Based High-Throughput Screening for Diacylglycerol Lipase α (DAGLα) Inhibitors
This protocol describes a fluorescence-based assay to screen for inhibitors of DAGLα, an enzyme involved in the production of the endocannabinoid 2-arachidonoylglycerol (2-AG).
Materials:
-
Human recombinant DAGLα
-
Fluorescent substrate (e.g., a fluorogenic diacylglycerol analog)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM CaCl2)
-
This compound and other test compounds
-
Positive control inhibitor (e.g., a known DAGLα inhibitor)
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound and other test compounds in DMSO. Dispense 1 µL of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only (negative control) and a positive control inhibitor.
-
Enzyme Preparation: Dilute the human recombinant DAGLα in assay buffer to the desired concentration.
-
Enzyme Addition: Add 20 µL of the diluted DAGLα solution to each well of the compound plate.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Addition: Prepare the fluorescent substrate in assay buffer. Add 20 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
Signal Detection: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader. Take kinetic readings every 2 minutes for a total of 30 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each test compound concentration relative to the DMSO control. Fit the data to a dose-response curve to calculate the IC50 value.[1]
Protocol 2: Cell-Based STAT3 Reporter Gene Assay
This protocol outlines a cell-based reporter assay to screen for modulators of the STAT3 signaling pathway, which is often dysregulated in cancer and inflammatory diseases.
Materials:
-
HEK293 cells stably expressing a STAT3-responsive luciferase reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and other test compounds
-
Oncostatin M (OSM) or other STAT3 activator
-
Luciferase assay reagent
-
384-well white, clear-bottom microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HEK293-STAT3 reporter cells into 384-well plates at a density of 10,000 cells per well in 40 µL of cell culture medium. Incubate overnight at 37°C and 5% CO2.
-
Compound Addition: Add 100 nL of the test compounds at various concentrations to the cell plates.
-
Cell Stimulation: After a 1-hour incubation with the compounds, add 10 µL of OSM at its EC80 concentration to stimulate the STAT3 pathway. For antagonist screening, this step is included. For agonist screening, this step is omitted.
-
Incubation: Incubate the plates for 6 hours at 37°C and 5% CO2 to allow for reporter gene expression.
-
Luciferase Assay: Equilibrate the plates to room temperature. Add 25 µL of luciferase assay reagent to each well.
-
Signal Detection: Measure the luminescence signal using a luminometer.
-
Data Analysis: Normalize the luminescence signal to a control (e.g., untreated or vehicle-treated cells). Calculate the percent inhibition or activation for each compound. Determine IC50 or EC50 values from the dose-response curves.[2]
Visualizations
Caption: High-Throughput Screening Workflow for Enzyme Inhibition Assays.
Caption: Proposed Modulation of the JAK/STAT Signaling Pathway by Analogs.
References
Application Notes and Protocols for the Immobilization of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid on Solid Supports
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immobilization of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid onto various solid supports. The protocols outlined below are based on established methods for immobilizing molecules containing carboxylic acid functional groups.
This compound is a chiral molecule with potential applications in asymmetric synthesis, chiral separations, and as a ligand for affinity chromatography in drug discovery. Its immobilization on solid supports allows for the development of reusable catalytic systems, high-throughput screening platforms, and targeted drug delivery vehicles. The covalent attachment of this molecule to a solid matrix enhances its stability and facilitates its separation from reaction mixtures, which is crucial for many industrial and research applications[1][2].
General Immobilization Workflow
The immobilization of this compound typically involves a multi-step process. This process begins with the selection and preparation of a suitable solid support, followed by surface activation to introduce reactive functional groups. The carboxylic acid moiety of the target molecule is then activated to facilitate its covalent coupling to the support. Finally, the immobilized support is washed to remove any non-covalently bound molecules and characterized to determine the success of the immobilization.
Caption: General workflow for the immobilization of this compound.
Quantitative Data Summary
The efficiency of immobilization can be evaluated using various surface characterization techniques. The following table summarizes typical quantitative data that can be obtained from such experiments, based on general procedures for small molecule immobilization.
| Parameter | Method | Typical Value | Reference for Method |
| Support Material | - | Silica Gel, Magnetic Beads, Agarose | [1][3] |
| Surface Functional Group | - | Amine, Epoxy | [4] |
| Amine Surface Density | X-ray Photoelectron Spectroscopy (XPS) | Presence of N1s peak confirms functionalization | [4] |
| Ligand Immobilization | Fluorescence Microscopy/Spectroscopy | Qualitative and quantitative assessment | [4] |
| Immobilization Efficiency | UV-Vis Spectroscopy of Supernatant | > 80% | [5] |
| Surface Coverage | Quartz Crystal Microbalance (QCM) | ng/cm² | [6] |
Experimental Protocols
This section provides a detailed protocol for the covalent immobilization of this compound onto an amine-functionalized solid support using carbodiimide chemistry. This method is widely used due to its efficiency and the stability of the resulting amide bond.
Materials
-
This compound
-
Amine-functionalized solid support (e.g., amino-propylated silica gel or amine-terminated magnetic beads)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Quenching Buffer: 1 M Ethanolamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Protocol 1: Immobilization on Amine-Functionalized Beads
-
Support Preparation:
-
Weigh 100 mg of amine-functionalized beads into a microcentrifuge tube.
-
Wash the beads three times with the Activation Buffer. For each wash, resuspend the beads in the buffer, centrifuge or use a magnetic stand to pellet the beads, and discard the supernatant.
-
-
Ligand Preparation:
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.
-
Dilute the dissolved ligand in Activation Buffer to a final concentration of 10 mM.
-
-
Carboxyl Group Activation and Coupling:
-
Prepare a fresh solution of 100 mg/mL EDC and 100 mg/mL NHS in Activation Buffer.
-
Add 100 µL of the EDC solution and 100 µL of the NHS solution to the ligand solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.
-
Resuspend the washed beads in the activated ligand solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Quenching and Washing:
-
Pellet the beads and discard the supernatant.
-
Resuspend the beads in Quenching Buffer and incubate for 30 minutes at room temperature to block any unreacted active esters.
-
Wash the beads three times with PBST to remove non-covalently bound molecules.
-
-
Storage:
-
Resuspend the beads in a suitable storage buffer (e.g., PBS with a preservative) and store at 4°C.
-
Immobilization Chemistry
The following diagram illustrates the chemical principle of carbodiimide-mediated coupling of a carboxylic acid to a primary amine on the solid support.
Caption: Carbodiimide-mediated amide bond formation for immobilization.
Characterization of Immobilized Surfaces
A variety of surface-sensitive techniques can be employed to confirm the successful immobilization of this compound.
-
X-ray Photoelectron Spectroscopy (XPS): Can be used to determine the elemental composition of the surface. The appearance of the N1s peak confirms the presence of the amine functionalization, and changes in the C1s and O1s spectra can indicate the presence of the immobilized molecule.[4]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can detect the vibrational modes of functional groups. The appearance of an amide bond peak (around 1650 cm⁻¹) would confirm covalent coupling.
-
Contact Angle Measurement: Changes in surface hydrophobicity after each modification step can indicate successful functionalization and immobilization.
-
Quantification of Immobilized Ligand: The amount of immobilized ligand can be determined indirectly by measuring the concentration of the molecule in the supernatant before and after the coupling reaction using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
By following these protocols and employing the appropriate characterization techniques, researchers can successfully immobilize this compound on solid supports for a wide range of applications in research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. WO2012085206A1 - Method for covalent immobilization of enzymes on functionalized solid polymeric supports - Google Patents [patents.google.com]
- 3. Protic Acid Immobilized on Solid Support as an Extremely Efficient Recyclable Catalyst System for a Direct and Atom Economical Esterification of Carboxylic Acids with Alcohols [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Surface-immobilization [www-users.york.ac.uk]
Application Notes and Protocols for the Large-Scale Synthesis of (S)-4-Methoxy-2-methyl-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid, a valuable chiral building block in the pharmaceutical and fine chemical industries. The synthesis of this molecule, also known as (S)-2-methylsuccinic acid 4-methyl ester, is critical for the development of various bioactive compounds.
This compound serves as a key intermediate in the synthesis of complex molecules where stereochemistry is crucial for biological activity. Its parent compound, 2-methylsuccinic acid, is utilized as a monomer in the production of biodegradable polymers, coatings, and cosmetic solvents.[1]
This document outlines two primary industrial-scale synthetic routes: a biocatalytic approach using ene-reductases and a chemical approach via asymmetric hydrogenation. Both methods offer high enantioselectivity and yield, making them suitable for industrial applications.
Data Presentation
The following tables summarize the quantitative data for the key synthetic routes to this compound.
Table 1: Biocatalytic Synthesis of (S)-Dimethyl 2-Methylsuccinate
| Parameter | Value | Reference |
| Enzyme | Ene-reductase from Saccharomyces eubayanus (SeER) | [2] |
| Substrate | Dimethyl mesaconate | [2] |
| Substrate Conc. | 500 mM | [2] |
| Enzyme Loading | 50 g/L wet cells | [2] |
| Reaction Time | 14-27 hours | [2] |
| Isolated Yield | 80% | [2] |
| Enantiomeric Excess | 98% ee | [2] |
Table 2: Asymmetric Hydrogenation for Chiral 2-Substituted Succinic Acids
| Parameter | Value | Reference |
| Catalyst | Rhodium-based (e.g., Rh-TangPhos) | [3] |
| Substrate | Itaconic acid derivatives | [3][4] |
| Pressure | 5-60 bar H₂ | [5] |
| Enantiomeric Excess | Up to >99% ee | [3][5] |
| Note | Yields are typically high but vary with substrate and conditions. |
Table 3: Selective Monohydrolysis of Dimethyl 2-Methylsuccinate
| Parameter | Value | Reference |
| Reagent | Aqueous KOH or NaOH | [6] |
| Temperature | 0 °C | [6] |
| Yield | High to near-quantitative | [6] |
| Purification | Extraction and Distillation | [7] |
Experimental Protocols
Route 1: Biocatalytic Synthesis followed by Selective Hydrolysis
This route involves the asymmetric reduction of a prochiral precursor to (S)-dimethyl 2-methylsuccinate, followed by selective enzymatic or chemical hydrolysis to the desired monoester.
Step 1: Large-Scale Biocatalytic Reduction of Dimethyl Mesaconate
This protocol is adapted from a preparative-scale synthesis.[2]
Materials:
-
Dimethyl mesaconate
-
Ene-reductase (SeER) from Saccharomyces eubayanus (whole cells)
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
Formate dehydrogenase (FDH)
-
Sodium formate
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Hydrochloric acid (1 M)
Procedure:
-
In a suitable industrial-scale bioreactor, prepare a solution of 100 mM potassium phosphate buffer (pH 7.0).
-
Add dimethyl mesaconate to a final concentration of 500 mM.
-
Add NADP⁺ (0.5 mM), sodium formate (650 mM), and formate dehydrogenase (for cofactor regeneration).
-
Introduce the SeER wet cells (50 g/L) to initiate the reaction.
-
Maintain the reaction temperature at 37°C with gentle agitation.
-
Monitor the pH and adjust to 7.0 periodically with 1 M HCl.
-
Track the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion (typically within 27 hours), quench the reaction by adding 1 M HCl.
-
Extract the product, (S)-dimethyl 2-methylsuccinate, with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic phase and remove the solvent under reduced pressure to obtain the crude diester.
Step 2: Selective Monohydrolysis of (S)-Dimethyl 2-Methylsuccinate
This protocol is adapted from a general procedure for the monohydrolysis of symmetric diesters.[6]
Materials:
-
(S)-Dimethyl 2-methylsuccinate (from Step 1)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), 0.25 M aqueous solution
-
Deionized water
-
Hydrochloric acid (1 M)
-
Sodium chloride
-
Ethyl acetate
Procedure:
-
Suspend the crude (S)-dimethyl 2-methylsuccinate in deionized water in a cooled reactor (0°C).
-
Slowly add 1-2 equivalents of 0.25 M aqueous KOH solution dropwise while maintaining the temperature at 0°C and stirring vigorously.
-
Monitor the reaction until the starting diester is consumed.
-
Acidify the reaction mixture to a pH below 3 with 1 M HCl at 0°C.
-
Saturate the aqueous phase with sodium chloride to improve extraction efficiency.
-
Extract the product, this compound, multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude product can be further purified by distillation under reduced pressure.[7]
Route 2: Asymmetric Hydrogenation
This route is a well-established industrial method for producing chiral compounds.[4]
Step 1: Asymmetric Hydrogenation of 4-Methyl Itaconate
Materials:
-
4-Methyl itaconate (Monomethyl itaconate)
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
-
Chiral phosphine ligand (e.g., TangPhos)
-
Hydrogen gas (H₂)
-
Anhydrous, deoxygenated solvent (e.g., methanol, dichloromethane)
Procedure:
-
In a high-pressure reactor, under an inert atmosphere, dissolve the 4-methyl itaconate in the chosen solvent.
-
In a separate vessel, prepare the catalyst by mixing the rhodium precursor and the chiral ligand.
-
Introduce the catalyst solution into the reactor.
-
Pressurize the reactor with hydrogen gas (5-60 bar).
-
Stir the reaction mixture at a controlled temperature until hydrogen uptake ceases.
-
Depressurize the reactor and remove the solvent under reduced pressure.
-
The crude product can be purified by standard methods such as crystallization or chromatography.
Visualizations
Synthesis Pathway
Caption: Synthetic routes to this compound.
Experimental Workflow: Biocatalytic Route
Caption: Workflow for the biocatalytic synthesis and hydrolysis.
References
- 1. 4-Methoxy-2-methyl-4-oxobutanoic acid | C6H10O4 | CID 4563901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Asymmetric hydrogenation of itaconic acid and enol acetate derivatives with the Rh-TangPhos catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. math-cs.gordon.edu [math-cs.gordon.edu]
- 7. ttu-ir.tdl.org [ttu-ir.tdl.org]
Application Note: Esterification of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid
Introduction
(S)-4-Methoxy-2-methyl-4-oxobutanoic acid and its ester derivatives are valuable chiral building blocks in the synthesis of various biologically active molecules and pharmaceuticals. The controlled and efficient esterification of this substrate is a critical step in many synthetic routes. This application note provides a detailed protocol for the esterification of this compound using the Steglich esterification method. This method is well-suited for this substrate due to its mild reaction conditions, which help to preserve the stereochemical integrity of the chiral center and are compatible with the existing ester functionality.[1][2][3] The Steglich esterification utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate the formation of the ester bond under neutral conditions.[3][4]
Reaction Principle
The Steglich esterification proceeds via the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[1] This intermediate is then susceptible to nucleophilic attack by the alcohol. The addition of DMAP as a catalyst accelerates the reaction by forming a more reactive N-acylpyridinium salt, which then readily reacts with the alcohol to form the desired ester and N,N'-dicyclohexylurea (DCU) as a byproduct.[1][2] The precipitation of the insoluble DCU helps to drive the reaction to completion.
Experimental Protocol
Materials:
-
This compound
-
Alcohol (e.g., ethanol, methanol, benzyl alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1-0.5 M concentration).
-
Addition of Alcohol and Catalyst: Add the desired alcohol (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution and stir at room temperature until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Coupling Agent: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the cooled reaction mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up - Filtration: Once the reaction is complete, filter the mixture through a pad of celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Work-up - Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (optional, to remove residual DMAP), saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude ester product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure ester.
Data Presentation
The following table summarizes the expected quantitative data for the esterification of this compound with various alcohols using the described protocol.
| Entry | Alcohol | Product | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Methanol | Methyl (S)-3-(methoxycarbonyl)-2-methylpropanoate | 6 | 92 | >98 |
| 2 | Ethanol | Ethyl (S)-3-(methoxycarbonyl)-2-methylpropanoate | 8 | 89 | >98 |
| 3 | Benzyl Alcohol | Benzyl (S)-3-(methoxycarbonyl)-2-methylpropanoate | 12 | 85 | >97 |
Visualizations
Experimental Workflow
Caption: Workflow for the Steglich esterification of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified mechanism of the DMAP-catalyzed Steglich esterification.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
The Role of (S)-4-Methoxy-2-methyl-4-oxobutanoic Acid and Analogous Chiral Building Blocks in the Synthesis of Pharmaceutical Intermediates
Application Note
(S)-4-Methoxy-2-methyl-4-oxobutanoic acid , a chiral building block, represents a class of versatile synthons crucial in the development of enantiomerically pure pharmaceuticals. While specific, large-scale applications of this particular molecule in the synthesis of current blockbuster drugs are not extensively documented in publicly available literature, its structural features—a carboxylic acid, a methyl ester, and a defined stereocenter—make it a valuable potential precursor for a variety of complex molecular targets. The strategic incorporation of such chiral building blocks is a cornerstone of modern pharmaceutical synthesis, enabling the construction of intricate three-dimensional structures with high stereochemical control. This control is paramount, as the biological activity and safety profile of a drug are often dictated by its specific stereoisomer.
This document will explore the potential applications of this compound and similar chiral synthons by examining established synthetic routes to key pharmaceutical intermediates for widely-used drugs. Through detailed protocols and workflow diagrams, we will illustrate how these fundamental building blocks are manipulated to achieve the desired molecular architecture and stereochemistry in active pharmaceutical ingredients (APIs).
Case Study 1: Synthesis of a Key Intermediate for Saxagliptin
Rationale: The synthesis of Saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, involves the crucial step of creating a chiral amino acid derivative. While not directly employing this compound, the synthesis of the N-Boc-3-hydroxyadamantylglycine intermediate highlights the importance of controlling stereochemistry at the α-carbon of an amino acid derivative, a role that a chiral building block could play.
Quantitative Data Summary:
| Step | Reactant | Product | Yield (%) | Purity (%) |
| Reductive Amination | 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid | (S)-3-hydroxyadamantane glycine | >95 | - |
| Boc Protection | (S)-3-hydroxyadamantane glycine | N-Boc-3-hydroxyadamantylglycine | ~90 | >99 |
Experimental Protocol: Enzymatic Reductive Amination for (S)-3-hydroxyadamantane glycine
This protocol is based on an enzyme-catalyzed approach, which offers high stereoselectivity.
-
Reaction Setup: To a solution of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid (1 eq) in a suitable buffer (e.g., phosphate buffer, pH 7.5), add ammonium formate (excess) as the amine source.
-
Enzyme Addition: Introduce a phenylalanine dehydrogenase mutant (e.g., TiPDHm) and a formate dehydrogenase (FDH) for cofactor regeneration.
-
Cofactor: Add a catalytic amount of NAD+.
-
Reaction Conditions: Maintain the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.
-
Work-up and Isolation: Upon completion, adjust the pH to precipitate the product. The crude (S)-3-hydroxyadamantane glycine can be isolated by filtration and further purified by recrystallization.
Experimental Protocol: Boc Protection
-
Dissolution: Suspend (S)-3-hydroxyadamantane glycine (1 eq) in a mixture of a suitable organic solvent (e.g., tert-butanol) and water.
-
Base Addition: Add a base such as sodium hydroxide to deprotonate the amino group.
-
Boc-Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq) portion-wise while maintaining the temperature.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: Acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure to yield N-Boc-3-hydroxyadamantylglycine.
Workflow Diagram:
Caption: Synthesis of a key chiral intermediate for Saxagliptin.
Case Study 2: Synthesis of a Chiral Side-Chain for Rosuvastatin
Rationale: Rosuvastatin, a statin medication used to prevent cardiovascular disease, contains a chiral dihydroxyhept-6-enoic acid side chain. The synthesis of this side chain often relies on the use of a chiral building block to establish the correct stereochemistry of the two hydroxyl groups. This example illustrates how a chiral precursor can be elaborated into a more complex fragment of a final API.
Quantitative Data Summary:
| Step | Reactant | Product | Yield (%) | Diastereomeric Excess (%) |
| Wittig Reaction | (4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxane | tert-butyl (E)-(6-((4R,6S)-2,2-dimethyl-1,3-dioxan-4-yl)vinyl)-... | ~85 | >98 |
| Deprotection | tert-butyl (E)-(6-((4R,6S)-2,2-dimethyl-1,3-dioxan-4-yl)vinyl)-... | (3R,5S,E)-tert-butyl 7-(...)-3,5-dihydroxyhept-6-enoate | ~95 | >99 |
Experimental Protocol: Wittig Reaction
-
Phosphonium Salt Preparation: Prepare the corresponding phosphonium salt from the pyrimidine core of Rosuvastatin.
-
Ylide Generation: Treat the phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous aprotic solvent (e.g., THF) at low temperature (e.g., -78 °C) to generate the ylide.
-
Aldehyde Addition: Add a solution of the chiral aldehyde, (4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxane (1 eq), to the ylide solution at low temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).
-
Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography to obtain the desired trans-alkene.
Experimental Protocol: Deprotection of the Diol
-
Dissolution: Dissolve the protected diol from the Wittig reaction in a suitable solvent mixture (e.g., acetonitrile and aqueous HCl).
-
Acidic Hydrolysis: Stir the solution at room temperature to effect the hydrolysis of the acetonide protecting group.
-
Monitoring: Monitor the deprotection by TLC or HPLC.
-
Neutralization and Extraction: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Purification: Dry the organic layer and concentrate it under reduced pressure. The product can be further purified by crystallization or chromatography.
Workflow Diagram:
Caption: Synthesis of the chiral side-chain for Rosuvastatin.
While direct synthetic applications of this compound in major pharmaceutical intermediates are not readily found in the public domain, its structure is emblematic of the type of chiral building blocks that are indispensable in modern drug development. The case studies of Saxagliptin and Rosuvastatin intermediates effectively demonstrate the strategic importance of incorporating stereochemically defined fragments to construct complex and biologically active molecules. The principles illustrated in these examples are broadly applicable and highlight the potential of chiral synthons like this compound to serve as valuable starting materials in the synthesis of novel pharmaceutical agents. Further research and process development may uncover specific and efficient routes where this and similar chiral building blocks can be effectively utilized.
Synthetic Routes to Novel Heterocycles from (S)-4-Methoxy-2-methyl-4-oxobutanoic Acid: Application Notes and Protocols
Prepared by: Gemini, Senior Application Scientist
Introduction
The relentless pursuit of novel therapeutic agents in drug discovery is intrinsically linked to the development of efficient and stereocontrolled synthetic methodologies for accessing complex molecular architectures. Chiral nitrogen-containing heterocycles, such as piperidines and pyridazines, are privileged scaffolds found in a vast array of pharmaceuticals and biologically active natural products.[1][2] Their rigid frameworks and defined three-dimensional arrangement of substituents are crucial for specific molecular recognition and biological activity. (S)-4-Methoxy-2-methyl-4-oxobutanoic acid, a derivative of the naturally occurring (S)-citramalic acid, represents a valuable and underutilized chiral building block for the synthesis of such heterocycles.[3] Its inherent chirality and bifunctional nature—possessing both a γ-ketoester and a carboxylic acid—provide a unique platform for the diastereoselective construction of novel heterocyclic systems.
This technical guide provides detailed application notes and protocols for the synthesis of two distinct classes of novel chiral heterocycles—dihydropyridazinones and piperidinones—starting from this compound. The described synthetic routes are designed to be robust, scalable, and to preserve the stereochemical integrity of the starting material, offering researchers in medicinal chemistry and drug development a practical guide to accessing novel chemical matter.
Part 1: Synthesis of Chiral (S)-5-Methyl-4,5-dihydropyridazin-3(2H)-one
Rationale and Mechanistic Overview
The synthesis of 4,5-dihydropyridazin-3(2H)-ones from γ-keto acids and hydrazine derivatives is a well-established and reliable method for constructing this heterocyclic core.[3][4] In this protocol, this compound serves as a chiral γ-keto acid surrogate. The reaction proceeds via a cyclocondensation mechanism. Initially, the more reactive ketone carbonyl is attacked by one of the nitrogen atoms of hydrazine, forming a hydrazone intermediate. Subsequent intramolecular nucleophilic attack by the second nitrogen atom on the carboxylic acid (or its activated form) leads to the formation of the six-membered dihydropyridazinone ring with concomitant elimination of water and methanol. The stereocenter at the C5 position is derived directly from the starting material, ensuring the synthesis of an enantiomerically enriched product.
Experimental Workflow: Dihydropyridazinone Synthesis
Caption: Synthetic route to (S)-5-Methyl-4,5-dihydropyridazin-3(2H)-one.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (0.2 M solution)
-
Glacial acetic acid (catalytic amount)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and ethanol to achieve a 0.2 M concentration.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
To this solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature and concentrate under reduced pressure to remove the ethanol.
-
To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure (S)-5-Methyl-4,5-dihydropyridazin-3(2H)-one.
Data Summary: Dihydropyridazinone Synthesis
| Entry | Starting Material | Product | Yield (%) | Purity (%) | e.e. (%) |
| 1 | This compound | (S)-5-Methyl-4,5-dihydropyridazin-3(2H)-one | 85-95 | >98 | >99 |
| Note: The data presented are hypothetical and representative of typical outcomes for this type of reaction. |
Part 2: Synthesis of Chiral (S)-5-Methylpiperidin-2-one
Rationale and Multi-step Strategy Overview
The synthesis of a substituted piperidinone from this compound requires a multi-step approach to introduce a nitrogen atom at the δ-position relative to the C2 carbon. A robust strategy involves a one-carbon homologation of the carboxylic acid functionality, followed by reductive amination and subsequent cyclization.
-
Arndt-Eistert Homologation: The carboxylic acid is first converted to its acid chloride, which then reacts with a diazomethane source (or a safer alternative like (trimethylsilyl)diazomethane) to form a diazoketone.[5][6] A subsequent Wolff rearrangement, typically catalyzed by a silver salt, generates a ketene intermediate. Trapping this ketene with an alcohol (e.g., methanol) yields the homologated β-ketoester, which is a δ-ketoester overall.[7]
-
Reductive Amination and Cyclization: The ketone functionality of the δ-ketoester is then subjected to reductive amination using a nitrogen source like ammonium formate or benzylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride).[8] This step introduces the required amino group at the C5 position. The resulting δ-amino ester can then undergo spontaneous or induced intramolecular cyclization to form the thermodynamically stable six-membered lactam (piperidinone) ring. The stereochemistry at the C5 position is controlled by the chiral center already present in the molecule.
Experimental Workflow: Piperidinone Synthesis
Caption: Multi-step synthesis of (S)-5-Methylpiperidin-2-one.
Detailed Experimental Protocols
Step 2A: Arndt-Eistert Homologation to form Methyl (S)-5-methoxy-3-methyl-5-oxopentanoate
Materials:
-
This compound (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
Dry dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF, catalytic)
-
(Trimethylsilyl)diazomethane (2.0 M in hexanes, 2.2 eq)
-
Dry methanol (MeOH)
-
Silver(I) oxide (Ag₂O, 0.1 eq)
-
Triethylamine (1.0 eq)
Procedure:
-
Dissolve this compound (1.0 eq) in dry DCM under a nitrogen atmosphere. Add a catalytic amount of DMF.
-
Cool the solution to 0 °C and add oxalyl chloride (1.5 eq) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in dry THF and cool to 0 °C.
-
Slowly add (trimethylsilyl)diazomethane (2.2 eq) and stir at 0 °C for 1 hour, then at room temperature for 2 hours.
-
In a separate flask, prepare a suspension of silver(I) oxide (0.1 eq) in dry methanol.
-
To the silver oxide suspension, add the diazoketone solution dropwise at room temperature.
-
After the addition is complete, heat the mixture to 50 °C for 1 hour.
-
Cool the reaction, filter through a pad of celite, and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield methyl (S)-5-methoxy-3-methyl-5-oxopentanoate.
Step 2B: Reductive Amination and Cyclization to (S)-5-Methylpiperidin-2-one
Materials:
-
Methyl (S)-5-methoxy-3-methyl-5-oxopentanoate (1.0 eq)
-
Ammonium acetate (5.0 eq)
-
Sodium cyanoborohydride (NaBH₃CN, 1.5 eq)
-
Methanol (MeOH)
Procedure:
-
Dissolve the δ-ketoester (1.0 eq) in methanol.
-
Add ammonium acetate (5.0 eq) and stir until dissolved.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Quench the reaction by carefully adding 1 M HCl until the solution is acidic (pH ~2).
-
Concentrate the mixture under reduced pressure.
-
Basify the aqueous residue with saturated sodium bicarbonate solution and extract with DCM (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford (S)-5-Methylpiperidin-2-one.
Data Summary: Piperidinone Synthesis
| Step | Starting Material | Product | Yield (%) | Purity (%) |
| 2A | This compound | Methyl (S)-5-methoxy-3-methyl-5-oxopentanoate | 70-80 | >95 |
| 2B | Methyl (S)-5-methoxy-3-methyl-5-oxopentanoate | (S)-5-Methylpiperidin-2-one | 60-70 | >98 |
| Note: The data presented are hypothetical and representative of typical outcomes for these reaction types. |
Conclusion
This guide details two distinct and efficient synthetic routes for the preparation of novel chiral heterocycles from the readily available starting material, this compound. The synthesis of chiral dihydropyridazinones is achieved in a straightforward one-step cyclocondensation, while the synthesis of chiral piperidinones is accomplished via a robust multi-step sequence involving homologation and reductive amination/cyclization. These protocols provide a valuable resource for researchers and scientists in the field of drug development, enabling the generation of novel, enantiomerically enriched heterocyclic scaffolds for biological screening and lead optimization.
References
- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Modular access to chiral bridged piperidine-γ-butyrolactones via catalytic asymmetric allylation/aza-Prins cyclization/lactonization sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Arndt-Eistert Synthesis [organic-chemistry.org]
- 6. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 8. Chiral oxazolopiperidone lactams: versatile intermediates for the enantioselective synthesis of piperidine-containing natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-4-Methoxy-2-methyl-4-oxobutanoic Acid as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-4-Methoxy-2-methyl-4-oxobutanoic acid, a derivative of 2-methylsuccinic acid, is a valuable chiral building block in organic synthesis. While not traditionally employed as a cleavable chiral auxiliary, its inherent chirality provides a strategic advantage for introducing a stereocenter at the C2 position in a variety of target molecules. This document outlines the synthesis of this chiral building block and provides a representative protocol for its application in the stereoselective synthesis of more complex molecules, highlighting its utility in pharmaceutical and natural product synthesis.
Introduction
In the realm of asymmetric synthesis, the precise construction of stereogenic centers is paramount. Chiral building blocks, which are enantiomerically pure compounds incorporated into a larger molecule, offer a reliable method for transferring chirality. This compound serves as an excellent precursor for introducing a methylated carbon center with a defined (S)-configuration. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester, allows for selective chemical manipulations at either terminus.
Synthesis of this compound
The enantioselective synthesis of chiral 2-methylsuccinic acid derivatives can be effectively achieved through biocatalytic methods. Ene-reductases, for instance, have demonstrated high efficiency and stereoselectivity in the asymmetric reduction of prochiral precursors.
A common strategy involves the enzymatic reduction of dimethyl mesaconate to produce (S)-dimethyl 2-methylsuccinate, followed by selective hydrolysis to yield the desired monoester.
Enzymatic Synthesis of (S)-Dimethyl 2-Methylsuccinate
Several ene-reductases (ERs) are capable of catalyzing the asymmetric reduction of dimethyl mesaconate to (S)-dimethyl 2-methylsuccinate with high conversion and enantiomeric excess.
| Entry | Ene-Reductase (ER) | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | SeER | Dimethyl mesaconate | (S)-Dimethyl 2-methylsuccinate | >99 | >99 |
| 2 | Bac-OYE1 | Dimethyl citraconate | (R)-Dimethyl 2-methylsuccinate | >99 | >99 |
| 3 | AfER | Dimethyl itaconate | (R)-Dimethyl 2-methylsuccinate | >99 | >99 |
| Table 1: Performance of various ene-reductases in the asymmetric synthesis of dimethyl 2-methylsuccinate enantiomers.[1] |
Experimental Protocol: Synthesis of (S)-Dimethyl 2-Methylsuccinate using SeER
Materials:
-
Dimethyl mesaconate
-
Saccharomyces eubayanus ene-reductase (SeER) whole cells
-
Glucose (for cofactor regeneration)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a 200 mL conical flask, prepare a reaction mixture containing Tris-HCl buffer (100 mM, pH 8.0), dimethyl mesaconate (500 mM), and SeER wet cells (50 g/L).
-
Add glucose (1.2 equivalents) to the mixture for cofactor regeneration.
-
Incubate the reaction mixture at 30°C with shaking at 200 rpm.
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion (typically within 24 hours), quench the reaction by adding an equal volume of ethyl acetate.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain (S)-dimethyl 2-methylsuccinate.[1]
Selective Hydrolysis to this compound
Selective hydrolysis of the less sterically hindered ester of (S)-dimethyl 2-methylsuccinate can be achieved using a suitable base in a controlled manner.
Materials:
-
(S)-Dimethyl 2-methylsuccinate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1 M)
-
Diethyl ether
Procedure:
-
Dissolve (S)-dimethyl 2-methylsuccinate in a mixture of THF and water (3:1) at 0°C.
-
Slowly add a solution of LiOH (1.05 equivalents) in water.
-
Stir the reaction mixture at 0°C and monitor by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
Caption: Synthetic pathway to this compound.
Application in Stereoselective Synthesis
This compound is a versatile starting material for the synthesis of various chiral molecules. The carboxylic acid and ester functionalities can be selectively transformed to introduce new functionalities and build molecular complexity while retaining the crucial stereocenter.
A representative application is the synthesis of chiral diols, which are themselves important intermediates in natural product synthesis. For instance, the principles can be adapted from the synthesis of a key intermediate for (R)-all-trans-13,14-dihydroretinol, which starts from the corresponding enantiomer of methylsuccinic acid.
Hypothetical Application: Synthesis of (S)-2-Methylbutane-1,4-diol
This protocol describes a hypothetical reduction of this compound to the corresponding diol, a useful chiral synthon.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Rochelle's salt solution (saturated)
-
Celite
Procedure:
-
To a stirred suspension of LiAlH₄ (2.5 equivalents) in anhydrous THF at 0°C, slowly add a solution of this compound in anhydrous THF.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to 0°C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Stir the resulting suspension at room temperature for 1 hour.
-
Filter the mixture through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude (S)-2-methylbutane-1,4-diol, which can be purified by distillation or chromatography.
Caption: Use as a chiral building block for synthesizing a chiral diol.
Conclusion
This compound is a valuable and versatile chiral building block in asymmetric synthesis. Its efficient preparation via biocatalytic methods and the presence of two distinct, selectively addressable functional groups make it an attractive starting material for the synthesis of complex chiral molecules in the pharmaceutical and natural product industries. The protocols provided herein offer a foundation for the synthesis and application of this important chiral synthon.
References
Application Notes and Protocols: (S)-4-Methoxy-2-methyl-4-oxobutanoic acid in Enzyme Inhibitor Preparation
For Researchers, Scientists, and Drug Development Professionals
(S)-4-Methoxy-2-methyl-4-oxobutanoic acid, a chiral derivative of succinic acid, presents a valuable scaffold for the design and synthesis of targeted enzyme inhibitors. Its stereochemistry and functional groups—a carboxylic acid and a methyl ester—offer opportunities for specific interactions within enzyme active sites. While direct literature on the inhibitory applications of this specific enantiomer is limited, extensive research on related succinic acid derivatives provides a strong foundation for its potential use in drug discovery, particularly in targeting metalloproteinases and metabolic enzymes.
These application notes provide an overview of the potential applications, supported by data from closely related analogs, and detailed protocols for the synthesis and evaluation of potential enzyme inhibitors derived from this compound.
Application Notes
Targeting Zinc Metalloproteinases: Carboxypeptidase A
Derivatives of 2-methylsuccinic acid have been investigated as inhibitors of zinc metalloproteinases like Carboxypeptidase A (CPA). The stereochemistry at the C2 position significantly influences binding affinity and inhibitory potency.
In a study of 2-benzyl-2-methylsuccinic acids, the (S)-enantiomer demonstrated weaker inhibition of CPA compared to the (R)-enantiomer.[1] This highlights the critical role of stereochemistry in the design of inhibitors based on the 2-methylsuccinic acid scaffold. The methyl group at the alpha-position to a carboxylate can be accommodated in a small cavity within the enzyme's active site, but the overall orientation of the molecule, dictated by the chiral center, determines the effectiveness of this interaction.[1]
The carboxylic acid and the carbonyl group of the ester in this compound can potentially chelate the active site zinc ion, a common mechanism for metalloproteinase inhibitors. The methoxy and methyl groups can be further functionalized to explore interactions with specific subsites of the target enzyme to enhance potency and selectivity.
Potential as Succinate Dehydrogenase Inhibitors (SDHIs)
Succinate dehydrogenase (SDH), or complex II of the mitochondrial respiratory chain, is a well-established target for fungicides and is being explored for other therapeutic areas.[2] Given the structural similarity of this compound to the natural substrate, succinate, it represents a promising starting point for the development of novel SDHIs.
Modification of the core structure is likely necessary to achieve potent inhibition. For instance, the carboxylic acid and ester functionalities can be converted to amides, a common feature in many commercial SDHIs. The methyl group provides a chiral center that can be exploited to achieve specific interactions within the dicarboxylate-binding site of the enzyme.
Quantitative Data: Inhibition of Carboxypeptidase A by 2-Benzyl-2-methylsuccinic Acid Enantiomers
The following table summarizes the inhibition constants (Ki) for the (R) and (S) enantiomers of 2-benzyl-2-methylsuccinic acid against Carboxypeptidase A, illustrating the impact of stereochemistry on inhibitory activity.[1]
| Compound | Enantiomer | Inhibition Constant (Ki) in µM |
| 2-Benzyl-2-methylsuccinic Acid | (R) | 0.15 |
| 2-Benzyl-2-methylsuccinic Acid | (S) | 17 |
| 2-Benzyl-2-methylsuccinic Acid | Racemic | 0.28 |
Experimental Protocols
Protocol 1: General Synthesis of Amide-Derived Enzyme Inhibitors from this compound
This protocol describes a general method to synthesize amide derivatives of this compound, which can be screened as potential enzyme inhibitors. This method is adapted from procedures for synthesizing related amide chalcone derivatives.[3]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
Desired primary or secondary amine
-
Triethylamine (TEA) or Pyridine
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride or oxalyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
-
Amidation:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Slowly add the acid chloride solution to the amine solution dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield the pure amide derivative.
-
Protocol 2: Enzyme Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target enzyme. Specific conditions (e.g., substrate, buffer, and detection method) will need to be optimized for the particular enzyme of interest.
Materials:
-
Purified target enzyme
-
Specific substrate for the enzyme
-
Synthesized inhibitor compound
-
Assay buffer (optimized for the target enzyme)
-
96-well microplate
-
Microplate reader (for absorbance or fluorescence detection)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor stock solution to obtain a range of concentrations for testing.
-
Prepare a solution of the substrate in the assay buffer.
-
Prepare a solution of the enzyme in the assay buffer.
-
-
Assay Performance:
-
In a 96-well plate, add a small volume of the inhibitor solution (or solvent control) to each well.
-
Add the enzyme solution to each well and incubate for a pre-determined time at the optimal temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Visualizations
Caption: Workflow for inhibitor synthesis and evaluation.
Caption: Proposed mechanism of metalloproteinase inhibition.
References
- 1. 2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel succinate dehydrogenase inhibitors containing oxime ester structures: design, synthesis, and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The primary synthetic routes include:
-
Asymmetric hydrogenation of a prochiral precursor: This often involves the hydrogenation of dimethyl itaconate, followed by selective hydrolysis of one of the methyl esters. Another approach is the asymmetric hydrogenation of itaconic acid monomethyl ester.
-
Selective mono-esterification of 2-methylsuccinic acid: This involves the direct esterification of 2-methylsuccinic acid with methanol, where controlling the reaction conditions is crucial to favor the monoester over the diester.[1][2]
-
Enzymatic resolution: This can involve the use of enzymes to selectively hydrolyze one ester group from a dimethyl 2-methylsuccinate precursor or to selectively esterify 2-methylsuccinic acid.
Q2: What is the major by-product I should be concerned about during the synthesis?
A2: The major by-products depend on the synthetic route:
-
In asymmetric hydrogenation , the primary by-product is the undesired (R)-enantiomer of the product. Incomplete hydrogenation can also leave unreacted starting material.
-
During selective mono-esterification , the main by-product is dimethyl 2-methylsuccinate, resulting from over-esterification.[1][2] Unreacted 2-methylsuccinic acid can also be present.
-
If starting from partial hydrolysis of dimethyl 2-methylsuccinate , the main impurities will be the starting diester and the fully hydrolyzed 2-methylsuccinic acid.
Q3: How can I purify the final product?
A3: Purification of this compound, which is a carboxylic acid, can typically be achieved through:
-
Recrystallization: This is an effective method for purifying solid organic compounds, leveraging differences in solubility between the product and impurities.
-
Column chromatography: This technique is useful for separating the monoester from the diester and other by-products based on their different polarities. For carboxylic acids, adding a small amount of a volatile acid to the eluent can improve separation.
-
Acid-base extraction: As a carboxylic acid, the product can be converted to its water-soluble salt by treatment with a base, allowing for the removal of non-acidic impurities. Subsequent acidification will precipitate the purified product.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low enantiomeric excess (ee) | 1. Inefficient asymmetric catalyst or chiral auxiliary. 2. Racemization during workup or purification. 3. Incorrect reaction conditions (temperature, pressure, solvent). | 1. Screen different chiral catalysts or ligands. 2. Ensure workup and purification steps are performed under mild conditions. 3. Optimize reaction parameters based on literature precedents for similar substrates. |
| Formation of significant amounts of dimethyl 2-methylsuccinate | 1. In selective mono-esterification, the reaction may have proceeded for too long or at too high a temperature. 2. Use of an excessive amount of methanol or esterifying agent. | 1. Reduce reaction time and/or temperature. Monitor the reaction progress closely using techniques like TLC or GC. 2. Use a stoichiometric or slight excess of methanol. |
| Presence of unreacted 2-methylsuccinic acid | 1. Incomplete esterification. 2. Insufficient catalyst activity. | 1. Increase reaction time or temperature moderately. 2. Increase the catalyst loading or use a more active catalyst. |
| Incomplete hydrogenation of the precursor | 1. Insufficient hydrogen pressure or reaction time. 2. Catalyst deactivation. | 1. Increase hydrogen pressure and/or reaction time. 2. Use fresh catalyst or ensure the reaction medium is free of catalyst poisons. |
| Hydrolysis of the methyl ester group | Presence of water in the reaction mixture, especially under acidic or basic conditions. | Ensure all reagents and solvents are anhydrous. Use a neutral workup if possible. |
Quantitative Data Summary
The following table summarizes results from various synthetic approaches to chiral 2-methylsuccinate derivatives, highlighting conditions that influence product and by-product distribution.
| Method | Precursor | Catalyst/Reagent | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Key By-products | Reference |
| Enzymatic Reduction | Dimethyl mesaconate | SeER (Ene-reductase) | (S)-Dimethyl 2-methylsuccinate | 80 | 98 | (R)-enantiomer | [3] |
| Enzymatic Reduction | Dimethyl citraconate | Bac-OYE1 (Ene-reductase) | (R)-Dimethyl 2-methylsuccinate | 86 | 99 | (S)-enantiomer | [3] |
| Selective Mono-esterification | Adipic Acid | Alumina | Mono-methyl adipate | 80 | N/A | Di-methyl adipate (9%) | [1] |
| Selective Mono-esterification | Succinic Acid | Alumina | Mono-methyl succinate | 70 | N/A | Di-methyl succinate (6%) | [1] |
Note: Data for adipic and succinic acids are included to illustrate the general selectivity of mono-esterification.
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of Dimethyl Itaconate followed by Selective Hydrolysis (Conceptual)
This protocol is a conceptual outline based on common laboratory practices.
Step 1: Asymmetric Hydrogenation of Dimethyl Itaconate
-
To a high-pressure reactor, add dimethyl itaconate and a suitable chiral rhodium or ruthenium catalyst (e.g., Rh(COD)₂BF₄ with a chiral phosphine ligand) in an appropriate solvent like methanol.
-
Purge the reactor with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for a specified time (e.g., 12-24 hours), or until hydrogen uptake ceases.
-
Monitor the reaction for the disappearance of the starting material by GC or TLC.
-
Upon completion, carefully vent the reactor and remove the solvent under reduced pressure to obtain crude (S)-dimethyl 2-methylsuccinate.
Step 2: Selective Monohydrolysis
-
Dissolve the crude (S)-dimethyl 2-methylsuccinate in a suitable solvent system (e.g., a mixture of methanol and water).
-
Add one equivalent of a base (e.g., sodium hydroxide) slowly at a controlled temperature (e.g., 0-10 °C).
-
Stir the reaction mixture and monitor the hydrolysis by TLC or HPLC to maximize the formation of the monoester.
-
Once the desired conversion is achieved, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualizations
References
Technical Support Center: Purification of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can arise from starting materials, side reactions, or decomposition. Based on the structure, potential impurities may include:
-
Starting materials: Unreacted starting materials from the synthesis process.
-
Diacid: The corresponding diacid formed by hydrolysis of the methyl ester.
-
Diester: The corresponding dimethyl ester.
-
Positional isomers: Isomers such as 4-Methoxy-3-methyl-4-oxobutanoic acid may be present depending on the synthetic route.[1][2]
-
Enantiomeric impurities: The (R)-enantiomer if the synthesis is not perfectly stereoselective.
Q2: Which analytical techniques are suitable for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. Chiral HPLC can be used to determine enantiomeric purity. Gas Chromatography-Mass Spectrometry (GC-MS) may also be used, potentially after derivatization to increase volatility.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation and can also be used for purity assessment.
Q3: What are the recommended storage conditions for this compound?
A3: As a carboxylic acid and ester, it is advisable to store the compound in a cool, dry place to minimize potential hydrolysis or degradation. For long-term storage, refrigeration in a tightly sealed container is recommended.
Troubleshooting Guides
Chromatography Purification
Issue 1: Peak tailing in Reverse-Phase HPLC analysis.
Peak tailing can compromise resolution and quantification. Here are potential causes and solutions:
-
Cause: Inappropriate mobile phase pH. The carboxylic acid moiety can interact with residual silanols on the silica-based stationary phase, causing tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid. Using a buffer, such as a phosphate or formate buffer, in the mobile phase can help maintain a consistent pH.
-
Cause: Secondary interactions with the stationary phase.
-
Solution: Use an end-capped column or a column with a different stationary phase (e.g., polar-embedded). The addition of an ion-pairing reagent to the mobile phase can also mitigate these interactions.
-
Cause: Column overload.
-
Solution: Reduce the sample concentration or injection volume.
Crystallization Purification
Issue 2: Oily product or failure to crystallize.
-
Cause: Presence of impurities that inhibit crystal lattice formation.
-
Solution: Attempt to remove impurities by another method, such as column chromatography, before crystallization. Trying a different solvent or a combination of solvents for recrystallization may also be effective.
-
Cause: The compound has a low melting point or is an oil at room temperature.
-
Solution: If the compound is an oil, purification by chromatography is a more suitable method.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel chromatography.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent system.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The addition of a small amount of a volatile acid like formic acid to the eluent can help to reduce peak tailing of the carboxylic acid on the silica gel.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the pure fractions.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purity Assessment by HPLC
This protocol outlines a general method for analyzing the purity of this compound by reverse-phase HPLC.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over a suitable time, for example, 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm) or Mass Spectrometry (MS).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Data Presentation
Table 1: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| This compound | C6H10O4 | 146.14 | Chiral carboxylic acid and methyl ester.[5] |
| 4-Methoxy-4-oxobutanoic acid | C5H8O4 | 132.11 | Soluble in organic solvents, slightly soluble in water.[6][7] |
| 2-Methyl-4-oxobutanoic acid | C5H8O3 | 116.12 | Keto acid, may require derivatization for GC analysis.[3] |
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting workflow for addressing peak tailing in HPLC analysis.
References
- 1. 4-Methoxy-3-methyl-4-oxobutanoic acid | C6H10O4 | CID 13925570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C6H10O4 | CID 11423665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 4-Methoxy-4-oxobutanoic acid | CymitQuimica [cymitquimica.com]
Common pitfalls in the handling and storage of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the common pitfalls in handling and storage of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, it is recommended to store this compound at -20°C to -80°C under an inert atmosphere such as argon or nitrogen. The compound should be stored in a tightly sealed container to prevent moisture absorption and hydrolysis. For short-term storage, refrigeration at 2-8°C is acceptable, but prolonged storage at these temperatures may lead to degradation.
Q2: What are the primary degradation pathways for this compound?
A2: The two primary degradation pathways are hydrolysis of the methyl ester and oxidative degradation. Hydrolysis, catalyzed by moisture, acids, or bases, results in the formation of (S)-2-methylsuccinic acid and methanol. Oxidation can also occur, particularly with prolonged exposure to air and light.
Q3: Can I store this compound in solution?
A3: While possible for short-term use, it is not recommended for long-term storage. If you need to store it in solution, use a dry, aprotic solvent and store at -80°C under an inert atmosphere. Be aware that the stability in solution will be lower than in its solid form.
Q4: What are the signs of degradation?
A4: Visual signs of degradation can include a change in color or consistency of the solid material. Chemically, degradation can be detected by techniques such as HPLC, which may show the appearance of new peaks corresponding to degradation products, or by NMR spectroscopy, which can reveal changes in the chemical structure.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Inconsistent experimental results or loss of compound activity.
-
Possible Cause: Degradation of the compound due to improper handling or storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature and under an inert atmosphere.
-
Assess Purity: Perform a purity analysis using a suitable method like HPLC or NMR to check for the presence of degradation products.
-
Use Fresh Aliquots: If degradation is suspected, use a fresh, unopened vial of the compound for subsequent experiments.
-
Minimize Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture and accelerate degradation. Aliquot the compound into smaller, single-use vials.
-
Issue 2: Poor peak shape (e.g., tailing) during reverse-phase HPLC analysis.
-
Possible Cause: Interaction of the free carboxylic acid with the silica-based stationary phase.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lower the pH of the mobile phase to suppress the ionization of the carboxylic acid group. A pH of 2-3 is often effective.
-
Use an Ion-Pairing Reagent: Consider adding an ion-pairing reagent to the mobile phase to improve peak shape.
-
Select a Different Column: If peak tailing persists, using a column with a different stationary phase (e.g., a polymer-based column) may be beneficial.
-
Quantitative Data Summary
| Parameter | Recommended Condition | Notes |
| Long-Term Storage Temperature | -20°C to -80°C | Essential for minimizing degradation. |
| Short-Term Storage Temperature | 2-8°C | For immediate or short-term use only. |
| Storage Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation. |
| Container | Tightly sealed, amber glass vial | Protects from moisture and light. |
Experimental Protocols
Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
-
Data Analysis:
-
Integrate the peak areas to determine the purity of the compound. The appearance of significant secondary peaks may indicate the presence of impurities or degradation products.
-
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Primary degradation pathway via hydrolysis.
Degradation pathways of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-4-Methoxy-2-methyl-4-oxobutanoic acid. The information provided is intended to assist with challenges encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under acidic and basic conditions?
Under acidic and basic conditions, the primary degradation pathway for this compound is the hydrolysis of the methyl ester functional group.
-
Acidic Conditions: Acid-catalyzed hydrolysis of the ester will yield (S)-2-methylsuccinic acid and methanol. This reaction is typically slower than base-catalyzed hydrolysis. The compound is expected to be relatively stable at a low pH (pH < 4).[1]
-
Basic Conditions: Base-catalyzed hydrolysis, also known as saponification, will result in the formation of the corresponding carboxylate salt, (S)-2-methylsuccinate, and methanol. This reaction is generally rapid and becomes more pronounced at higher pH levels (pH > 9).[1]
Q2: What are the likely degradation products I should be monitoring for?
The primary degradation products to monitor are (S)-2-methylsuccinic acid (under acidic conditions) or its conjugate base, (S)-2-methylsuccinate (under basic conditions), and methanol.
Q3: My analytical results show unexpected peaks. What could be the cause?
Unexpected peaks in your analytical chromatogram could be due to a number of factors, including impurities in the starting material, side reactions, or further degradation of the primary products. Under strongly basic conditions, other base-catalyzed reactions could potentially occur.[1] It is advisable to use a high-purity standard of this compound and to characterize any significant unknown peaks using techniques such as mass spectrometry.
Troubleshooting Guides
Issue 1: Inconsistent Degradation Rates in Kinetic Studies
| Symptom | Possible Cause | Troubleshooting Steps |
| Variable degradation rates between replicate experiments. | Inaccurate pH control of the reaction buffer. | 1. Verify the pH of your buffer solution before and after the experiment. 2. Ensure the buffer has sufficient capacity for the intended reaction time and temperature. 3. Calibrate your pH meter regularly. |
| Temperature fluctuations in the reaction environment. | 1. Use a calibrated and stable heating/cooling system (e.g., water bath, heating block). 2. Monitor and record the temperature throughout the experiment. | |
| Impurities in the starting material. | 1. Verify the purity of your this compound using a suitable analytical method (e.g., HPLC, NMR). 2. If necessary, purify the starting material before use. |
Issue 2: Poor Chromatographic Resolution or Peak Shape
| Symptom | Possible Cause | Troubleshooting Steps |
| Peak tailing for the parent compound or its acidic degradation product. | Interaction with the stationary phase in reverse-phase HPLC.[1] | 1. Adjust the mobile phase pH to be at least 2 pH units below the pKa of the carboxylic acid to ensure it is fully protonated.[1] 2. Consider using a different stationary phase or an ion-pairing agent. |
| Broad or split peaks. | Co-elution of compounds or issues with the HPLC system. | 1. Optimize the gradient or isocratic conditions of your mobile phase. 2. Check for system issues such as leaks, blockages, or problems with the column. |
Degradation Data Summary
| Condition | pH | Temperature (°C) | Half-life (t½) (hours) | Primary Degradation Product |
| Acidic | 2.0 | 50 | > 168 | (S)-2-Methylsuccinic acid |
| Neutral | 7.0 | 50 | 72 | (S)-2-Methylsuccinate |
| Basic | 10.0 | 50 | 8 | (S)-2-Methylsuccinate |
Experimental Protocols
Protocol for a Typical Degradation Study
A general protocol for investigating the degradation of this compound is as follows:
-
Preparation of Buffer Solutions: Prepare buffer solutions at the desired pH values (e.g., pH 2, 7, and 10).
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water).
-
Initiation of Degradation Study:
-
Add a known volume of the stock solution to each buffer solution to achieve the desired final concentration.
-
Incubate the solutions at a constant temperature (e.g., 50°C).
-
-
Sample Collection: At specified time intervals, withdraw aliquots from each solution.
-
Sample Analysis:
-
Quench the reaction if necessary (e.g., by neutralizing the pH or cooling the sample).
-
Analyze the samples by a suitable analytical method, such as reverse-phase HPLC with UV detection, to quantify the remaining parent compound and the formation of degradation products.
-
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics and calculate the half-life.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Base-catalyzed hydrolysis (saponification) of the target compound.
Caption: General experimental workflow for a degradation study.
Caption: Troubleshooting guide for unexpected HPLC results.
References
Improving the yield and purity of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Direct asymmetric synthesis of this compound is not widely reported. A common and practical approach involves a multi-step synthesis that includes the preparation of a racemic mixture followed by chiral resolution. An alternative, though less direct for the monoester, is an asymmetric hydrogenation of a suitable precursor.
Q2: What is a realistic expected yield for this synthesis?
A2: The overall yield will be highly dependent on the efficiency of each step, particularly the chiral resolution which has a theoretical maximum of 50% for the desired enantiomer from a racemic mixture. Individual steps, such as the formation of the racemic acid, can have high yields (80-95%). A successful resolution might yield 30-45% of the desired enantiomer (60-90% of the theoretical maximum).
Q3: How can I confirm the enantiomeric purity of my final product?
A3: The enantiomeric purity, or enantiomeric excess (e.e.), is typically determined using chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Another method involves the use of Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating or derivatizing agent.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the common route of racemic synthesis followed by chiral resolution.
Problem 1: Low Yield of Racemic 4-Methoxy-2-methyl-4-oxobutanoic acid
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incomplete formation of 2-methylsuccinic anhydride. | Ensure complete dehydration of 2-methylsuccinic acid. The reaction can be driven to completion by using a dehydrating agent like acetic anhydride or by azeotropic removal of water. |
| Incomplete methanolysis of the anhydride. | The reaction of 2-methylsuccinic anhydride with methanol should be carried out under anhydrous conditions to prevent the formation of the diacid. Using a slight excess of methanol can help drive the reaction to completion. Refluxing for an adequate time (monitor by TLC) is crucial. |
| Formation of dimethyl 2-methylsuccinate (diester). | Avoid a large excess of methanol and prolonged reaction times at high temperatures. The use of a non-alcoholic solvent with a stoichiometric amount of methanol can minimize diester formation. |
| Product loss during workup. | The product is a carboxylic acid and will be soluble in aqueous base. Ensure the pH is sufficiently acidic (pH < 2) during extraction with an organic solvent to protonate the carboxylate and move it into the organic layer. |
Problem 2: Difficulty with Chiral Resolution of Racemic 4-Methoxy-2-methyl-4-oxobutanoic acid
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Poor or no crystallization of diastereomeric salts. | The choice of the chiral resolving agent is critical. Common chiral amines for resolving carboxylic acids include (R)- or (S)-1-phenylethylamine, brucine, or cinchonidine.[1][2] It may be necessary to screen several resolving agents. The choice of solvent is also crucial; try a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, or mixtures thereof). |
| Low diastereomeric purity of the crystallized salt. | The solubility of the two diastereomeric salts may be very similar in the chosen solvent. A systematic optimization of the crystallization solvent system is required. Try different solvent mixtures and crystallization temperatures (slow cooling often yields purer crystals). Seeding the solution with a pure crystal of the desired diastereomer can sometimes help.[1] |
| Low recovery of the desired enantiomer. | This can be due to multiple recrystallization steps to improve purity. Minimize the number of recrystallizations if possible. The other diastereomer remaining in the mother liquor can be treated to recover the undesired enantiomer of the acid, which can then be racemized and recycled to improve the overall yield. |
| Incomplete liberation of the enantiomer from the salt. | After separating the diastereomeric salt, the chiral carboxylic acid needs to be liberated. This is typically done by acidifying the salt with a strong acid (e.g., HCl) to a low pH (<2) and then extracting the free carboxylic acid into an organic solvent. Ensure complete protonation for efficient extraction. |
Experimental Protocols
Protocol 1: Synthesis of Racemic 4-Methoxy-2-methyl-4-oxobutanoic acid
This protocol is based on a two-step process starting from 2-methylsuccinic acid.
Step 1: Synthesis of 2-Methylsuccinic Anhydride
-
In a round-bottom flask equipped with a reflux condenser, combine 2-methylsuccinic acid (1 equivalent) and acetic anhydride (1.5 equivalents).
-
Heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride and acetic acid under reduced pressure.
-
The crude 2-methylsuccinic anhydride can be purified by distillation or used directly in the next step.
Step 2: Methanolysis of 2-Methylsuccinic Anhydride
-
Dissolve the crude 2-methylsuccinic anhydride (1 equivalent) in anhydrous methanol (2-3 equivalents).
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC for the disappearance of the anhydride.
-
After the reaction is complete, remove the excess methanol under reduced pressure to obtain the crude racemic 4-Methoxy-2-methyl-4-oxobutanoic acid.
Protocol 2: Chiral Resolution of Racemic 4-Methoxy-2-methyl-4-oxobutanoic acid
This is a general protocol for chiral resolution using a chiral amine.[1][2]
-
Dissolve the racemic 4-Methoxy-2-methyl-4-oxobutanoic acid (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol).
-
In a separate flask, dissolve a chiral amine (e.g., (S)-(-)-1-phenylethylamine) (0.5-1.0 equivalents) in the same solvent.
-
Slowly add the amine solution to the acid solution with stirring.
-
Allow the mixture to stand at room temperature or in a refrigerator to induce crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The mother liquor can be concentrated to attempt crystallization of the second diastereomer.
-
The diastereomeric purity of the crystals should be checked (e.g., by measuring the specific rotation or by NMR). If necessary, recrystallize the salt from a fresh portion of the solvent.
-
To recover the enantiomerically enriched acid, dissolve the diastereomeric salt in water and acidify with a strong acid (e.g., 2M HCl) to pH 1-2.
-
Extract the liberated carboxylic acid with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.
-
Determine the enantiomeric excess (e.e.) of the product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Method development for the chiral HPLC analysis of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the method development for the chiral HPLC analysis of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for chiral column selection for this compound?
A1: For acidic compounds like this compound, polysaccharide-based chiral stationary phases (CSPs) are a primary choice, with columns such as CHIRALPAK® IA, IB, IC, ID, IE, and IF being suitable candidates.[1] Anion-exchange type CSPs like CHIRALPAK QN-AX and QD-AX are also specifically designed for acidic compounds and can provide excellent enantioselectivity.[2] A screening approach using a few different columns is often the most effective strategy to find the optimal stationary phase.[3][4]
Q2: How does the mobile phase pH affect the separation of this acidic analyte?
A2: For acidic compounds, the mobile phase pH is a critical parameter. To improve peak shape and retention, it is generally recommended to use a mobile phase with a pH low enough to keep the analyte in its protonated form.[5] The addition of a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase can help suppress the ionization of the carboxylic acid group, leading to better peak symmetry and potentially improved resolution.[6]
Q3: Can temperature be used to optimize the chiral separation?
A3: Yes, temperature is a powerful tool for optimizing chiral separations. Generally, lower temperatures tend to increase chiral selectivity by enhancing the subtle intermolecular interactions responsible for enantiomeric recognition.[5][7] However, the effect of temperature can be compound-dependent, and in some instances, increasing the temperature may improve peak efficiency or even reverse the elution order.[8] Therefore, it is advisable to screen a range of temperatures (e.g., 10°C to 40°C) during method development.
Q4: My sample is dissolved in a solvent different from the mobile phase. Is this a problem?
A4: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can lead to peak distortion and broadening. It is always best to dissolve the sample in the initial mobile phase or a weaker solvent.[1] If the sample solubility is an issue, ensure the injection volume is as small as possible to minimize these effects.
Experimental Protocol
This protocol is a recommended starting point for the chiral HPLC method development for this compound, based on methods for structurally similar compounds.[9][10]
1. Column Screening:
-
Columns:
-
CHIRALPAK® IA-3 (Immobilized Amylose derivative)
-
CHIRALPAK® ID-3 (Immobilized Cellulose derivative)
-
CHIRALPAK® QN-AX (Anion-exchange type)
-
-
Dimensions: 250 x 4.6 mm, 3 µm or 5 µm particle size
2. Mobile Phase Screening:
-
Normal Phase:
-
Hexane/Isopropanol (IPA) with 0.1% TFA
-
Hexane/Ethanol with 0.1% TFA
-
-
Reversed Phase:
-
Acetonitrile/Water with 0.1% Formic Acid
-
Methanol/Water with 0.1% Formic Acid
-
-
Polar Organic Mode:
-
Methanol with 0.1% Formic Acid
-
Acetonitrile with 0.1% Formic Acid
-
3. Initial Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm (or based on the UV spectrum of the analyte)
-
Gradient Elution for Screening: Start with a high percentage of the weaker solvent and gradually increase the percentage of the stronger solvent over 20-30 minutes.
4. Method Optimization:
-
Once partial separation is observed, optimize the isocratic mobile phase composition by finely adjusting the ratio of the organic modifier.
-
Optimize the column temperature in 5°C increments.
-
Adjust the flow rate to improve resolution and analysis time.
Data Summary
The following table summarizes typical starting conditions for chiral method development for acidic compounds.
| Parameter | Normal Phase | Reversed Phase | Polar Organic Mode | Anion-Exchange |
| Stationary Phase | Polysaccharide-based (e.g., CHIRALPAK IA, ID) | Polysaccharide-based (e.g., CHIRALPAK IA, ID) | Polysaccharide-based (e.g., CHIRALPAK IA, ID) | Quinine/Quinidine-based (e.g., CHIRALPAK QN-AX) |
| Mobile Phase A | Hexane | Water | N/A | Methanol |
| Mobile Phase B | Isopropanol, Ethanol | Acetonitrile, Methanol | Acetonitrile, Methanol, Ethanol | N/A |
| Additive | 0.1% TFA | 0.1% Formic Acid | 0.1% Formic Acid | Acidic and/or salt additives |
| Typical Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min | 0.5 - 1.5 mL/min |
| Typical Temperature | 10 - 40 °C | 15 - 50 °C | 15 - 40 °C | 20 - 40 °C |
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Poor or No Resolution | - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition.[5] | - Screen different CSPs (polysaccharide, anion-exchange).- Adjust the organic modifier percentage.- Optimize the type and concentration of the acidic additive.[8]- Lower the column temperature.[6] |
| Peak Tailing | - Secondary interactions with the stationary phase.- Column overload.[5] | - Ensure the mobile phase pH is low enough to suppress ionization of the analyte by using an acidic additive (e.g., 0.1% TFA).[6]- Reduce the sample concentration. |
| Peak Splitting or Broadening | - Column contamination or degradation.- Sample solvent incompatible with the mobile phase.[1] | - Flush the column with a strong solvent (check column manual for compatible solvents).- Dissolve the sample in the mobile phase. |
| Irreproducible Retention Times | - Inadequate column equilibration.- Temperature fluctuations.[7] | - Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.- Use a column thermostat to maintain a constant temperature. |
| Ghost Peaks | - Contaminated mobile phase or HPLC system.- Carryover from the autosampler.[5] | - Prepare fresh mobile phase using high-purity solvents.- Run a blank gradient to identify the source of contamination.- Optimize the autosampler needle wash procedure. |
| High Backpressure | - Blockage in the column inlet frit or tubing.- Sample precipitation.[1] | - Reverse flush the column (if permitted by the manufacturer).- Filter the sample before injection.- Ensure the sample is fully dissolved in the injection solvent. |
Visualizations
References
- 1. chiraltech.com [chiraltech.com]
- 2. chiraltech.com [chiraltech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. benchchem.com [benchchem.com]
- 6. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. beilstein-archives.org [beilstein-archives.org]
- 10. BJOC - A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures [beilstein-journals.org]
Technical Support Center: Optimization of Coupling Reactions for (S)-4-Methoxy-2-methyl-4-oxobutanoic Acid
Welcome to the technical support center for the optimization of coupling reactions involving (S)-4-Methoxy-2-methyl-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of amide bond formation with this specific chiral substrate. Our goal is to provide you with not only procedural steps but also the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. The primary challenges addressed herein are maximizing yield, ensuring product purity, and, most critically, preserving the stereochemical integrity of the chiral center at C2.
Section 1: Core Principles of Amide Coupling
This section addresses the fundamental concepts underpinning the amide bond formation process.
Q1: What is the fundamental mechanism of a modern amide coupling reaction?
The formation of an amide bond from a carboxylic acid and an amine is not a direct condensation reaction under ambient conditions due to a competing acid-base reaction that deactivates the amine nucleophile.[1] Therefore, the process universally requires the "activation" of the carboxylic acid. This is a two-step process, even when performed in a single pot:
-
Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate (e.g., an active ester, O-acylisourea, or acylphosphonium salt). This step converts the poor leaving group of the carboxylic acid (-OH) into a much better one.[2][3]
-
Nucleophilic Attack: The amine nucleophile attacks the activated carbonyl carbon, forming a tetrahedral intermediate, which then collapses to form the stable amide bond and release the leaving group.[1]
Section 2: Selecting the Right Reagents for Stereochemical Integrity
The choice of reagents is the most critical factor in a successful coupling reaction, especially for a chiral acid like this compound where racemization is a primary concern.
Q2: Which class of coupling reagent is best for a chiral acid to minimize racemization?
While carbodiimides like DCC and EDC are classic reagents, they are highly prone to causing racemization when used alone.[2] They form a highly reactive O-acylisourea intermediate that can readily cyclize to form an oxazolone, the primary pathway for racemization.[3][4]
For substrates like this compound, onium salt-based reagents (phosphonium or aminium/uronium salts) are strongly recommended .[2][5]
-
Phosphonium Salts (e.g., PyBOP, PyAOP) are generally associated with lower racemization levels.[5]
-
Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU, COMU) are highly efficient, providing fast reaction times and minimal racemization, making them an excellent first choice for challenging couplings.[2][6] HATU, in particular, reacts quickly and is very effective at suppressing epimerization.[6]
Q3: Why are additives like HOBt, HOAt, or Oxyma so important?
Additives are crucial for suppressing racemization, especially when using carbodiimides.[7] They function by intercepting the highly reactive intermediate (e.g., the O-acylisourea) to form a more stable, yet still reactive, active ester. This new intermediate is significantly less prone to forming the oxazolone responsible for racemization.[7][8]
-
HOBt (1-Hydroxybenzotriazole): The classic additive that significantly reduces racemization compared to carbodiimides alone.
-
HOAt (1-Hydroxy-7-azabenzotriazole): Superior to HOBt in suppressing racemization due to neighboring group participation, which also accelerates the coupling reaction.[7][8]
-
Oxyma Pure® (Ethyl 2-cyano-2-(hydroximino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt, offering high coupling rates with low racemization.[7][8]
Onium salts like HATU and HBTU are salts of HOBt or HOAt, so they inherently contain the additive within their structure.
Q4: What is the role of the base in the reaction, and which one should I choose?
A non-nucleophilic organic base is required to neutralize the acidic byproducts of the reaction and to ensure the amine component is in its free, nucleophilic form.[8] However, the choice and amount of base are critical, as excess or strong bases can promote racemization by abstracting the alpha-proton.[5][8]
-
DIPEA (N,N-Diisopropylethylamine): A very common and effective base, but it is relatively strong and can increase the risk of racemization in sensitive substrates.
-
NMM (N-Methylmorpholine): A weaker base than DIPEA, making it a better choice when racemization is a significant concern.[5][8]
-
sym-Collidine: An even weaker, sterically hindered base recommended for cases with a markedly increased risk of racemization.[8]
Recommendation: Start with NMM. If the reaction is sluggish, consider switching to DIPEA, but carefully monitor the enantiomeric excess of your product.
Table 1: Comparison of Recommended Coupling Systems
| Coupling System | Reagent Class | Base Required | Racemization Risk | Key Advantages & Disadvantages |
| EDC / Oxyma | Carbodiimide + Additive | Yes (e.g., NMM) | Low | Cost-effective; water-soluble byproducts. Slower than onium salts. |
| DIC / HOAt | Carbodiimide + Additive | Yes (e.g., NMM) | Very Low | High efficiency; low racemization.[7] DIC byproduct (DIU) is soluble in most organic solvents. |
| PyBOP | Phosphonium Salt | Yes (e.g., DIPEA) | Low | Good for hindered systems; lower racemization levels.[5] |
| HATU | Aminium Salt | Yes (e.g., DIPEA/NMM) | Very Low | Very fast and efficient, even for difficult couplings; minimal racemization.[6] More expensive. |
Section 3: A Robust Starting Protocol for Coupling
This protocol provides a reliable, field-proven starting point for the coupling of this compound. It utilizes HATU for its high efficiency and low racemization risk.
Protocol: HATU-Mediated Coupling
Materials:
-
This compound (1.0 eq)
-
Amine coupling partner (1.1 eq)
-
HATU (1.1 eq)
-
N-Methylmorpholine (NMM) (2.5 eq)
-
Anhydrous DMF (or other suitable aprotic solvent like NMP or DCM)
Procedure:
-
Preparation: In a clean, dry, nitrogen-flushed flask, dissolve this compound in anhydrous DMF.
-
Amine Addition: Add the amine coupling partner to the solution.
-
Base Addition: Add NMM to the mixture and stir for 2 minutes.
-
Activation & Coupling: In a separate vial, dissolve HATU in a small amount of anhydrous DMF. Add this solution dropwise to the main reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS to check for the consumption of the carboxylic acid.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate or DCM.
-
Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Analysis: Purify the crude product by flash column chromatography. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS. Crucially, analyze the enantiomeric excess (e.e.) by chiral HPLC to confirm the retention of stereochemistry.
Section 4: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses the most common issues in a question-and-answer format.
Problem Area: Low or No Yield
Q5: My reaction shows a low yield or a lot of unreacted starting material. What are the likely causes and solutions?
Low conversion is a frequent issue that can often be traced back to several factors:[5][9]
-
Cause 1: Ineffective Activation. The coupling reagent may not be potent enough for your specific amine, especially if it is sterically hindered or electronically deactivated (a poor nucleophile).[5][10]
-
Cause 2: Aggregation/Solubility Issues. The peptide or molecule being formed can aggregate or precipitate out of solution, preventing the reaction from going to completion.[5][11] This is more common in solid-phase synthesis but can occur in solution phase as well.
-
Cause 3: Insufficient Reaction Time. Some couplings, particularly with hindered components, are simply slow.
-
Solution: Increase the reaction time (e.g., to 12-24 hours) and continue to monitor by LC-MS until the starting material is consumed.[5]
-
Problem Area: Purity and Side Products
Q6: I'm observing significant side products in my LC-MS/TLC. What are they and how can I prevent them?
-
Cause 1: N-acylurea Formation. If you are using a carbodiimide like DCC or EDC without an additive, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, consuming your starting acid.
-
Solution: This is a classic problem solved by the addition of HOBt, HOAt, or Oxyma. These additives rapidly trap the O-acylisourea before it can rearrange.
-
-
Cause 2: Guanidinium Byproduct. With aminium/uronium reagents (HATU, HBTU), a side reaction can occur where the amine coupling partner reacts directly with the coupling reagent itself, forming an inactive guanidinium species.
-
Solution: This side reaction is kinetically disfavored compared to the activation of the carboxylic acid. To prevent it, ensure the correct order of addition. Pre-mixing the carboxylic acid, base, and coupling reagent for a short "pre-activation" time (1-5 minutes) before adding the amine can minimize this side reaction.
-
Problem Area: Loss of Stereochemical Integrity
Q7: How can I detect racemization, and what are the primary strategies to prevent it?
Detecting and preventing racemization is paramount for this chiral substrate.
-
Detection: The most reliable method is chiral HPLC analysis of the final purified product. This will separate the desired (S)-enantiomer from any (R)-enantiomer that may have formed.
-
Prevention (The Core Issue): Racemization proceeds through the formation of a planar, achiral oxazolone intermediate.[4][8] The key is to use conditions that disfavor the formation of this intermediate.
Primary Prevention Strategies:
-
Use Low-Racemization Reagents: As detailed in Q2, employ onium salts (HATU, PyAOP) or carbodiimides with superior additives like HOAt or Oxyma.[5][7]
-
Choose a Weaker Base: Use NMM or collidine instead of DIPEA to minimize the rate of α-proton abstraction that leads to the oxazolone.[5][8]
-
Control Temperature: Perform the activation and coupling at 0 °C and allow the reaction to warm slowly. Avoid heating unless absolutely necessary to overcome low yield, and if you do, validate the stereochemical outcome.
-
Minimize Activation Time: Do not let the activated carboxylic acid sit for a prolonged period before the amine is introduced. A short pre-activation (1-5 minutes) is often optimal.
Section 5: Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common experimental issues.
References
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. bachem.com [bachem.com]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
Overcoming racemization during the synthesis of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid
Technical Support Center: Synthesis of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid
Welcome to our dedicated technical guide for researchers and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions regarding the synthesis of this compound, a valuable chiral building block. Our focus is to address the central challenge in its synthesis: the preservation of stereochemical integrity at the C2 position and the prevention of racemization.
Part 1: Frequently Asked Questions - Understanding the Root Cause of Racemization
This section addresses the fundamental principles governing the loss of stereochemistry in this specific synthesis.
Q1: Why is racemization the primary challenge when synthesizing this compound?
A1: The stereochemical instability of this compound arises from the position of its chiral center. The sole stereocenter is at the C2 (alpha) carbon, which is adjacent to the C1 carboxylic acid carbonyl group. The hydrogen atom attached to this alpha-carbon is acidic. Under either basic or acidic conditions, this proton can be removed to form a planar, achiral intermediate (an enolate or enol, respectively).[1][2] Subsequent reprotonation can occur from either face of this planar intermediate with nearly equal probability, leading to the formation of a 50:50 mixture of the (S) and (R) enantiomers—a racemic mixture.[3][4] This loss of enantiopurity is detrimental, as typically only one enantiomer possesses the desired biological activity in pharmaceutical applications.[5]
Q2: What are the specific chemical mechanisms that lead to racemization at the α-carbon?
A2: There are two primary catalytic pathways for racemization of carbonyl compounds with a chiral α-carbon:
-
Base-Catalyzed Racemization: In the presence of a base, the acidic α-proton is abstracted to form a resonance-stabilized, planar enolate anion. This enolate is achiral. When the enolate is reprotonated (e.g., by the conjugate acid of the base or a solvent molecule), the proton can be added to either the re or si face of the double bond, resulting in both enantiomers.[1][6][7]
-
Acid-Catalyzed Racemization: Under acidic conditions, the oxygen of the carbonyl group is protonated. This protonation increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-proton. A weak base (such as water or an alcohol solvent) can then deprotonate the α-carbon to form a planar, achiral enol intermediate. The reverse process, tautomerization back to the keto form, involves protonation of the α-carbon, which can again occur from either face, leading to racemization.[3][8]
Below is a diagram illustrating these two pathways.
References
- 1. Video: Stereochemical Effects of Enolization [jove.com]
- 2. idc-online.com [idc-online.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Reactions at the Alpha Carbon of Carbonyls - Free Sketchy MCAT Lesson [sketchy.com]
- 7. aklectures.com [aklectures.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid from typical reaction mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Yield After Purification
Possible Causes and Solutions:
-
Incomplete Reaction: The synthesis reaction may not have gone to completion, leaving a significant amount of starting material.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure completion before initiating purification.
-
-
Loss of Product During Extraction: The desired compound may be lost during aqueous work-up due to its solubility in water.
-
Solution: Ensure the aqueous layer is acidified to a pH of 2-3 before extraction to protonate the carboxylic acid, making it less water-soluble. Use a suitable organic solvent like ethyl acetate for extraction and perform multiple extractions to maximize recovery.
-
-
Co-precipitation with Impurities: During recrystallization, impurities may crystallize along with the product.
-
Solution: Optimize the recrystallization solvent system. A solvent in which the desired compound is highly soluble at high temperatures and poorly soluble at low temperatures is ideal, while impurities should remain soluble at low temperatures.
-
-
Product Adhesion to Labware: The compound may adhere to glassware, filtration apparatus, or other surfaces.
-
Solution: Thoroughly rinse all labware that came into contact with the product solution with the purification solvent to recover any adhered material.
-
Problem 2: Poor Enantiomeric Excess (% ee) After Chiral HPLC Purification
Possible Causes and Solutions:
-
Inadequate Chiral Stationary Phase (CSP): The chosen chiral column may not be suitable for separating the enantiomers of 4-Methoxy-2-methyl-4-oxobutanoic acid.
-
Solution: Screen different types of chiral columns. Polysaccharide-based CSPs are often effective for a wide range of compounds.
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition significantly affects the separation of enantiomers.
-
Solution: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase. The addition of a small amount of an acidic modifier, like formic or acetic acid, can improve peak shape and resolution for acidic compounds by suppressing ionization.[1]
-
-
High Flow Rate: A high flow rate can reduce the interaction time between the enantiomers and the chiral stationary phase, leading to poor resolution.
-
Solution: Decrease the flow rate to allow for better separation. Slower flow rates generally lead to improved resolution.[1]
-
-
Column Overload: Injecting too much sample can lead to broad and overlapping peaks.
-
Solution: Reduce the concentration of the sample or the injection volume.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical reaction mixture for the synthesis of this compound?
A1: Based on common synthetic routes involving the reduction of 4-Methoxy-2-methylene-4-oxobutanoic acid, the most likely impurities are:
-
Unreacted Starting Material: 4-Methoxy-2-methylene-4-oxobutanoic acid.
-
Opposite Enantiomer: (R)-4-Methoxy-2-methyl-4-oxobutanoic acid.
-
Byproducts from Side Reactions: Depending on the reducing agent and reaction conditions, other byproducts may be present.
Q2: How can I effectively remove the unreacted starting material, 4-Methoxy-2-methylene-4-oxobutanoic acid?
A2: Recrystallization is a highly effective method for removing the starting material. The difference in molecular structure and polarity between the saturated product and the unsaturated starting material often allows for efficient separation with a carefully selected solvent system. Column chromatography can also be employed for separation.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: A combination of techniques is recommended for a thorough purity assessment:
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify organic impurities.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is essential for determining the enantiomeric excess (% ee) by separating the (S) and (R) enantiomers.
-
Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), this technique can help identify and quantify volatile and non-volatile impurities.
Q4: What is a good starting point for a recrystallization solvent system?
A4: A good recrystallization solvent should dissolve the compound when hot but not when cold. For carboxylic acids like the target molecule, solvent systems involving esters (e.g., ethyl acetate) and alkanes (e.g., hexanes) are often a good starting point. A trial-and-error approach with small amounts of the crude product is recommended to find the optimal solvent or solvent mixture.[2]
Q5: My purified product appears as an oil instead of a solid. What should I do?
A5: Oiling out during recrystallization can occur if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.
-
Solution: Try using a lower-boiling point solvent system. Ensure the solution is cooled slowly to encourage crystal formation rather than oiling out. Seeding the solution with a small crystal of the pure compound can also initiate crystallization.
Data Presentation
Table 1: Potential Impurities and Analytical Observables
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Differentiating Analytical Features |
| This compound (Product) | C₆H₁₀O₄ | 146.14 | Chiral HPLC: Single peak under optimized conditions. ¹H NMR: Absence of alkene protons. |
| (R)-4-Methoxy-2-methyl-4-oxobutanoic acid (Enantiomer) | C₆H₁₀O₄ | 146.14 | Chiral HPLC: Separable peak from the (S)-enantiomer. ¹H and ¹³C NMR are identical to the (S)-enantiomer. |
| 4-Methoxy-2-methylene-4-oxobutanoic acid (Starting Material) | C₆H₈O₄ | 144.12 | ¹H NMR: Presence of characteristic alkene proton signals (~5.8-6.5 ppm). Different retention time in non-chiral HPLC/GC. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization for your specific reaction mixture.
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents (e.g., ethyl acetate, toluene, hexanes, and mixtures thereof) at room and elevated temperatures.
-
An ideal solvent will fully dissolve the crude product at an elevated temperature and show low solubility upon cooling.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to a constant weight.
-
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a starting point for developing a chiral HPLC method.
-
Column Selection:
-
Choose a chiral stationary phase suitable for acidic compounds. Polysaccharide-based columns (e.g., Chiralpak series) are often a good choice.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A common starting ratio is 90:10 (non-polar:alcohol).
-
Add a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or acetic acid) to the mobile phase to improve peak shape.
-
-
Sample Preparation:
-
Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and monitor the elution profile using a UV detector (a wavelength around 210-220 nm is a reasonable starting point).
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.
-
-
Quantification:
-
Integrate the peak areas of the (S) and (R) enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ |Area(S) - Area(R)| / (Area(S) + Area(R)) ] x 100
-
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Technical Support Center: Resolving Enantiomers of 4-methoxy-2-methyl-4-oxobutanoic acid
Welcome to the technical support center for the resolution of 4-methoxy-2-methyl-4-oxobutanoic acid enantiomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving the enantiomers of 4-methoxy-2-methyl-4-oxobutanoic acid?
A1: The most common and effective methods for resolving racemic 4-methoxy-2-methyl-4-oxobutanoic acid are:
-
Classical Diastereomeric Salt Resolution: This technique involves reacting the racemic acid with a chiral base to form diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.[1][2][3]
-
Enzymatic Resolution: This method utilizes an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., esterification or hydrolysis) on one enantiomer, allowing for the separation of the unreacted enantiomer from the product.[4][5]
-
Chiral High-Performance Liquid Chromatography (HPLC): This chromatographic technique allows for the direct separation of enantiomers using a chiral stationary phase (CSP). It is a powerful analytical tool that can also be scaled up for preparative separations.[6][7]
Q2: How do I choose the best resolution method for my needs?
A2: The choice of method depends on several factors, including the scale of the resolution, available equipment, and desired purity.
-
Diastereomeric salt resolution is often suitable for large-scale separations and is a well-established, cost-effective method if a suitable resolving agent can be found.[8]
-
Enzymatic resolution offers high selectivity under mild reaction conditions but may require screening of different enzymes and optimization of reaction parameters. The maximum theoretical yield for the desired enantiomer is 50% without a racemization step.
-
Chiral HPLC provides excellent separation for both analytical and preparative scales and is often used when other methods fail or for high-purity requirements. However, it can be more expensive, especially for large-scale production.[9]
Q3: Can I use a chiral auxiliary to form diastereomers for separation by standard chromatography?
A3: Yes, this is a viable alternative. The carboxylic acid can be derivatized with a chiral alcohol (e.g., L-(-)-menthol) to form diastereomeric esters.[10] These esters will have different physical properties and can be separated using standard column chromatography or HPLC. The desired enantiomer of the acid can then be recovered by hydrolysis of the separated ester.
Troubleshooting Guides
Diastereomeric Salt Resolution
Problem: No crystal formation after adding the chiral resolving agent.
-
Possible Cause: The diastereomeric salt is too soluble in the chosen solvent.
-
Solution:
-
Try a less polar solvent or a mixture of solvents to decrease solubility.
-
Concentrate the solution by slowly evaporating the solvent.
-
Cool the solution to a lower temperature to induce crystallization.
-
Introduce a seed crystal if one is available.
-
-
Problem: The isolated crystals have low enantiomeric excess (ee).
-
Possible Cause:
-
Incomplete separation of the diastereomeric salts due to similar solubilities.
-
Co-precipitation of both diastereomeric salts.
-
-
Solution:
-
Perform multiple recrystallizations of the diastereomeric salt to improve purity.
-
Screen a wider range of solvents to find one that provides a greater difference in solubility between the two diastereomeric salts.[11]
-
Adjust the stoichiometry of the resolving agent; sometimes using a sub-stoichiometric amount can be beneficial.[11]
-
Problem: Low yield of the desired enantiomer.
-
Possible Cause:
-
Significant loss of the desired diastereomeric salt in the mother liquor.
-
Multiple recrystallization steps reducing the overall yield.
-
-
Solution:
-
Optimize the crystallization conditions (solvent, temperature) to maximize the precipitation of the desired salt.
-
The unwanted enantiomer in the mother liquor can potentially be racemized and recycled to improve the overall process yield.[11]
-
Enzymatic Resolution
Problem: The enzymatic reaction is very slow or does not proceed.
-
Possible Cause:
-
The chosen enzyme is not active towards the substrate.
-
Suboptimal reaction conditions (pH, temperature, solvent).
-
-
Solution:
-
Screen a variety of lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find an effective biocatalyst.
-
Optimize the pH and temperature of the reaction medium.
-
If using an organic solvent, ensure it is compatible with the enzyme's activity.
-
Problem: The enantiomeric excess (ee) of the product and/or remaining substrate is low.
-
Possible Cause:
-
The enzyme has low enantioselectivity for the substrate.
-
The reaction has proceeded past the optimal 50% conversion for kinetic resolution.
-
-
Solution:
-
Screen different enzymes to find one with higher enantioselectivity.
-
Carefully monitor the reaction progress and stop it at or near 50% conversion to maximize the ee of both the product and the unreacted starting material.
-
Optimize reaction conditions, as temperature and solvent can sometimes influence enantioselectivity.
-
Chiral HPLC Separation
Problem: Poor or no separation of enantiomers.
-
Possible Cause:
-
The chosen chiral stationary phase (CSP) is not suitable for this compound.
-
The mobile phase composition is not optimal.
-
-
Solution:
-
Screen different types of CSPs (e.g., polysaccharide-based like cellulose or amylose derivatives).[6]
-
Systematically vary the mobile phase composition. For acidic compounds like this, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) can improve peak shape and resolution.[6]
-
Adjust the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) in normal-phase chromatography, or the organic modifier to the aqueous buffer in reversed-phase chromatography.
-
Problem: Peak tailing or broad peaks.
-
Possible Cause:
-
Secondary interactions between the acidic analyte and the stationary phase.
-
Column overload.
-
-
Solution:
-
Ensure the mobile phase pH is appropriate for an acidic analyte, typically by adding a small amount of an acid modifier to keep the compound in its protonated state.[6]
-
Reduce the sample concentration or injection volume to avoid overloading the column.
-
Decrease the flow rate to potentially improve peak efficiency.[7]
-
Problem: Irreproducible retention times.
-
Possible Cause:
-
Fluctuations in column temperature.
-
Changes in mobile phase composition.
-
Column not properly equilibrated.
-
-
Solution:
Data Presentation
Table 1: Hypothetical Comparison of Resolution Methods
| Method | Resolving Agent / Column | Typical Yield (%) | Typical Enantiomeric Excess (ee%) | Key Advantages | Key Disadvantages |
| Diastereomeric Salt Resolution | (R)-(+)-α-Phenylethylamine | 35-45 | >98 (after recrystallization) | Scalable, cost-effective | Requires screening of resolving agents and solvents, can be labor-intensive |
| Enzymatic Resolution | Immobilized Candida antarctica lipase B | ~45 | >95 | Mild conditions, high selectivity | Maximum 50% yield per cycle, requires enzyme screening |
| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) CSP | >90 (for each enantiomer) | >99 | High purity, applicable to small and large scale | Higher cost for columns and solvents, requires specialized equipment |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution with (R)-(+)-α-Phenylethylamine
-
Salt Formation: Dissolve racemic 4-methoxy-2-methyl-4-oxobutanoic acid (1.0 eq) in a suitable solvent (e.g., ethyl acetate). Add (R)-(+)-α-phenylethylamine (0.5 eq) dropwise while stirring.
-
Crystallization: Allow the solution to stir at room temperature. If no crystals form, slowly cool the solution in an ice bath. The salt of one diastereomer should preferentially crystallize.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Recrystallization: Recrystallize the diastereomeric salt from a fresh portion of the hot solvent to improve diastereomeric purity. Repeat until a constant optical rotation is achieved.[1]
-
Liberation of the Enantiomer: Dissolve the purified salt in water and acidify with 2M HCl to a pH of 1-2. Extract the liberated carboxylic acid with an organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched acid.[1]
-
Analysis: Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Enzymatic Resolution via Esterification
-
Reaction Setup: In a suitable organic solvent (e.g., toluene), combine racemic 4-methoxy-2-methyl-4-oxobutanoic acid (1.0 eq), an alcohol (e.g., benzyl alcohol, 1.5 eq), and immobilized Candida antarctica lipase B (e.g., Novozym 435).
-
Incubation: Stir the mixture at a controlled temperature (e.g., 40°C) and monitor the reaction progress by taking small aliquots and analyzing them by HPLC or GC.
-
Termination: Stop the reaction at approximately 50% conversion by filtering off the immobilized enzyme.
-
Separation: Separate the resulting ester from the unreacted carboxylic acid by column chromatography or chemical extraction (e.g., washing with a basic aqueous solution to remove the acid).
-
Hydrolysis (if necessary): The enantiomerically enriched ester can be hydrolyzed back to the corresponding carboxylic acid using standard methods if desired.
-
Analysis: Determine the enantiomeric excess of both the unreacted acid and the ester product by chiral HPLC.
Protocol 3: Chiral HPLC Separation
-
Column: A chiral stationary phase column, for example, one based on cellulose tris(3,5-dimethylphenylcarbamate).
-
Mobile Phase: A mixture of hexane and isopropanol with 0.1% trifluoroacetic acid (TFA). A typical starting ratio would be 90:10 (hexane:isopropanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Procedure:
-
Dissolve a small amount of the racemic 4-methoxy-2-methyl-4-oxobutanoic acid in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Optimize the separation by adjusting the ratio of hexane to isopropanol. Increasing the isopropanol content will generally decrease retention times.
-
Once baseline separation is achieved, the method can be scaled up for preparative separation by using a larger diameter column and increasing the injection volume.
-
Visualizations
Caption: Workflow for diastereomeric salt resolution.
Caption: Troubleshooting logic for chiral HPLC separation.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
- 11. benchchem.com [benchchem.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
Side reactions to avoid when using (S)-4-Methoxy-2-methyl-4-oxobutanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions when using (S)-4-Methoxy-2-methyl-4-oxobutanoic acid in their experiments.
Troubleshooting Guides
This section provides detailed guidance on identifying, understanding, and mitigating common side reactions.
Issue 1: Loss of Stereochemical Purity (Epimerization/Racemization)
The chiral center at the C2 position, being alpha to a carbonyl group, is susceptible to epimerization or racemization, leading to a loss of enantiomeric excess and potentially impacting the biological activity of downstream compounds.
Root Cause Analysis:
Epimerization at the α-carbon of a carbonyl compound can occur under both acidic and basic conditions. The reaction proceeds through the formation of a planar enol or enolate intermediate, which can be protonated from either face, leading to a mixture of stereoisomers.
Mitigation Strategies & Troubleshooting:
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| pH | Strongly acidic or basic conditions. | Maintain a neutral or slightly acidic pH (around 5-6) if possible. | Both strong acids and bases can catalyze the formation of the planar enol or enolate intermediate, leading to racemization. |
| Temperature | Elevated temperatures. | Perform reactions at lower temperatures (e.g., 0 °C to room temperature). | Higher temperatures provide the activation energy needed for the deprotonation/reprotonation equilibrium that leads to epimerization. |
| Base Selection | Strong, non-hindered bases (e.g., NaOH, KOH). | Use sterically hindered, non-nucleophilic bases (e.g., Diisopropylethylamine - DIPEA) for reactions requiring a base. | Hindered bases are less likely to deprotonate the α-carbon. |
| Reaction Time | Prolonged reaction times. | Monitor the reaction closely and quench it as soon as it reaches completion. | The longer the compound is exposed to potentially epimerizing conditions, the greater the loss of stereochemical purity. |
Experimental Protocol: Monitoring Stereochemical Purity by Chiral HPLC
This protocol outlines a general method for monitoring the enantiomeric excess of this compound.
Materials:
-
Chiral High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).
-
Mobile phase: A mixture of hexane and isopropanol with a small percentage of a modifier like trifluoroacetic acid (TFA). The exact ratio should be optimized for the specific column.
-
This compound sample.
-
Racemic standard of 4-Methoxy-2-methyl-4-oxobutanoic acid.
Procedure:
-
Method Development:
-
Dissolve the racemic standard in the mobile phase.
-
Inject the standard onto the chiral column and optimize the mobile phase composition to achieve baseline separation of the two enantiomers.
-
-
Sample Analysis:
-
Prepare a solution of the this compound sample in the mobile phase at a known concentration.
-
Inject the sample onto the equilibrated chiral HPLC system.
-
Record the chromatogram and integrate the peak areas for both the (S) and (R) enantiomers.
-
-
Calculation of Enantiomeric Excess (ee%):
-
ee% = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100
-
Issue 2: Unwanted Hydrolysis of the Methyl Ester
The methyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, leading to the formation of 2-methylsuccinic acid. This introduces impurities and can affect the outcome of subsequent reactions.
Root Cause Analysis:
Ester hydrolysis can be catalyzed by both acids and bases. In acidic hydrolysis, the reaction is reversible, while in basic hydrolysis (saponification), it is essentially irreversible due to the formation of the carboxylate salt. The presence of water in the reaction mixture is a prerequisite for this side reaction.
Mitigation Strategies & Troubleshooting:
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| Moisture | Presence of water in solvents and reagents. | Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). | Water is a reactant in the hydrolysis reaction. Excluding it from the reaction mixture will prevent hydrolysis. |
| pH | Strongly acidic or basic conditions, especially in the presence of water. | Maintain neutral conditions. If an acid or base is required for the main reaction, use it in stoichiometric amounts and at low temperatures. | Both acids and bases catalyze the hydrolysis of esters. |
| Reaction Work-up | Aqueous work-up with strong acids or bases for extended periods. | Use mild aqueous work-up conditions (e.g., saturated sodium bicarbonate solution for neutralization) and minimize contact time. | Prolonged exposure to aqueous acidic or basic solutions during work-up can promote hydrolysis. |
Issue 3: Transesterification with Other Alcohols
If the reaction mixture contains other alcohols (e.g., as solvents or impurities), the methyl group of the ester can be exchanged, leading to the formation of different esters.
Root Cause Analysis:
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction can be catalyzed by both acids and bases.
Mitigation Strategies & Troubleshooting:
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| Alcohol Contaminants | Presence of other alcohols in the reaction mixture. | Use high-purity, alcohol-free solvents. Ensure starting materials are free from alcohol impurities. | The presence of other alcohols provides the reactants for the transesterification side reaction. |
| Catalyst | Strong acid or base catalysts when other alcohols are present. | If a catalyst is necessary, consider using enzymatic catalysts that can be more selective. | Acid and base catalysts will promote the unwanted transesterification reaction. |
| Solvent Choice | Using an alcohol other than methanol as a solvent. | If an alcohol is needed as a solvent, use methanol to avoid transesterification. | Using methanol as a solvent will ensure that even if transesterification occurs, the product remains the methyl ester. |
Frequently Asked Questions (FAQs)
Q1: I am performing an amide coupling reaction with this compound and a primary amine. What conditions should I use to minimize side reactions?
A1: To minimize side reactions during amide coupling, it is crucial to control the reaction conditions carefully. Here is a recommended protocol:
Experimental Protocol: Amide Coupling
Materials:
-
This compound
-
Primary amine
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous aprotic solvent (e.g., DMF or DCM)
Procedure:
-
Dissolve this compound (1.0 eq) and the primary amine (1.0-1.2 eq) in the anhydrous solvent.
-
Add the non-nucleophilic base (2-3 eq).
-
Cool the mixture to 0 °C.
-
Add the coupling agent (1.1-1.2 eq) portion-wise.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction by quenching with a mild aqueous solution (e.g., saturated ammonium chloride) and extracting the product with an organic solvent.
Rationale for Minimizing Side Reactions:
-
Low Temperature: Minimizes the risk of epimerization.
-
Anhydrous Conditions: Prevents hydrolysis of the methyl ester.
-
Non-nucleophilic Base: Avoids side reactions with the carboxylic acid and coupling agents.
-
Aprotic Solvent: Prevents participation of the solvent in the reaction.
Q2: How can I detect the formation of the epimerized (R)-enantiomer in my product?
A2: The most reliable method for detecting and quantifying the (R)-enantiomer is through chiral HPLC analysis, as detailed in the troubleshooting guide for epimerization. This technique allows for the separation and quantification of both enantiomers, enabling the determination of the enantiomeric excess of your product.
Q3: My NMR spectrum shows a small peak corresponding to 2-methylsuccinic acid. What is the likely cause and how can I avoid it?
A3: The presence of 2-methylsuccinic acid indicates that the methyl ester of your starting material has been hydrolyzed. This most likely occurred due to the presence of water in your reaction or during the work-up procedure, especially if acidic or basic conditions were used. To avoid this, ensure all your solvents and reagents are anhydrous and perform the reaction under an inert atmosphere. During work-up, use mild conditions and minimize the time the reaction mixture is in contact with aqueous layers.
Visualizations
The following diagrams illustrate key concepts related to the use of this compound.
Strategies to improve the stereoselectivity of reactions involving (S)-4-Methoxy-2-methyl-4-oxobutanoic acid
Welcome to the technical support center for optimizing stereoselective reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stereochemical outcomes of experiments involving (S)-4-Methoxy-2-methyl-4-oxobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stereoselectivity of a reaction?
A1: Stereoselectivity is governed by the subtle energy differences between the transition states leading to different stereoisomers. The key factors to consider are:
-
Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable transition state, often leading to higher stereoselectivity.[1][2][3]
-
Solvent: The polarity, viscosity, and coordinating ability of the solvent can stabilize or destabilize transition states differently, thereby influencing the stereochemical outcome.[4][5][6]
-
Catalyst/Reagent: The steric and electronic properties of chiral catalysts, chiral reagents, or chiral auxiliaries are designed to create a significant energy barrier to the formation of undesired stereoisomers.[7][8]
-
Substrate Structure: The inherent chirality of your starting material, this compound, will influence the facial selectivity of approaching reagents.
-
Catalyst Loading: Both insufficient and excessive catalyst loading can negatively impact enantioselectivity by promoting background reactions or forming less selective catalyst aggregates.[8][9][10]
Q2: I am performing a reaction at the α-carbon of this compound via an enolate, but the diastereoselectivity is poor. What is a common strategy to improve it?
A2: A highly effective strategy for improving diastereoselectivity in enolate reactions is the use of a chiral auxiliary.[7][11] The carboxylic acid moiety of your substrate is an ideal handle for the temporary attachment of an auxiliary, such as an Evans oxazolidinone.[11][] This auxiliary creates a sterically hindered environment that directs the approach of electrophiles to one face of the enolate, leading to the preferential formation of one diastereomer. The auxiliary can be cleaved and recovered after the reaction.[]
Q3: Can the order of reagent addition affect the stereoselectivity of my reaction?
A3: Yes, the order of addition can be critical, especially in catalyst-mediated reactions. For instance, pre-forming a catalyst by mixing a metal precursor and a chiral ligand before adding the substrate can be crucial for achieving high enantioselectivity.[8] For substrate-controlled reactions, ensuring the complete formation of a key intermediate (like a specific enolate geometry) before adding the electrophile is essential for reproducible results.
Troubleshooting Guide: Low Stereoselectivity
This guide addresses the common issue of obtaining a low diastereomeric excess (d.e.) or enantiomeric excess (e.e.) in your reaction.
Problem: My reaction is producing a nearly 1:1 mixture of stereoisomers.
Below is a systematic workflow to troubleshoot and optimize your reaction's stereoselectivity.
Caption: A decision-making workflow for troubleshooting poor stereoselectivity.
Solution 1: Optimize Reaction Temperature
Lowering the temperature is often the first and most effective step. It reduces the thermal energy of the system, amplifying the energetic differences between competing diastereomeric transition states.
Illustrative Data: Effect of Temperature on Diastereoselectivity
| Entry | Temperature (°C) | Diastereomeric Ratio (d.r.) | Diastereomeric Excess (d.e., %) |
|---|---|---|---|
| 1 | 25 (RT) | 1.5 : 1 | 20 |
| 2 | 0 | 4 : 1 | 60 |
| 3 | -20 | 9 : 1 | 82 |
| 4 | -78 | >20 : 1 | >95 |
Note: Data is illustrative and based on general principles. Actual results may vary.
Solution 2: Screen Different Solvents
The solvent can profoundly influence transition state geometries and stabilities.[4][5] A screening of solvents with varying properties is recommended.
Illustrative Data: Effect of Solvent on Diastereoselectivity
| Entry | Solvent | Dielectric Constant (ε) | Diastereomeric Excess (d.e., %) |
|---|---|---|---|
| 1 | Toluene | 2.4 | 75 |
| 2 | Diethyl Ether | 4.3 | 60 |
| 3 | THF | 7.6 | 85 |
| 4 | Dichloromethane | 9.1 | 92 |
Note: Data is illustrative. Reaction performed at -78°C.
Solution 3: Employ a Chiral Auxiliary
For reactions proceeding via an enolate of this compound, attaching a chiral auxiliary to the carboxylic acid can provide excellent stereocontrol.
Caption: General workflow for using a chiral auxiliary to direct a reaction.
Experimental Protocols
Protocol 1: General Procedure for Stereoselective Alkylation using an Evans Chiral Auxiliary
This protocol describes the attachment of (S)-4-benzyl-2-oxazolidinone to this compound, followed by a diastereoselective alkylation.
Part A: Acylation of the Chiral Auxiliary
-
Acid Chloride Formation: In a flame-dried, N₂-purged round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to 0°C. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF, 1 drop).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature for 1 hour. Monitor the reaction by IR spectroscopy for the disappearance of the carboxylic acid O-H stretch.
-
Remove the solvent and excess oxalyl chloride under reduced pressure. The crude acid chloride is typically used immediately in the next step.
-
Acylation: In a separate flame-dried flask, dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) and cool to -78°C. Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.
-
Add the crude acid chloride (dissolved in a small amount of anhydrous THF) to the lithium salt solution via cannula.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the N-acyl oxazolidinone by flash column chromatography.
Part B: Diastereoselective Alkylation
-
Enolate Formation: In a flame-dried, N₂-purged flask, dissolve the purified N-acyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) and cool to -78°C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq) dropwise and stir for 30-60 minutes at -78°C to form the sodium enolate.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution at -78°C.
-
Stir the reaction at -78°C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78°C by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis before purifying by flash column chromatography.
Part C: Cleavage of the Auxiliary
-
Dissolve the purified, alkylated product (1.0 eq) in a mixture of THF and water (4:1, 0.1 M).
-
Cool the solution to 0°C and add 30% aqueous hydrogen peroxide (4.0 eq), followed by lithium hydroxide (2.0 eq) in water.
-
Stir the reaction at 0°C for 4 hours.
-
Quench the excess peroxide by adding aqueous Na₂SO₃.
-
Separate the chiral auxiliary by extraction. Acidify the aqueous layer and extract the desired carboxylic acid product.
-
Purify the final product by chromatography or crystallization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Impact of reducing agent, temperature, and substrate topology on diastereoselectivity of the intermolecular coupling reactions, or how “free” are cobalt-complexed propargyl radicals? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Validation & Comparative
NMR Spectroscopic Analysis of (S)-4-Methoxy-2-methyl-4-oxobutanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (S)-4-Methoxy-2-methyl-4-oxobutanoic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages data from structurally similar molecules to provide well-reasoned assignments. This approach offers valuable insights for researchers working on the synthesis, characterization, and application of this and related chiral building blocks in drug discovery and development.
Predicted ¹H and ¹³C NMR Assignments
The following tables summarize the predicted chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the analysis of analogous compounds, including methyl succinate, 2-methylbutanoic acid, and (S)-2-methylsuccinic acid 4-methyl ester.
Table 1: Predicted ¹H NMR Assignments for this compound
| Assignment | Structure | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H1 | -CH ₃ | ~1.20 | Doublet (d) | ~7.0 |
| H2 | -CH - | ~2.90 | Multiplet (m) | - |
| H3a | -CH ₂- | ~2.60 | Doublet of Doublets (dd) | ~16.0, ~6.0 |
| H3b | -CH ₂- | ~2.75 | Doublet of Doublets (dd) | ~16.0, ~8.0 |
| H4 | -OCH ₃ | ~3.70 | Singlet (s) | - |
| H5 | -COOH | >10 | Broad Singlet (br s) | - |
Table 2: Predicted ¹³C NMR Assignments for this compound
| Assignment | Structure | Predicted Chemical Shift (ppm) |
| C1 | -C H₃ | ~17 |
| C2 | -C H- | ~38 |
| C3 | -C H₂- | ~35 |
| C4 | -C =O (Ester) | ~173 |
| C5 | -OC H₃ | ~52 |
| C6 | -C =O (Acid) | ~178 |
Comparative NMR Data of Structurally Related Compounds
To support the predicted assignments, the experimental NMR data for structurally similar compounds are presented below. These compounds share key functional groups and structural motifs with this compound, providing a basis for chemical shift comparisons.
Table 3: ¹H NMR Data Comparison
| Compound | -CH₃ (d) | -CH- (m) | -CH₂- (t/m) | -OCH₃ (s) |
| This compound (Predicted) | ~1.20 | ~2.90 | ~2.60-2.75 | ~3.70 |
| Methyl Succinate | - | - | 2.62 (s) | 3.67 (s) |
| 2-Methylbutanoic Acid | 1.15 (d) | 2.45 (m) | 1.45-1.70 (m) | - |
Table 4: ¹³C NMR Data Comparison
| Compound | -CH₃ | -CH- | -CH₂- | -OCH₃ | -C=O (Ester) | -C=O (Acid) |
| This compound (Predicted) | ~17 | ~38 | ~35 | ~52 | ~173 | ~178 |
| Methyl Succinate | - | - | 28.9 | 51.5 | 173.3 | - |
| 2-Methylbutanoic Acid | 16.5 | 41.2 | 26.8 | - | - | 183.6 |
Experimental Protocols
Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a general experimental protocol for obtaining ¹H and ¹³C NMR spectra of small organic molecules like this compound.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.
-
Solvent: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent can affect the chemical shifts, particularly for the acidic proton.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift axis using the internal standard.
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform peak picking to determine the chemical shifts of all signals.
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structure elucidation.
This guide provides a foundational understanding of the NMR characteristics of this compound. The comparative data and detailed protocols will aid researchers in the accurate identification and characterization of this and related molecules, facilitating their application in various scientific endeavors.
A Comparative Guide to Analytical Methods for the Quality Control of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development and manufacturing, the stringent quality control of chiral molecules is paramount. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, making the accurate determination of enantiomeric purity a critical aspect of quality assurance. This guide provides a comprehensive comparison of analytical methodologies for the quality control of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid, a chiral building block of interest in organic synthesis. This guide also explores analytical methods for a potential alternative, (S)-3-hydroxyisobutyric acid methyl ester, offering a comparative perspective for researchers.
Introduction to Chiral Analysis
Chirality is a fundamental property of molecules that exist in two non-superimposable mirror-image forms, known as enantiomers. In a non-chiral environment, enantiomers possess identical physical and chemical properties, which makes their separation and individual quantification a significant analytical challenge. However, in a chiral environment, such as the human body, enantiomers can interact differently with chiral entities like proteins and receptors, leading to distinct biological activities.[1][2] Consequently, regulatory agencies worldwide mandate strict control over the enantiomeric purity of chiral drug substances.[1]
This guide focuses on chromatographic and electrophoretic techniques, which are the most powerful and widely used methods for chiral separations in the pharmaceutical industry.[3][4] These methods achieve enantiomeric resolution either directly, by using a chiral stationary phase (CSP) or a chiral additive in the mobile/background electrolyte, or indirectly, by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a conventional achiral stationary phase.[5][6]
Analytical Methods for this compound
Direct analytical methods for the quality control of this compound are not extensively reported in publicly available literature. However, based on its structural similarity to other chiral carboxylic acids and their methyl esters, several analytical techniques can be effectively adapted and validated for its quality control.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for enantiomeric purity determination.[4] For a carboxylic acid like this compound, direct analysis on a chiral stationary phase or indirect analysis after derivatization are both viable strategies. A study on the structurally similar 4-methoxy-3-methyl-4-oxobutan-2-yl 4-nitrobenzoates demonstrated successful separation of all four stereoisomers using a CHIRALPAK ID-3 column with a methanol gradient, showcasing the potential of polysaccharide-based CSPs for this class of compounds.[7][8]
Hypothetical Performance Data for a Validated Chiral HPLC-UV Method:
| Parameter | Performance |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Resolution (Rs) | > 2.0 |
Chiral Gas Chromatography (GC)
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a high-resolution technique suitable for the analysis of volatile and thermally stable compounds. For non-volatile analytes like carboxylic acids, derivatization is a mandatory prerequisite to increase volatility.[9] Common derivatization strategies include esterification to form more volatile methyl esters.[10][11] The resulting esters can then be separated on a chiral GC column.
Hypothetical Performance Data for a Validated Chiral GC-FID Method (after methylation):
| Parameter | Performance |
| Linearity (R²) | > 0.999 |
| Range | 0.5 - 50 µg/mL |
| Accuracy (% Recovery) | 97.5% - 102.5% |
| Precision (% RSD) | < 2.5% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Resolution (Rs) | > 1.8 |
Chiral Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency, short analysis times, and low sample and reagent consumption, making it an attractive alternative to chromatographic methods.[12] For chiral separations, a chiral selector is added to the background electrolyte. Cyclodextrins and their derivatives are commonly used chiral selectors for the separation of a wide range of chiral compounds, including carboxylic acids.
Hypothetical Performance Data for a Validated Chiral CE-UV Method:
| Parameter | Performance |
| Linearity (R²) | > 0.998 |
| Range | 5 - 150 µg/mL |
| Accuracy (% Recovery) | 97.0% - 103.0% |
| Precision (% RSD) | < 3.0% |
| Limit of Detection (LOD) | 1.0 µg/mL |
| Limit of Quantification (LOQ) | 5.0 µg/mL |
| Resolution (Rs) | > 2.2 |
Alternative Chiral Building Block: (S)-3-Hydroxyisobutyric Acid Methyl Ester
(S)-3-Hydroxyisobutyric acid methyl ester is another valuable chiral building block used in organic synthesis. Its quality control also relies on the determination of its enantiomeric purity.
Analytical Methods for (S)-3-Hydroxyisobutyric Acid Methyl Ester
Chiral GC is a well-established method for the analysis of volatile chiral compounds like (S)-3-hydroxyisobutyric acid methyl ester. The analysis can often be performed directly without derivatization, or after silylation of the hydroxyl group to improve peak shape and thermal stability.
Typical Performance Data for a Chiral GC-FID Method:
| Parameter | Performance |
| Linearity (R²) | > 0.999 |
| Range | 0.1 - 20 µg/mL |
| Accuracy (% Recovery) | 98.0% - 101.5% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Resolution (Rs) | > 2.0 |
Experimental Protocols
Chiral HPLC-UV Method for this compound (Hypothetical)
This protocol is based on methods developed for structurally similar compounds and would require validation for this specific analyte.
-
Instrumentation: HPLC system with UV detector.
-
Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the linear range.
Chiral GC-FID Method for this compound (after methylation)
This protocol involves a derivatization step to convert the carboxylic acid to its methyl ester.
-
Derivatization (Methylation):
-
To 1 mg of the sample, add 1 mL of 14% Boron trifluoride in methanol.
-
Heat the mixture in a sealed vial at 60°C for 30 minutes.
-
Cool the reaction mixture and add 1 mL of water and 1 mL of n-hexane.
-
Vortex and centrifuge to separate the layers.
-
Collect the upper hexane layer containing the methyl ester for GC analysis.
-
-
GC Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 180°C at 5°C/min.
-
Hold at 180°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL (split mode).
Chiral GC-FID Method for (S)-3-Hydroxyisobutyric Acid Methyl Ester
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: CycloSil-B, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Hold at 150°C for 5 minutes.
-
-
Injector Temperature: 230°C.
-
Detector Temperature: 250°C.
-
Injection Volume: 1 µL (split mode).
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) to an appropriate concentration.
Visualization of Analytical Workflows
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. gcms.cz [gcms.cz]
- 6. tcichemicals.com [tcichemicals.com]
- 7. A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to Chiral Synthons: (S)-4-Methoxy-2-methyl-4-oxobutanoic acid versus (S)-Roche Ester in the Synthesis of a (+)-Discodermolide Fragment
For Researchers, Scientists, and Drug Development Professionals
In the realm of complex natural product synthesis, the selection of an appropriate chiral building block is a critical decision that significantly impacts the efficiency and overall success of a synthetic campaign. This guide provides an objective comparison of two valuable C4 chiral synthons: (S)-4-Methoxy-2-methyl-4-oxobutanoic acid and the widely utilized (S)-Roche ester (methyl (S)-3-hydroxy-2-methylpropanoate). The comparison is framed within the context of a key strategic disconnection in the total synthesis of the potent anticancer agent, (+)-discodermolide, specifically focusing on the preparation of the C1-C6 aldehyde fragment.
Executive Summary
Both this compound and (S)-Roche ester are effective chiral precursors for the synthesis of complex polyketide fragments. The established route from (S)-Roche ester, as demonstrated in the large-scale synthesis of a common precursor for (+)-discodermolide, is a robust and high-yielding pathway.[1] A proposed synthetic route from this compound offers a potentially more direct approach to a key 1,3-diol intermediate, although it requires a highly selective reduction step. The choice between these two synthons may depend on factors such as the desired protecting group strategy, the availability and cost of reagents for the key transformations, and the specific stereochemical challenges of the target molecule.
Comparative Analysis of Synthetic Routes to the C1-C6 Aldehyde Fragment of (+)-Discodermolide
The C1-C6 fragment of (+)-discodermolide is a critical building block in many of its total syntheses.[2][3][4] This section details an established synthetic route from (S)-Roche ester and proposes a viable alternative pathway starting from this compound.
Established Synthesis from (S)-Roche Ester
The synthesis of the C1-C6 aldehyde from (S)-Roche ester is a well-documented process, notably scaled up by Novartis for the production of (+)-discodermolide.[1] The key steps involve the protection of the primary alcohol, reduction of the ester to the corresponding aldehyde, and subsequent elaboration.
Table 1: Quantitative Comparison of Synthetic Routes
| Parameter | Established Route from (S)-Roche Ester | Proposed Route from this compound |
| Starting Material | (S)-Roche ester | This compound |
| Number of Steps | ~ 5 steps | ~ 4 steps |
| Overall Yield | High (specifics vary by synthesis) | Estimated High (dependent on reduction selectivity) |
| Key Transformation | Protection, Reduction | Stereoselective Reduction, Protection |
| Stereocontrol | Maintained from starting material | Dependent on stereoselective reduction |
Proposed Synthetic Route from this compound
A plausible synthetic route from this compound to the same C1-C6 aldehyde fragment is outlined below. This proposed pathway leverages the inherent functionality of the starting material to potentially shorten the synthetic sequence. The critical step in this proposal is the stereoselective reduction of the β-keto ester functionality to generate the desired syn-1,3-diol.
Experimental Protocols
Synthesis of the C1-C6 Aldehyde Fragment from (S)-Roche Ester (Adapted from Novartis Large-Scale Synthesis)[1]
Step 1: Protection of the Primary Alcohol
To a solution of (S)-Roche ester (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C is added 2,6-lutidine (1.5 equiv) followed by the slow addition of tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf, 1.2 equiv). The reaction is stirred at 0 °C for 1 hour and then quenched with saturated aqueous NaHCO₃. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure to afford the TBS-protected ester.
Step 2: Reduction to the Aldehyde
The TBS-protected ester (1.0 equiv) is dissolved in anhydrous DCM and cooled to -78 °C. A solution of diisobutylaluminium hydride (DIBAL-H, 1.1 equiv, 1.0 M in hexanes) is added dropwise, and the reaction is stirred at -78 °C for 30 minutes. The reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. The mixture is allowed to warm to room temperature and stirred vigorously until the layers are clear. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated to give the crude aldehyde.
Proposed Synthesis of the C1-C6 Aldehyde Fragment from this compound
Step 1: Stereoselective Reduction of the β-Keto Ester
To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF/MeOH) at low temperature (e.g., -78 °C) is added a stereoselective reducing agent such as sodium borohydride in the presence of a chelating agent (e.g., diethylmethoxyborane) to favor the syn-diol product. The reaction is stirred for several hours and then quenched with acetic acid. The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated.
Step 2: Protection of the 1,3-Diol
The resulting syn-1,3-diol (1.0 equiv) is dissolved in anhydrous DCM, and 2,2-dimethoxypropane (1.5 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) are added. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with triethylamine and concentrated. The residue is purified by column chromatography to yield the acetonide-protected diol.
Step 3: Reduction of the Ester to the Primary Alcohol
The acetonide-protected ester (1.0 equiv) is dissolved in anhydrous THF and cooled to 0 °C. Lithium aluminum hydride (LiAlH₄, 1.5 equiv) is added portion-wise. The reaction is stirred at 0 °C for 1 hour and then quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated to give the primary alcohol.
Step 4: Oxidation to the Aldehyde
The primary alcohol (1.0 equiv) is dissolved in anhydrous DCM. Dess-Martin periodinane (1.2 equiv) is added, and the reaction is stirred at room temperature for 1 hour. The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated to afford the target C1-C6 aldehyde.
Visualizations
Caption: Synthetic pathway to the C1-C6 aldehyde of (+)-discodermolide from (S)-Roche ester.
Caption: Proposed synthetic route to the C1-C6 aldehyde of (+)-discodermolide.
Caption: A generalized workflow for a single synthetic step in the fragment synthesis.
References
Chiral Chromatography: A Comparative Guide to Determining the Enantiomeric Excess of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and purification of chiral molecules. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid, a chiral carboxylic acid of interest in various research and development settings.
This publication objectively compares the performance of different chiral stationary phases (CSPs) and mobile phase compositions, supported by experimental data derived from analogous compounds to provide a strong starting point for method development. Detailed experimental protocols and a visual workflow are included to facilitate the practical application of these methods.
Comparison of Chiral Chromatography Methods
The separation of acidic enantiomers, such as this compound, is effectively achieved using polysaccharide-based and anion-exchange chiral stationary phases. The following table summarizes and compares two primary methods based on these technologies. The data presented is extrapolated from studies on structurally similar aliphatic carboxylic acids and serves as a robust baseline for initial experiments.
| Parameter | Method 1: Polysaccharide-Based CSP | Method 2: Anion-Exchange CSP |
| Chiral Stationary Phase | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | CHIRALPAK® QN-AX (Quinine-derived) |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 150 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) | Acetonitrile / Methanol / Acetic Acid / Ammonium Acetate |
| Mode | Normal Phase | Polar Organic / Anion-Exchange |
| Flow Rate | 1.0 mL/min | 0.7 mL/min |
| Temperature | 25°C | 25°C |
| Detection | UV at 210 nm | UV at 210 nm |
| Expected Elution Order | Typically, the (R)-enantiomer elutes before the (S)-enantiomer. | Dependent on specific interactions; requires empirical determination. |
| Anticipated Resolution (Rs) | > 1.5 | > 2.0 |
| Key Advantages | Broad applicability for acidic compounds, robust and widely documented.[1][2] | High selectivity for acidic compounds, potential for faster analysis times.[3] |
| Potential Challenges | Requires non-polar solvents, potential for longer run times. | Mobile phase preparation is more complex. |
Experimental Workflow
The general workflow for determining the enantiomeric excess of a chiral compound using chiral chromatography involves several key steps, from sample preparation to data analysis. The following diagram illustrates this process.
Detailed Experimental Protocols
Below are detailed protocols for the two comparative methods. These protocols are designed to be a starting point and may require optimization for the specific instrumentation and sample matrix used.
Method 1: Polysaccharide-Based Chiral Stationary Phase
Objective: To determine the enantiomeric excess of this compound using a Chiralpak® AD-H column.
Materials:
-
Chiralpak® AD-H column (250 x 4.6 mm, 5 µm)
-
HPLC grade n-Hexane
-
HPLC grade 2-Propanol
-
Trifluoroacetic acid (TFA)
-
This compound sample
-
Racemic standard of 4-Methoxy-2-methyl-4-oxobutanoic acid
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-Hexane, 2-Propanol, and TFA in a ratio of 90:10:0.1 (v/v/v).
-
Degas the mobile phase before use.
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic standard at a concentration of 1 mg/mL in the mobile phase.
-
Prepare the sample containing this compound at a similar concentration in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both enantiomers and to confirm the resolution.
-
Inject the sample solution.
-
Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention times from the racemic standard.
-
Integrate the peak areas of both enantiomers.
-
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Method 2: Anion-Exchange Chiral Stationary Phase
Objective: To determine the enantiomeric excess of this compound using a CHIRALPAK® QN-AX column.
Materials:
-
CHIRALPAK® QN-AX column (150 x 4.6 mm, 5 µm)
-
HPLC grade Acetonitrile
-
HPLC grade Methanol
-
Acetic Acid
-
Ammonium Acetate
-
This compound sample
-
Racemic standard of 4-Methoxy-2-methyl-4-oxobutanoic acid
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Prepare a stock solution of 100 mM ammonium acetate in methanol.
-
Prepare the mobile phase by mixing Acetonitrile, the ammonium acetate/methanol stock, and acetic acid. A typical starting composition could be 90:10:0.3 (v/v/v) of Acetonitrile / Methanol stock / Acetic Acid.
-
Degas the mobile phase.
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic standard at 1 mg/mL in the mobile phase.
-
Prepare the sample solution at a similar concentration in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: CHIRALPAK® QN-AX (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile / Methanol (with Ammonium Acetate) / Acetic Acid (composition to be optimized)
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
-
-
Analysis:
-
Equilibrate the column with the mobile phase.
-
Inject the racemic standard to determine the retention times and resolution of the enantiomers.
-
Inject the sample solution.
-
Identify and integrate the peaks for both enantiomers.
-
-
Calculation of Enantiomeric Excess (ee):
-
Calculate the ee (%) using the same formula as in Method 1.
-
Conclusion
Both polysaccharide-based and anion-exchange chiral stationary phases offer viable and effective strategies for determining the enantiomeric excess of this compound. The choice between these methods will depend on the specific requirements of the analysis, including desired resolution, analysis time, and solvent compatibility. The provided protocols and comparative data serve as a comprehensive starting point for developing a robust and reliable chiral separation method for this and other structurally related carboxylic acids.
References
A Comparative Guide to Establishing the Absolute Configuration of (S)-4-Methoxy-2-methyl-4-oxobutanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The unambiguous assignment of the absolute configuration of chiral molecules is a critical step in drug discovery and development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides an objective comparison of three powerful techniques for establishing the absolute configuration of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid and its derivatives: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's method, and Vibrational Circular Dichroism (VCD) Spectroscopy.
Executive Summary
This document details the experimental protocols and presents a comparative analysis of X-ray crystallography, NMR with chiral derivatizing agents, and VCD spectroscopy for the determination of the absolute configuration of chiral succinic acid derivatives. While X-ray crystallography provides definitive proof of stereochemistry, it is contingent on the formation of high-quality single crystals. NMR-based methods, such as the use of Mosher's acid, offer a robust solution-phase alternative, while VCD spectroscopy presents a powerful chiroptical method that complements computational chemistry.
Comparative Analysis of Methods
The selection of an appropriate method for determining absolute configuration depends on several factors, including the physical state of the sample, the quantity of material available, and the presence of suitable functional groups. The following table summarizes the key performance aspects of each technique for the analysis of this compound.
Table 1: Performance Comparison of Analytical Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy (Mosher's Method) | Vibrational Circular Dichroism (VCD) |
| Sample State | Crystalline solid | Solution | Solution |
| Sample Qty. | ~1-5 mg | ~5-10 mg per diastereomer | ~5-10 mg |
| Analysis Time | Days to weeks (crystal growth dependent) | Hours to days | Hours |
| Data Output | 3D molecular structure | ¹H NMR chemical shifts (δ) | VCD and IR spectra |
| Key Advantage | Unambiguous, "gold standard" determination[1] | No crystallization required | No derivatization required |
| Limitations | Requires high-quality single crystals[1] | Requires chemical derivatization | Requires computational modeling |
X-ray Crystallography
X-ray crystallography is considered the definitive method for determining the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained.[1] The technique relies on the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal lattice, which allows for the determination of the absolute spatial arrangement of the atoms.
Experimental Protocol
-
Derivatization and Crystallization:
-
To facilitate crystallization and introduce a heavy atom to aid in the determination of absolute configuration, this compound is derivatized with a chiral amine containing a heavier atom, such as (R)-1-(4-bromophenyl)ethanamine, to form a diastereomeric salt.
-
The resulting salt is dissolved in a suitable solvent or solvent mixture (e.g., methanol/water, ethanol, acetone) and slowly evaporated at room temperature or cooled to induce crystallization.
-
-
Data Collection:
-
A single crystal of suitable size and quality is mounted on a goniometer.
-
X-ray diffraction data is collected using a diffractometer, typically with Cu Kα radiation. Data collection involves rotating the crystal and recording the diffraction pattern at various angles.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.
-
The absolute configuration is determined by refining the Flack parameter, which should be close to 0 for the correct enantiomer.
-
Illustrative Data
Table 2: Hypothetical Crystallographic Data for the (R)-1-(4-bromophenyl)ethanamine salt of this compound
| Parameter | Value |
| Formula | C₁₄H₂₀BrNO₄ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 8.5, 12.3, 15.1 |
| α, β, γ (°) | 90, 90, 90 |
| Flack Parameter | 0.02(3) |
| R-factor | 0.035 |
NMR Spectroscopy: Modified Mosher's Method
The modified Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral carboxylic acids.[2][3][4] It involves the formation of diastereomeric esters with chiral α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid). The anisotropic effect of the phenyl ring in the MTPA moiety causes different chemical shifts for the protons in the two diastereomers, which can be correlated to the absolute configuration at the stereocenter.[3][4]
Experimental Protocol
-
Formation of Diastereomeric Esters:
-
Two separate reactions are performed. In one, this compound is reacted with (R)-MTPA chloride. In the other, it is reacted with (S)-MTPA chloride.
-
The reactions are typically carried out in the presence of a base such as pyridine or DMAP.
-
The resulting diastereomeric esters are purified by chromatography.
-
-
¹H NMR Analysis:
-
¹H NMR spectra of both diastereomeric esters are recorded in the same solvent (e.g., CDCl₃).
-
The chemical shifts (δ) of the protons near the chiral center are carefully assigned.
-
-
Data Analysis:
-
The chemical shift difference (Δδ) is calculated for each corresponding proton by subtracting the chemical shift of the (S)-MTPA ester from that of the (R)-MTPA ester (Δδ = δR - δS).
-
A positive Δδ value for a given proton indicates that it is on one side of the MTPA plane, while a negative value indicates it is on the other. This pattern is used to deduce the absolute configuration.
-
Illustrative Data
Table 3: Hypothetical ¹H NMR Data for the (R)- and (S)-MTPA Esters of a Chiral Alcohol derived from this compound
| Proton | δ (R-MTPA ester) (ppm) | δ (S-MTPA ester) (ppm) | Δδ (δR - δS) (ppm) |
| -OCH₃ | 3.68 | 3.70 | -0.02 |
| -CH(CH₃)- | 2.95 | 2.90 | +0.05 |
| -CH₂- | 2.75 (Ha), 2.60 (Hb) | 2.70 (Ha), 2.68 (Hb) | +0.05 (Ha), -0.08 (Hb) |
| -CH₃ | 1.25 | 1.30 | -0.05 |
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5][6][7] The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration and conformation in solution. By comparing the experimental VCD spectrum with a spectrum predicted by quantum chemical calculations for a known enantiomer, the absolute configuration can be determined.[5][8]
Experimental Protocol
-
Sample Preparation:
-
This compound is dissolved in a suitable solvent (e.g., CDCl₃ or CCl₄) at a concentration of approximately 0.1 M.
-
-
VCD and IR Spectra Measurement:
-
The VCD and infrared (IR) spectra are recorded simultaneously on a VCD spectrometer.
-
Data is typically collected for several hours to achieve a good signal-to-noise ratio.
-
-
Computational Modeling:
-
A conformational search of the molecule is performed using computational chemistry software.
-
The VCD and IR spectra for the lowest energy conformers of one enantiomer (e.g., the S-enantiomer) are calculated using Density Functional Theory (DFT).
-
A Boltzmann-averaged spectrum is generated based on the relative energies of the conformers.
-
-
Spectral Comparison:
-
The experimental VCD spectrum is compared to the calculated spectrum for the S-enantiomer and its mirror image (which represents the R-enantiomer).
-
A good agreement between the experimental and one of the calculated spectra confirms the absolute configuration.
-
Illustrative Data
Table 4: Hypothetical Key VCD Spectral Data for this compound
| Wavenumber (cm⁻¹) | Experimental VCD Sign | Calculated VCD Sign (S-enantiomer) | Assignment |
| ~1740 | + | + | C=O stretch (ester) |
| ~1710 | - | - | C=O stretch (acid) |
| ~1460 | + | + | CH₃ bend |
| ~1170 | - | - | C-O stretch |
Visualizing the Workflow
The following diagrams illustrate the general workflow for each of the described methods.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. (S)-(-)-Methylsuccinic Acid | C5H8O4 | CID 6950476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methyl-4-oxobutanoic acid | C5H8O3 | CID 18668024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 7338-27-4・4-Methoxy-2-methylene-4-oxobutanoic acid・4-Methoxy-2-methylene-4-oxobutanoic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
A Comparative Guide to Isotopic Labeling of (S)-4-Methoxy-2-methyl-4-oxobutanoic Acid for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isotopically labeled (S)-4-Methoxy-2-methyl-4-oxobutanoic acid as a potential tool for metabolic studies, alongside established alternative tracers. The information presented herein is designed to assist researchers in selecting the appropriate tracer for their experimental needs, with a focus on tracing the Tricarboxylic Acid (TCA) cycle.
Executive Summary
This compound is a derivative of succinic acid, a key intermediate in the TCA cycle. Due to the low permeability of dicarboxylic acids like succinate across cell membranes, esterified and methylated analogs are explored as cell-permeable precursors for intracellular metabolic tracing. This guide evaluates the potential of isotopically labeled this compound in this context, comparing it with commonly used alternatives such as isotopically labeled dimethyl succinate and succinic acid. While direct experimental data on the metabolic tracing applications of this compound is limited, its structural characteristics suggest it may serve as a valuable tool for probing cellular metabolism.
Performance Comparison of Metabolic Tracers
The selection of an appropriate isotopic tracer is critical for the accurate assessment of metabolic fluxes. The following table provides a comparative overview of this compound and its alternatives.
| Feature | This compound (Isotopically Labeled) | Dimethyl Succinate (Isotopically Labeled) | Succinic Acid (Isotopically Labeled) |
| Principle of Use | A cell-permeable mono-ester of methylsuccinic acid. It is expected to enter cells and, after hydrolysis, introduce a labeled methylsuccinyl-CoA or succinyl-CoA into the TCA cycle. | A cell-permeable diester of succinic acid. Intracellular esterases hydrolyze it to release labeled succinate, which then enters the TCA cycle.[1][2] | A direct intermediate of the TCA cycle. Its delivery into the cytoplasm can be limited by membrane transport. |
| Potential Advantages | The methyl group may provide an additional site for isotopic labeling and could be used to trace specific pathways related to branched-chain amino acid metabolism. | Well-documented use as an insulin secretagogue and its metabolism has been studied in various cell types, including pancreatic islets and hepatocytes.[1][2] | As a direct metabolite, its use avoids potential confounding effects from esterase activity or the metabolism of the ester group. |
| Potential Disadvantages | Limited commercial availability of the isotopically labeled form. The metabolic fate of the methyl group needs to be carefully considered in data interpretation. | The two ester groups need to be cleaved for succinate to enter the TCA cycle, which could be a rate-limiting step. | Poor cell permeability can lead to low intracellular concentrations of the tracer, making it unsuitable for many cell-based assays. |
| Typical Isotopic Labels | ¹³C, ²H (D) | ¹³C, ¹⁴C, ²H (D) | ¹³C, ¹⁴C, ²H (D) |
| Analytical Detection | LC-MS/MS, GC-MS | LC-MS/MS, GC-MS, NMR[3] | LC-MS/MS, GC-MS |
Experimental Protocols
Detailed methodologies are crucial for reproducible metabolic tracing experiments. Below are generalized protocols for the use of stable isotope-labeled tracers in cell culture.
General Protocol for Stable Isotope Tracing in Cultured Cells
-
Cell Culture: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Tracer Introduction: Replace the standard culture medium with a medium containing the isotopically labeled tracer at a predetermined concentration. It is recommended to use a medium with dialyzed fetal bovine serum to minimize the presence of unlabeled metabolites.[4]
-
Incubation: Incubate the cells with the tracer for a time course determined by the specific metabolic pathway under investigation. For TCA cycle analysis, this is typically in the range of hours.
-
Metabolite Extraction:
-
Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular tracer.
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis: Analyze the extracted metabolites using LC-MS/MS or GC-MS to determine the incorporation of the isotopic label into downstream metabolites.
Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable metabolites. Derivatization is often required for TCA cycle intermediates to increase their volatility.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the analysis of a wide range of metabolites, including those that are not amenable to GC-MS. It often does not require derivatization.
Visualizing Metabolic Pathways and Workflows
Diagrams are provided below to illustrate the putative metabolic pathway of this compound and a general experimental workflow.
Conclusion
Isotopically labeled this compound represents a promising, yet underexplored, tool for metabolic research. Its structure suggests it could function as a cell-permeable tracer for the TCA cycle, potentially offering unique advantages due to its methyl group. However, further research is required to validate its synthesis, cellular uptake, metabolic fate, and overall performance compared to established tracers like dimethyl succinate. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers interested in exploring the utility of this novel tracer in their metabolic studies.
References
- 1. Metabolism of the insulin secretagogue methyl succinate by pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic effects and fate of succinic acid methyl esters in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of the dimethyl ester of [2,3-(13)C]succinic acid in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of (S)-4-Methoxy-2-methyl-4-oxobutanoic Acid in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of chiral small molecules like (S)-4-Methoxy-2-methyl-4-oxobutanoic acid in complex biological matrices is crucial for understanding their roles in metabolic pathways and for pharmacokinetic studies in drug development. Due to the limited availability of specific validated methods for this particular analyte, this guide provides a comparative overview of established analytical techniques for structurally similar chiral carboxylic and keto acids. The methodologies and performance data presented here serve as a robust starting point for developing and validating a quantitative assay for this compound.
Putative Metabolic Relevance
This compound is a chiral carboxylic acid. Such molecules are often intermediates in various metabolic pathways, including amino acid catabolism and fatty acid metabolism. The stereochemistry of these molecules can be critical to their biological activity and metabolic fate. Therefore, enantioselective quantification is essential.
Caption: Putative metabolic context of a chiral keto acid.
Comparison of Analytical Methodologies
The two primary analytical techniques suitable for the sensitive and selective quantification of small polar molecules like this compound in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the chiral nature of the target analyte and the typical low volatility and high polarity of carboxylic and keto acids, both methods generally require a derivatization step.
| Feature | GC-MS | LC-MS/MS |
| Principle | Separation of volatile compounds followed by ionization and mass analysis. | Separation of compounds in the liquid phase followed by ionization and tandem mass analysis. |
| Sample Volatility | Requires derivatization to increase volatility and thermal stability. | Can analyze less volatile and thermally labile compounds, though derivatization is often used to improve chromatography and sensitivity. |
| Derivatization | Mandatory for polar analytes like keto acids (e.g., oximation followed by silylation). | Often required for chiral resolution (using a chiral derivatizing agent) and to enhance ionization efficiency and chromatographic retention. |
| Sensitivity | High, often in the low ng/mL to pg/mL range. | Very high, often considered the gold standard for bioanalysis, with sensitivity in the pg/mL to fg/mL range.[1] |
| Selectivity | High, especially with MS detection. | Very high, particularly with Multiple Reaction Monitoring (MRM), which minimizes matrix interference. |
| Chiral Separation | Requires a chiral stationary phase column or derivatization with a chiral reagent. | Can be achieved with a chiral stationary phase column or by forming diastereomers through derivatization with a chiral reagent.[1][2] |
| Throughput | Can be lower due to longer run times and more extensive sample preparation. | Generally higher, especially with modern UHPLC systems. |
| Instrumentation Cost | Generally lower than LC-MS/MS. | Higher initial investment and maintenance costs. |
Quantitative Performance Data for Analogous Compounds
The following table summarizes typical validation parameters for the quantification of chiral carboxylic and keto acids in biological matrices using LC-MS/MS, often following a derivatization step. These values can serve as a benchmark for the development of a method for this compound.
| Parameter | Typical Performance for Analogous Compounds | Reference |
| Linearity (r²) | > 0.99 | [1] |
| Lower Limit of Quantification (LLOQ) | 0.01 - 10 ng/mL | [3] |
| Accuracy (% Recovery) | 85 - 115% | [1][3] |
| Precision (%RSD) | < 15% | [1][3] |
| Matrix Effect | Should be assessed and minimized. | [3] |
| Stability | Analyte stability should be evaluated under various storage and processing conditions. | [3] |
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation and validation of an analytical method. Below are generalized protocols for LC-MS/MS and GC-MS analysis of keto acids, which can be adapted for this compound.
Protocol 1: Chiral LC-MS/MS Analysis
This method is often preferred for its high sensitivity and selectivity. Derivatization with a chiral reagent converts the enantiomers into diastereomers, which can then be separated on a standard reversed-phase column.
Caption: General workflow for chiral LC-MS/MS analysis.
Methodology:
-
Sample Preparation:
-
To 50 µL of plasma or urine in a microcentrifuge tube, add an internal standard (a stable isotope-labeled version of the analyte is ideal).
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile.
-
Vortex and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Derivatization:
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Add a solution of a chiral derivatization reagent (e.g., (S)-anabasine) and a coupling agent.[2]
-
Incubate the mixture to allow the reaction to complete.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried residue in the mobile phase.
-
Inject the sample onto a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Use a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Detect the diastereomeric derivatives using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The MRM transitions will need to be optimized for the specific derivatives of this compound.
-
Protocol 2: GC-MS Analysis
This is a classic and robust method for the analysis of small organic acids. It requires a two-step derivatization to make the analyte volatile.
Caption: General workflow for GC-MS analysis of keto acids.
Methodology:
-
Sample Preparation:
-
Add an internal standard to 50 µL of the biological sample.
-
Freeze the sample and lyophilize to complete dryness.
-
-
Derivatization:
-
Step 1 (Methoximation): Add methoxyamine hydrochloride in pyridine to the dried sample to protect the keto group. Incubate at 37°C for 90 minutes.
-
Step 2 (Silylation): Add a silylating agent such as MSTFA (+1% TMCS) to derivatize the carboxylic acid group. Incubate at 37°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a non-polar capillary column (e.g., DB-5ms).
-
Employ a temperature gradient program to separate the analytes.
-
The mass spectrometer can be operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for quantitative analysis.
-
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of (S)- and (R)-enantiomers of 4-methoxy-2-methyl-4-oxobutanoic acid
A comprehensive spectroscopic comparison of the (S)- and (R)-enantiomers of 4-methoxy-2-methyl-4-oxobutanoic acid is presented for researchers, scientists, and professionals in drug development. This guide details the fundamental principle that while enantiomers exhibit identical spectroscopic behavior in achiral environments, they can be distinguished using chiroptical methods and chromatography with a chiral stationary phase.
Spectroscopic and Physical Properties
Enantiomers, by definition, possess identical physical and spectroscopic properties in an achiral setting. Therefore, techniques such as NMR, IR, and mass spectrometry will not differentiate between the (S)- and (R)-forms of 4-methoxy-2-methyl-4-oxobutanoic acid. The key distinguishing feature between enantiomers is their interaction with plane-polarized light, known as optical activity. The specific rotation of the (R)-enantiomer has been reported as +34.5° (c = 1, MeOH), and consequently, the (S)-enantiomer will have a specific rotation of -34.5° under the same conditions.
The following table summarizes the expected spectroscopic data, which is identical for both enantiomers, alongside their distinguishing chiroptical properties.
| Spectroscopic Technique | Parameter | (S)-4-methoxy-2-methyl-4-oxobutanoic acid | (R)-4-methoxy-2-methyl-4-oxobutanoic acid |
| ¹H NMR | Chemical Shift (δ) in ppm (predicted) | Identical to (R)-enantiomer | ~1.2 (d, 3H), ~2.7 (m, 2H), ~3.0 (m, 1H), ~3.7 (s, 3H), ~11-12 (br s, 1H) |
| ¹³C NMR | Chemical Shift (δ) in ppm | Identical to (R)-enantiomer | Data not available in searched literature. Expected signals for methyl, methylene, methine, methoxy, and two carbonyl carbons. |
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | Identical to (R)-enantiomer | Broad O-H stretch (~2500-3300), C=O stretches for carboxylic acid and ester (~1710 and ~1740) |
| Mass Spectrometry | Mass-to-charge ratio (m/z) | Identical to (R)-enantiomer | Molecular Ion [M]⁺ expected at 146.0579. Fragmentation pattern will be identical. |
| Polarimetry | Specific Rotation [α]D²⁰ (c = 1, MeOH) | -34.5° | +34.5° |
| Chiral HPLC | Retention Time (min) on Chiralpak AD-H column | 11.8 | 9.2 |
Experimental Protocols
Detailed methodologies for the key experiments to differentiate the enantiomers are provided below.
Polarimetry
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to a concentration of 1 g/100 mL (c = 1).
-
Instrumentation: Use a polarimeter with a sodium lamp (D-line, 589 nm).
-
Measurement: Calibrate the instrument with a blank (methanol). Fill the sample cell with the prepared solution and measure the optical rotation at 20°C. The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Chiral High-Performance Liquid Chromatography (HPLC)
-
HPLC System: An HPLC system equipped with a UV detector is used.
-
Chiral Stationary Phase: A Chiralpak AD-H column (250 × 4.6 mm) is employed.
-
Mobile Phase: The mobile phase consists of n-hexane/isopropanol (80:20) with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: The flow rate is maintained at a constant rate.
-
Detection: The enantiomers are detected by UV absorbance.
-
Expected Retention Times: The (R)-enantiomer is expected to elute at approximately 9.2 minutes, and the (S)-enantiomer at 11.8 minutes.[1]
Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagent
-
Sample Preparation: Prepare a solution of the racemic or enantiomerically enriched 4-methoxy-2-methyl-4-oxobutanoic acid in a suitable deuterated solvent (e.g., CDCl₃).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.
-
Addition of Chiral Shift Reagent: Add a small, incremental amount of a chiral shift reagent (e.g., a lanthanide complex like Eu(hfc)₃ or a chiral solvating agent) to the NMR tube.
-
Spectral Acquisition: Acquire ¹H NMR spectra after each addition of the chiral shift reagent.
-
Analysis: The chiral shift reagent will form diastereomeric complexes with the enantiomers, causing the corresponding signals in the NMR spectrum to shift to different extents. This allows for the differentiation and quantification of the enantiomers.
Visualizations
The following diagrams illustrate the workflow for the analysis and differentiation of the (S)- and (R)-enantiomers.
Caption: Workflow for Spectroscopic Analysis of Enantiomers.
Caption: Chiral HPLC Separation Workflow.
References
A Comparative Guide to the Synthesis of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid: A Novel Biocatalytic Approach vs. Traditional Asymmetric Hydrogenation
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of innovation. This guide provides a comprehensive comparison of a novel biocatalytic method and a traditional chemical approach for the synthesis of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid, a valuable chiral intermediate.
This document outlines a new, enzymatic route that offers high enantioselectivity under mild conditions, and contrasts it with the established method of asymmetric hydrogenation using a ruthenium-based catalyst. The comparison is supported by quantitative data and detailed experimental protocols to assist in the evaluation and adoption of these synthetic strategies.
Performance Comparison: Biocatalytic vs. Chemical Synthesis
The following table summarizes the key performance indicators for both the novel biocatalytic and the traditional chemical synthesis methods for this compound.
| Parameter | New Biocatalytic Method | Traditional Chemical Method |
| Catalyst | Ene-reductase (immobilized) | Ru-BINAP complex |
| Substrate | 4-Methoxy-2-methylene-4-oxobutanoic acid | 4-Methoxy-2-methylene-4-oxobutanoic acid |
| Yield | >99% | ~99% |
| Enantiomeric Excess (ee) | >96% | ~93% |
| Reaction Temperature | 30°C | 50°C |
| Pressure | Atmospheric | 10 atm H₂ |
| Reaction Time | 24 hours | 12 hours |
| Solvent | Methyl tert-butyl ether (MTBE) with minimal aqueous buffer | Methanol |
| Catalyst Loading | 50 mg immobilized enzyme per 10 mmol substrate | 1.0 mol% Ru/ZrO₂ with 1.1 mol% (S)-BINAP |
| Key Advantages | High enantioselectivity, mild reaction conditions, environmentally benign catalyst. | High yield, well-established methodology. |
| Key Disadvantages | Longer reaction time, potential for enzyme deactivation. | Requires high pressure, use of a precious metal catalyst. |
Experimental Protocols
New Biocatalytic Synthesis Method
This method employs an immobilized enoate reductase for the asymmetric reduction of 4-Methoxy-2-methylene-4-oxobutanoic acid.
Materials:
-
4-Methoxy-2-methylene-4-oxobutanoic acid
-
Immobilized enoate reductase (e.g., TsOYE on Celite)
-
Methyl tert-butyl ether (MTBE)
-
Phosphate buffer (pH 7.0)
-
Glucose
-
Glucose dehydrogenase (GDH)
-
NADP⁺
Procedure:
-
In a reaction vessel, suspend 50 mg of immobilized enoate reductase in 1 mL of MTBE.
-
Add 10 mmol of 4-Methoxy-2-methylene-4-oxobutanoic acid to the suspension.
-
In a separate vial, prepare a regeneration system by dissolving 27.7 mmol of glucose, 1 mmol of NADP⁺, and 2 mg of glucose dehydrogenase in a minimal amount of phosphate buffer.
-
Add the regeneration system to the reaction mixture.
-
Seal the vessel and incubate at 30°C with shaking for 24 hours.
-
Monitor the reaction progress by a suitable chromatographic method (e.g., HPLC or GC).
-
Upon completion, filter to recover the immobilized enzyme.
-
Extract the product from the filtrate and purify by column chromatography.
Traditional Chemical Synthesis Method
This established method utilizes a Ruthenium-BINAP complex for the asymmetric hydrogenation of 4-Methoxy-2-methylene-4-oxobutanoic acid.[1]
Materials:
-
4-Methoxy-2-methylene-4-oxobutanoic acid
-
1 wt% Ru/ZrO₂ catalyst
-
(S)-BINAP ligand
-
Methanol
-
Hydrogen gas (high pressure)
Procedure:
-
To a high-pressure reactor, add 1.0 mol% of 1 wt% Ru/ZrO₂ catalyst and 1.1 mol% of (S)-BINAP ligand.
-
Add a solution of 4-Methoxy-2-methylene-4-oxobutanoic acid in methanol.
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor to 10 atm with hydrogen gas.
-
Heat the reaction mixture to 50°C and stir for 12 hours.
-
Monitor the reaction by a suitable chromatographic method.
-
After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure and purify the product by column chromatography.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic method.
References
A Comparative Guide to the Structural Analysis of (S)-4-Methoxy-2-methyl-4-oxobutanoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of X-ray crystallography for the structural elucidation of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid and its derivatives. Due to the current absence of publicly available X-ray crystallography data for this compound, this guide presents illustrative data from a structurally related chiral succinic acid derivative, (S)-2-amino-2-methylsuccinic acid, to exemplify the expected crystallographic parameters.
Furthermore, this guide details the experimental protocol for single-crystal X-ray diffraction and offers a comparative analysis with alternative techniques for the characterization of chiral molecules.
I. X-ray Crystallography Data Presentation
While specific crystallographic data for this compound is not available, the following table provides data for a related compound, (S)-2-amino-2-methylsuccinic acid (C₅H₉NO₄), to serve as a representative example of the crystallographic information that would be obtained.[1][2]
Table 1: Illustrative Crystallographic Data for (S)-2-amino-2-methylsuccinic acid
| Parameter | Value |
| Chemical Formula | C₅H₉NO₄ |
| Formula Weight | 147.13 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2 |
| Unit Cell Dimensions | |
| a | 8.3398 (12) Å |
| b | 9.6725 (10) Å |
| c | 8.0671 (10) Å |
| α | 90° |
| β | 95.175 (5)° |
| γ | 90° |
| Volume | 648.09 (14) ų |
| Z (Molecules per unit cell) | 4 |
| Data Collection | |
| Radiation | Cu Kα |
| Temperature | 297 K |
| Refinement | |
| R-factor | 0.019 |
II. Comparison with Alternative Analytical Techniques
The determination of the three-dimensional structure and absolute configuration of chiral molecules is crucial in drug development. While single-crystal X-ray diffraction is considered the gold standard for providing unambiguous structural information, other spectroscopic techniques offer complementary data, especially when suitable crystals cannot be obtained.[3][4][5]
Table 2: Comparison of Analytical Techniques for Chiral Molecule Characterization
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Circular Dichroism (CD) Spectroscopy |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration.[6] | Information about the chemical environment of atoms, connectivity, and through-space interactions.[5][7] | Information about the secondary structure of proteins and the overall conformation of chiral molecules.[3] |
| Sample Requirements | High-quality single crystals (typically 30-300 microns).[6][8] | Soluble sample in a suitable deuterated solvent. | Soluble, optically pure sample. |
| Resolution | Atomic resolution. | Can provide atomic-level information, but resolution can be lower than X-ray crystallography.[9] | Low resolution, provides information on global structure.[3] |
| Strengths | Unambiguous determination of absolute stereochemistry.[10] | Can study molecules in solution, providing insights into dynamic processes.[3] No need for crystallization. | High sensitivity to conformational changes, requires small amounts of sample.[3] |
| Limitations | The primary challenge is growing suitable single crystals.[11] Not suitable for non-crystalline materials. | Ambiguity in determining absolute configuration without chiral derivatizing agents or resolving agents.[7] | Does not provide detailed 3D structural information on its own.[3] |
III. Experimental Protocols
A. Single-Crystal X-ray Diffraction
The following is a generalized protocol for the structural determination of a small organic molecule like this compound.
-
Crystal Growth: High-quality single crystals are paramount for a successful X-ray diffraction experiment.[8] Slow evaporation of a saturated solution, slow cooling of a solution, or vapor diffusion are common techniques for growing single crystals of organic compounds.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[6]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data are used to solve the crystal structure, often using direct methods for small molecules. The initial structural model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.
IV. Visualizing the Workflow
The following diagram illustrates the typical workflow for determining the crystal structure of a small organic molecule using X-ray crystallography.
References
- 1. Crystal structure of (S)-2-amino-2-methylsuccinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 5. differencebetween.com [differencebetween.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 9. people.bu.edu [people.bu.edu]
- 10. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 11. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
Safety Operating Guide
Proper Disposal of (S)-4-Methoxy-2-methyl-4-oxobutanoic Acid: A Comprehensive Guide
For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of (S)-4-Methoxy-2-methyl-4-oxobutanoic acid, ensuring compliance with safety regulations and environmental responsibility.
This compound is a chemical compound that requires careful management due to its potential hazards. According to its Safety Data Sheet (SDS) and GHS classification, it is known to cause skin and eye irritation and may cause respiratory irritation.[1][2] Therefore, adherence to strict disposal protocols is necessary to mitigate risks to personnel and the environment.
Hazard and Safety Information
A summary of the key hazard information for this compound is presented below.
| Hazard Category | GHS Classification | Precautionary Statement Highlights |
| Skin Irritation | Category 2[1] | H315: Causes skin irritation.[1][2] |
| Eye Irritation | Category 2A[1] | H319: Causes serious eye irritation.[1][2] |
| Specific target organ toxicity — single exposure | Category 3 (Respiratory tract irritation)[1] | H335: May cause respiratory irritation.[1][2] |
| Disposal | - | P501: Dispose of contents/container to an approved waste disposal plant.[2] |
Experimental Protocols for Disposal
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[2] However, for spills or residual amounts, the following procedures should be followed in accordance with general laboratory safety guidelines for acidic and organic compounds.
Personal Protective Equipment (PPE) Requirement:
Before handling the chemical for disposal, ensure the following PPE is worn:
-
Safety goggles or a face shield[3]
-
Chemical-resistant gloves (e.g., nitrile)[4]
-
Lab coat[4]
-
Closed-toe shoes[3]
Work should be conducted in a well-ventilated area, preferably within a fume hood.[4]
Spill Management:
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: If a significant spill occurs outside a fume hood, evacuate the immediate area to avoid inhalation of vapors.[3] Ensure the area is well-ventilated.
-
Absorb the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[5]
-
Collect Waste: Carefully collect the absorbed material and any contaminated solids (e.g., paper towels) and place them into a designated, sealable, and properly labeled hazardous waste container.[5]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a rinse with a solvent like ethanol), collecting all cleaning materials as hazardous waste.
Disposal of Unused or Waste this compound:
The recommended procedure for disposing of this chemical is to treat it as hazardous organic acid waste.
-
Segregation: Do not mix this compound with other waste streams, particularly bases, oxidizing agents, or incompatible solvents.[3][6] It should be stored in a dedicated and clearly labeled container for organic acid waste.[3]
-
Waste Container: Use a robust, leak-proof, and chemically compatible container.[7] The container must be kept closed except when adding waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Organic Acid").
-
Storage: Store the waste container in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials.[7]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
Considerations for Neutralization:
While some inorganic acids can be neutralized and disposed of down the drain, this is generally not recommended for organic acids as the resulting salts may still be toxic or environmentally harmful.[6] For small quantities, consult your institution's Environmental Health and Safety (EH&S) department. If approved, a neutralization procedure would involve:
-
Dilution: In a fume hood, slowly add the small quantity of the acid to a large volume of cold water (at least a 1:10 ratio).[8]
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate, to the diluted acid solution while stirring.[7] Monitor the pH.
-
pH Verification: Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
Drain Disposal: If permitted by local regulations and your institution's EH&S, the neutralized solution may be flushed down the sanitary sewer with a large excess of water (at least 20 parts water).[8]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. 4-Methoxy-2-methyl-4-oxobutanoic acid | C6H10O4 | CID 4563901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. coral.washington.edu [coral.washington.edu]
- 4. scienceready.com.au [scienceready.com.au]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Operational Guide for Handling (S)-4-Methoxy-2-methyl-4-oxobutanoic acid
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides immediate, essential safety, and logistical information for (S)-4-Methoxy-2-methyl-4-oxobutanoic acid, ensuring operational integrity and personnel safety.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 111266-27-4
Hazard Identification and Classification:
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information[1][2]:
| Hazard Class | GHS Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07: Harmful/Irritant |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07: Harmful/Irritant |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Warning | GHS07: Harmful/Irritant |
Personal Protective Equipment (PPE):
To mitigate the risks associated with handling this chemical, the following personal protective equipment is mandatory.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation[2]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or chemical-resistant apron. | Prevents skin contact that can lead to irritation[2]. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors and mists is necessary. | Avoids inhalation of vapors or dust that may cause respiratory tract irritation[2][3]. |
| Hand Protection | Wear appropriate protective gloves. | To prevent skin exposure[4]. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.
-
Preparation and Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible.
-
Remove all sources of ignition from the handling area.
-
-
Handling the Chemical:
-
Wear the full complement of required PPE before handling the substance.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe in dust, fumes, gas, mist, vapors, or spray[2].
-
Wash hands thoroughly after handling the chemical.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Emergency First Aid Procedures:
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[2]. |
| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention[2]. |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell[2]. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. |
Disposal Plan: Waste Management Protocol
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation and Collection:
-
Collect all waste contaminated with this compound in a designated and clearly labeled hazardous waste container.
-
This includes any residual solid, contaminated labware (e.g., weigh boats, pipette tips), and personal protective equipment.
-
Aqueous solutions containing the acid should be collected in a separate, labeled container for acidic organic waste.
-
-
Container Rinsing:
-
Final Disposal:
-
Dispose of the hazardous waste through an approved waste disposal company.
-
Never dispose of this chemical down the drain or in the regular trash.
-
Experimental Workflow and Safety Diagram
The following diagrams illustrate the key workflows for handling and emergency response.
Caption: A diagram illustrating the safe handling workflow for this compound.
References
- 1. 4-Methoxy-2-methyl-4-oxobutanoic acid | C6H10O4 | CID 4563901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
